molecular formula C8H12 B086759 1,4-Cyclooctadiene CAS No. 1073-07-0

1,4-Cyclooctadiene

カタログ番号: B086759
CAS番号: 1073-07-0
分子量: 108.18 g/mol
InChIキー: DNZZPKYSGRTNGK-PQZOIKATSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Cyclooctadiene serves as a fundamental starting material in advanced organic synthesis and chemical biology research. Its key research value lies in its role as a precursor for the development of trans-cyclooctene (TCO) molecular tools, which are pivotal in bioorthogonal chemistry . A prominent application is in the concise synthesis of dioxolane-fused cleavable TCO linkers (dcTCO), which can be prepared in as few as five steps from this compound . These linkers are integral to "click-to-release" strategies, enabling the precise, tetrazine-triggered activation of caged prodrugs and biomolecules within biological environments, resulting in a remarkable over 1000-fold increase in cytotoxicity upon activation . Furthermore, this compound is also utilized in catalysis research, where it can be selectively produced from the isomerization of 1,5-cyclooctadiene using supported iridium catalysts . This makes it a versatile compound for research spanning from method development in organic synthesis to the creation of sophisticated tools for in vivo applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1073-07-0

分子式

C8H12

分子量

108.18 g/mol

IUPAC名

(1Z,4Z)-cycloocta-1,4-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5-

InChIキー

DNZZPKYSGRTNGK-PQZOIKATSA-N

SMILES

C1CC=CCC=CC1

異性体SMILES

C1C/C=C\C/C=C\C1

正規SMILES

C1CC=CCC=CC1

他のCAS番号

16327-22-3

製品の起源

United States

Foundational & Exploratory

Synthesis of 1,4-Cyclooctadiene from 1,5-Cyclooctadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-cyclooctadiene from its isomer, 1,5-cyclooctadiene. The isomerization is a critical transformation in organic synthesis, enabling access to a versatile intermediate for the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document details the primary catalytic methods for this conversion, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms and workflows.

Introduction

1,5-Cyclooctadiene (1,5-COD) is a readily available and inexpensive starting material, typically synthesized through the dimerization of butadiene.[1] Its conversion to this compound (1,4-COD) is of significant interest as 1,4-COD serves as a valuable precursor in various organic transformations. The isomerization is most effectively achieved through transition metal catalysis, with nickel and iridium-based systems demonstrating notable efficacy and selectivity. This guide will focus on these catalytic approaches, providing the necessary data and procedures for their successful implementation in a laboratory setting.

Catalytic Isomerization of 1,5-Cyclooctadiene

The isomerization of 1,5-cyclooctadiene to this compound is predominantly achieved through the use of transition metal catalysts. Nickel and iridium complexes have been shown to be particularly effective.

Nickel-Catalyzed Isomerization

A highly selective method for the synthesis of this compound involves the use of a nickel-based catalyst system. Specifically, the combination of bis(acetylacetonato)nickel(II) [Ni(acac)₂], triethyldialuminum trichloride [Et₃Al₂Cl₃], and a phosphorus ligand has been demonstrated to achieve high selectivity for 1,4-COD.[2] The choice of the phosphorus ligand is crucial for directing the reaction towards the desired isomer.

Quantitative Data for Nickel-Catalyzed Isomerization [2]

Catalyst SystemLigandTemp. (°C)Conversion (%)Selectivity for 1,4-COD (%)
Ni(acac)₂–Et₃Al₂Cl₃–Phosphorus Ligand4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-306693
Ni(acac)₂–Et₃Al₂Cl₃–Phosphorus LigandTriphenyl phosphite07585
Ni(acac)₂–Et₃Al₂Cl₃–Phosphorus LigandTriphenylphosphine08030
Iridium-Catalyzed Isomerization

Iridium complexes have also been employed to catalyze the isomerization of 1,5-cyclooctadiene. Mechanistic studies suggest that the process can be initiated by an iridium-hydride species.[3][4] The presence of a Brønsted acid, such as acetic acid, can facilitate the formation of the active catalyst and promote the isomerization.[3][4]

Quantitative Data for Iridium-Catalyzed Isomerization [4]

Catalyst SystemAcidTemp. (°C)TimeYield of Isomerized Product (%)
[Ir(2,2'-bipy)(cod)]PF₆Acetic Acid (50 mol%)8018 daysTraces
[Ir(2,2'-bipy)(cod)]PF₆Trifluoroacetic Acid80-Good

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the catalytic isomerization of 1,5-cyclooctadiene.

G cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_workup Workup and Purification catalyst_precursor Catalyst Precursor catalyst_prep Mix and Activate catalyst_precursor->catalyst_prep ligand Ligand ligand->catalyst_prep activator Activator (e.g., Et3Al2Cl3) activator->catalyst_prep reaction_mixture Combine Reactants catalyst_prep->reaction_mixture cod15 1,5-Cyclooctadiene cod15->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture isomerization Isomerization under Controlled Temperature reaction_mixture->isomerization quench Quench Reaction isomerization->quench extraction Extraction quench->extraction drying Drying of Organic Layer extraction->drying distillation Distillation drying->distillation cod14 Pure this compound distillation->cod14

Caption: General workflow for the synthesis of this compound.

Detailed Protocol for Nickel-Catalyzed Isomerization[2]

This protocol is based on the highly selective isomerization using a nickel-phosphite catalyst system.

Materials:

  • Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

  • Triethyldialuminum trichloride [Et₃Al₂Cl₃]

  • 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

  • 1,5-Cyclooctadiene (1,5-COD)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve Ni(acac)₂ in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -30 °C) using a suitable cooling bath.

  • Add the phosphorus ligand (4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) to the solution with stirring.

  • Slowly add the triethyldialuminum trichloride solution in toluene to the reaction mixture. The molar ratio of Ni:Al₂:P should be approximately 1:10:3.

  • After the addition of the activator, add the 1,5-cyclooctadiene to the catalyst mixture. The ratio of 1,5-COD to Ni can be around 500:1.

  • Maintain the reaction at -30 °C and monitor the progress by gas chromatography (GC).

  • The reaction may stop before completion due to catalyst deactivation by the product.

  • Upon reaching the desired conversion, quench the reaction by the slow addition of a small amount of water or isopropanol.

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting mixture of cyclooctadiene isomers by fractional distillation to isolate the this compound.

Reaction Mechanisms

The isomerization of 1,5-cyclooctadiene to its 1,4-isomer catalyzed by transition metals is believed to proceed through a metal-hydride addition and elimination pathway.

Proposed Mechanism for Nickel-Catalyzed Isomerization

The following diagram illustrates a plausible mechanism for the nickel-catalyzed isomerization.

G 1,5-COD 1,5-Cyclooctadiene Intermediate_1 π-Complex Formation 1,5-COD->Intermediate_1 Coordination Ni-H Active Ni-H Catalyst Ni-H->Intermediate_1 Intermediate_2 Hydride Insertion Intermediate_1->Intermediate_2 Intermediate_3 β-Hydride Elimination Intermediate_2->Intermediate_3 Intermediate_3->Ni-H Regeneration 1,4-COD This compound Intermediate_3->1,4-COD Release

Caption: Proposed mechanism for nickel-catalyzed isomerization.

This mechanism involves the initial coordination of the 1,5-cyclooctadiene to the active nickel-hydride catalyst. This is followed by the insertion of the nickel-hydride bond across one of the double bonds. A subsequent β-hydride elimination from an adjacent carbon atom leads to the formation of the more stable this compound and regenerates the nickel-hydride catalyst.

Conclusion

The synthesis of this compound from 1,5-cyclooctadiene is a well-established transformation that relies heavily on transition metal catalysis. Nickel-based systems, particularly those employing specific phosphite ligands, offer high selectivity under mild conditions. While iridium catalysts are also effective, the nickel-catalyzed route appears more synthetically useful for achieving high yields of the desired 1,4-isomer. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform and optimize this important isomerization reaction in their own laboratories.

References

An In-depth Technical Guide on the Isomerization of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of 1,4-cyclooctadiene is a pivotal chemical transformation that yields various isomers, most notably the conjugated 1,3-cyclooctadiene and the thermodynamically more stable 1,5-cyclooctadiene. The ability to selectively interconvert these isomers is of significant interest in organic synthesis, as each isomer possesses unique reactivity and utility as a precursor in the synthesis of complex molecules and materials. This technical guide provides a comprehensive overview of the core mechanisms governing the isomerization of this compound, focusing on transition metal-catalyzed, thermal, and photochemical pathways.

Transition Metal-Catalyzed Isomerization

Transition metal complexes, particularly those of rhodium, iridium, ruthenium, and molybdenum, are highly effective catalysts for the isomerization of this compound. The primary product of these catalyses is typically the more stable 1,5-cyclooctadiene. The isomerization generally proceeds through two principal mechanistic pathways: the hydride addition-elimination mechanism and the π-allyl mechanism.

Hydride Addition-Elimination Mechanism

This mechanism is common for transition metal catalysts that can readily form a metal-hydride species. The catalytic cycle involves the following key steps:

  • Olefin Coordination: The this compound substrate coordinates to the metal center.

  • Hydride Insertion (Hydrometallation): The metal-hydride bond adds across one of the double bonds of the coordinated diene, forming a metal-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal-carbon bond is eliminated, reforming a double bond in a new position and regenerating the metal-hydride.

  • Olefin Dissociation: The isomerized cyclooctadiene product dissociates from the metal center, allowing for a new catalytic cycle.

The regioselectivity of the hydride insertion and the direction of the β-hydride elimination determine the final isomer produced.

M_H [M]-H (Catalyst) COD14 This compound Coord_Complex Coordinated Complex M_H->Coord_Complex + 1,4-COD Coord_Complex->M_H - 1,4-COD Metal_Alkyl Metal-Alkyl Intermediate Coord_Complex->Metal_Alkyl Hydride Insertion Metal_Alkyl->Coord_Complex β-Hydride Elimination (reverse) Isomer_Complex Isomerized Coordinated Complex Metal_Alkyl->Isomer_Complex β-Hydride Elimination Isomer_Complex->M_H - Isomerized COD Isomer_Complex->Metal_Alkyl Hydride Insertion (reverse) COD_Isomer Isomerized Product (1,3- or 1,5-COD) Isomer_Complex->COD_Isomer

Hydride Addition-Elimination Pathway
π-Allyl Mechanism

This pathway is prevalent for metals that can readily form π-allyl complexes. The key steps are:

  • Olefin Coordination: The this compound coordinates to the metal center.

  • Allylic C-H Activation: The metal center activates an allylic C-H bond, leading to the formation of a π-allyl metal hydride intermediate.

  • Reductive Elimination: The hydride ligand adds to the π-allyl moiety at a different position, resulting in an isomerized diene that remains coordinated to the metal.

  • Olefin Dissociation: The isomerized product dissociates, regenerating the active catalyst.

M [M] (Catalyst) Coord_Complex Coordinated 1,4-COD M->Coord_Complex + 1,4-COD Coord_Complex->M - 1,4-COD Pi_Allyl π-Allyl Metal Hydride Intermediate Coord_Complex->Pi_Allyl Allylic C-H Activation Pi_Allyl->Coord_Complex Reductive Elimination (reverse) Isomer_Complex Coordinated Isomer Pi_Allyl->Isomer_Complex Reductive Elimination Isomer_Complex->M - Isomer Isomer_Complex->Pi_Allyl Allylic C-H Activation (reverse) Isomer Isomerized Product Isomer_Complex->Isomer

π-Allyl Mechanism Pathway
Quantitative Data for Transition Metal-Catalyzed Isomerization

The isomerization of cyclooctadienes is often studied starting from the readily available 1,5-isomer. However, the principles and catalytic systems are applicable to the isomerization of this compound. In Rh(I), Ir(I), Ru(II), and Mo(0) systems, coordinated dienes typically rearrange to the more stable 1,5-cyclooctadiene.[1]

Catalyst SystemSubstrateProduct(s)Temp. (°C)Time (h)Yield/SelectivityReference
Ni(acac)₂–Et₃Al₂Cl₃–P(O-o-tolyl)₃1,5-CyclooctadieneThis compound-30-93% selectivity at 66% conversion[2]
[Ir(cod)(vegiⁿPr)]PF₆ / TFA1,5-CyclooctadieneIsomerized complexRT-Intermediate isolated[3]
RuHCl(CO)(PPh₃)₃1,4-Cyclohexadiene1,3-CyclohexadieneNeat1High conversion[4]

Note: Data for the direct isomerization of this compound is sparse in the literature; the table includes relevant examples of cyclooctadiene and cyclohexadiene isomerization to illustrate typical conditions and outcomes.

Experimental Protocol: Ruthenium-Catalyzed Isomerization of 1,4-Cyclohexadiene to 1,3-Cyclohexadiene

This protocol for the isomerization of 1,4-cyclohexadiene can serve as a representative procedure for the analogous transformation of this compound.[4]

Materials:

  • 1,4-Cyclohexadiene

  • RuHCl(CO)(PPh₃)₃ (Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II))

  • Anhydrous, deoxygenated solvent (e.g., toluene), if not running neat

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon inert gas supply

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) or NMR spectrometer for analysis

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with RuHCl(CO)(PPh₃)₃. The amount of catalyst can be varied, with substrate-to-catalyst ratios as high as 5000:1 being effective.[4]

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Degassed 1,4-cyclohexadiene is added to the flask via syringe. The reaction can be run neat.[4]

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperatures) for a specified time (e.g., 1 hour).[4]

  • The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the conversion of 1,4-cyclohexadiene and the formation of 1,3-cyclohexadiene.

  • Upon completion, the product can be isolated by distillation directly from the reaction mixture.

Analysis:

  • GC Analysis: A capillary column suitable for hydrocarbon separation is used. The retention times of 1,4-cyclohexadiene and 1,3-cyclohexadiene are determined using authentic standards.

  • NMR Analysis: ¹H NMR spectroscopy can be used to monitor the disappearance of the signals corresponding to the olefinic protons of the 1,4-isomer and the appearance of the characteristic signals for the conjugated 1,3-isomer.

Thermal Isomerization

The thermal isomerization of this compound can lead to the formation of 1,3-cyclooctadiene. This process is often studied in the context of the thermal electrocyclic ring-opening of bicyclo[4.2.0]oct-7-ene, which exists in equilibrium with cis,trans-1,3-cyclooctadiene, a transient intermediate that can then isomerize to the more stable cis,cis-1,3-cyclooctadiene.[5][6]

The direct thermal isomerization of this compound to 1,3-cyclooctadiene likely proceeds through a[5][7]-hydride shift, a pericyclic reaction.

cluster_0 Thermal [1,5]-Hydride Shift COD14 This compound TS Transition State (Pericyclic) COD14->TS Heat (Δ) COD13 1,3-Cyclooctadiene TS->COD13

Thermal Isomerization via[5][7]-Hydride Shift
Quantitative Data for Thermal Isomerization

Kinetic studies on the thermal isomerization of bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene at 250 °C provide insights into the energetics of related processes. The rate constant for this isomerization is reported as 1.2 x 10⁻⁴ s⁻¹.[5] The activation energy for the thermal isomerization of cis-cyclooctene to 1,7-octadiene is 54.6 kcal/mol, which is consistent with a concerted retro-ene mechanism.[8]

ReactionTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kcal/mol)Reference
Bicyclo[4.2.0]oct-7-ene → 1,3-Cyclooctadiene2501.2 x 10⁻⁴-[5]
cis-Cyclooctene → 1,7-Octadiene337-818log(k) = 13.8 - 54.6/(4.576T/1000)54.6[8]

Photochemical Isomerization

Photochemical isomerization provides a pathway to access different isomers of cyclooctadiene that may not be favored under thermal conditions. Upon UV irradiation, this compound can undergo isomerization to other cyclic dienes or undergo intramolecular cycloadditions.

The photochemical behavior of the related cis,cis-1,3-cyclooctadiene has been studied, revealing two main reaction pathways upon photoexcitation:

  • Cis-trans isomerization: Formation of the strained cis,trans-1,3-cyclooctadiene.

  • Electrocyclic ring closure: Formation of bicyclo[4.2.0]oct-7-ene.[7]

It is plausible that this compound would exhibit similar reactivity, potentially leading to 1,3-cyclooctadiene via a photochemically induced[5][9]-hydride shift or other rearrangements.

COD14_ground This compound (S₀) COD14_excited This compound* (S₁) COD14_ground->COD14_excited hν (UV light) COD14_excited->COD14_ground Non-radiative decay Isomer_ground Isomerized Product (S₀) (e.g., 1,3-COD) COD14_excited->Isomer_ground Isomerization Cycloadduct_ground Cycloaddition Product (S₀) (e.g., Bicyclic isomer) COD14_excited->Cycloadduct_ground Intramolecular Cycloaddition

General Photochemical Pathways
Quantitative Data for Photochemical Isomerization

Quantum yields for the photoisomerization of cis,cis-1,3-cyclooctadiene have been predicted. These values provide an estimate of the efficiency of the different photochemical pathways.

Starting MaterialProductWavelength (nm)Quantum Yield (Φ)Reference
cis,cis-1,3-Cyclooctadienecis,trans-1,3-Cyclooctadiene2240.28
cis,cis-1,3-Cyclooctadienecis-Bicyclo[4.2.0]oct-7-ene2240.01
cis,cis-1,3-Cyclooctadienecis-Bicyclo[4.2.0]oct-7-ene266 (pulsed laser)~0.01[10]

Conclusion

The isomerization of this compound is a versatile transformation that can be controlled through the choice of catalyst and reaction conditions. Transition metal catalysis offers an efficient route to the thermodynamically stable 1,5-isomer, proceeding through well-established hydride addition-elimination or π-allyl mechanisms. Thermal methods can induce rearrangement to the conjugated 1,3-isomer, often involving pericyclic reactions. Photochemical isomerization opens up pathways to other isomers and cycloadducts that may be inaccessible through other means. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals aiming to utilize these cyclic dienes as building blocks in complex molecular synthesis. Further research focusing on the direct isomerization of this compound would be beneficial to provide more detailed quantitative data and optimized experimental protocols.

References

An In-Depth Technical Guide to 1,4-Cyclooctadiene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene is a cyclic olefin that, along with its isomers, serves as a versatile building block in organic synthesis and a valuable ligand in organometallic chemistry. Its unique eight-membered ring structure and the presence of two double bonds make it a substrate for a variety of chemical transformations, including isomerizations, cycloadditions, and polymerizations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in the context of materials science and drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic hydrocarbon odor. The (Z,Z)- or cis,cis-isomer is the most common form. Its physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference(s)
Molecular FormulaC₈H₁₂[1][2]
Molecular Weight108.18 g/mol [1][2]
CAS Number1073-07-0[3][4]
AppearanceColorless liquid
OdorStrong
Physicochemical Data
PropertyValueReference(s)
Density0.8754 g/cm³
Boiling Point145-147 °C[5]
Melting Point-53 °C (220 K)[4]
SolubilityInsoluble in water; Soluble in organic solvents
Refractive Index1.4915
Spectral Data
SpectroscopyKey FeaturesReference(s)
¹H NMR (CDCl₃)δ ~5.5-5.7 (m, 4H, =CH), ~2.2-2.4 (m, 8H, -CH₂-)
¹³C NMR (CDCl₃)δ ~129-130 (=CH), ~26-29 (-CH₂)
Infrared (IR)C-H stretch (alkene) ~3015 cm⁻¹, C=C stretch ~1650 cm⁻¹
Mass SpectrometryM⁺ at m/z = 108[4]

Synthesis and Isomerization

This compound is often synthesized from its more readily available isomer, 1,5-cyclooctadiene, or from 1,3-cyclooctadiene.

Isomerization of 1,5-Cyclooctadiene to this compound

The isomerization of 1,5-cyclooctadiene to the 1,4-isomer can be achieved using various transition metal catalysts.

isomerization_15_to_14 1,5-Cyclooctadiene 1,5-Cyclooctadiene This compound This compound 1,5-Cyclooctadiene->this compound Ni(acac)₂ / Et₃Al₂Cl₃ Phosphorus Ligand

Caption: Isomerization of 1,5-cyclooctadiene to this compound.

Experimental Protocol: Isomerization of 1,5-Cyclooctadiene [6]

This protocol describes the selective isomerization of 1,5-cyclooctadiene to this compound using a nickel-based catalyst system.

Materials:

  • Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

  • Triethyldialuminum trichloride (Et₃Al₂Cl₃)

  • 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (L-3)

  • 1,5-Cyclooctadiene (1,5-COD)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, a Schlenk flask is charged with Ni(acac)₂ and the phosphorus ligand (L-3) in a 1:3 molar ratio in anhydrous toluene.

  • The mixture is cooled to -30 °C.

  • A solution of Et₃Al₂Cl₃ in toluene (Ni:Al₂ molar ratio of 1:10) is added dropwise to the catalyst mixture.

  • 1,5-Cyclooctadiene is then added to the catalyst solution. The reaction progress is monitored by gas chromatography.

  • Upon completion, the reaction is quenched by the addition of a small amount of isopropanol.

  • The product mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation to yield pure this compound.

Synthesis from 1,3-Cyclooctadiene via Bromination and Reduction

A facile synthesis of this compound involves the allylic bromination of 1,3-cyclooctadiene followed by reduction.

synthesis_from_13 cluster_bromination Allylic Bromination cluster_reduction Reduction cluster_separation Separation 1,3-Cyclooctadiene 1,3-Cyclooctadiene Bromocyclooctadiene Mixture Bromocyclooctadiene Mixture 1,3-Cyclooctadiene->Bromocyclooctadiene Mixture N-Bromosuccinimide (NBS) Benzoyl Peroxide, CCl₄, reflux 1,3- & 1,4-COD Mixture 1,3- & 1,4-COD Mixture Bromocyclooctadiene Mixture->1,3- & 1,4-COD Mixture Lithium Aluminum Hydride (LiAlH₄) Ether, reflux This compound This compound 1,3- & 1,4-COD Mixture->this compound Aqueous AgNO₃ extraction

Caption: Synthesis of this compound from 1,3-cyclooctadiene.

Experimental Protocol: Synthesis from 1,3-Cyclooctadiene [7]

Materials:

  • 1,3-Cyclooctadiene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Aqueous silver nitrate (AgNO₃) solution (50%)

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

Part A: Allylic Bromination

  • A mixture of 1,3-cyclooctadiene, NBS, and a catalytic amount of benzoyl peroxide in CCl₄ is heated to reflux.

  • The reaction is monitored for the consumption of NBS.

  • After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure to yield a mixture of bromocyclooctadienes.

Part B: Reduction

  • The crude bromocyclooctadiene mixture is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of LiAlH₄ in diethyl ether.

  • The reaction mixture is refluxed overnight.

  • After cooling, the excess LiAlH₄ is carefully quenched by the sequential addition of water and aqueous NaOH.

  • The resulting solids are removed by filtration, and the ethereal solution is dried over anhydrous magnesium sulfate.

  • The ether is removed by distillation to yield a mixture of 1,3- and this compound.

Part C: Separation

  • The mixture of dienes is treated with an aqueous solution of silver nitrate (50%). The 1,4-isomer selectively forms a silver nitrate complex, which precipitates or partitions into the aqueous phase.

  • The aqueous layer containing the silver complex is separated and treated with an aqueous sodium hydroxide solution to regenerate the this compound.

  • The liberated this compound is extracted with ether, washed with water, dried, and purified by distillation.

Chemical Reactivity

This compound undergoes a variety of chemical reactions, including isomerization, polymerization, and additions to the double bonds.

Ring-Opening Metathesis Polymerization (ROMP)

This compound can undergo ROMP in the presence of a suitable catalyst, such as a Grubbs catalyst, to produce polybutadiene.

romp_workflow Grubbs Catalyst Solution\nin CH₂Cl₂ Grubbs Catalyst Solution in CH₂Cl₂ Reaction Mixture Reaction Mixture Grubbs Catalyst Solution\nin CH₂Cl₂->Reaction Mixture Add this compound Quenched Mixture Quenched Mixture Reaction Mixture->Quenched Mixture Stir under N₂ Add Ethyl Vinyl Ether Precipitate Precipitate Quenched Mixture->Precipitate Add to stirring Methanol Polybutadiene Polybutadiene Precipitate->Polybutadiene Filter and Dry

Caption: Experimental workflow for the ROMP of this compound.

Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) [8]

Materials:

  • Grubbs' second-generation catalyst

  • This compound

  • Dichloromethane (CH₂Cl₂), dry and degassed

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • A solution of the Grubbs' catalyst in dry, degassed CH₂Cl₂ is prepared under an inert atmosphere (e.g., nitrogen).

  • This compound is added to the rapidly stirring catalyst solution.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes).

  • The polymerization is terminated by the addition of ethyl vinyl ether, and the mixture is stirred for an additional period (e.g., 60 minutes).

  • The polymer is precipitated by adding the reaction solution dropwise to a large volume of rapidly stirring methanol.

  • The precipitated polybutadiene is collected by filtration, washed with methanol, and dried under vacuum.

Epoxidation

The double bonds of this compound can be epoxidized using peroxy acids to form the corresponding mono- and diepoxides.

Experimental Protocol: Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

Procedure:

  • This compound is dissolved in CH₂Cl₂ and cooled in an ice bath.

  • A solution of m-CPBA in CH₂Cl₂ is added dropwise to the stirred solution of the diene. The amount of m-CPBA can be controlled to favor mono- or diepoxidation.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then washed successively with saturated aqueous sodium sulfite solution (to destroy excess peroxy acid), saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the epoxide(s).

Bromination

Addition of bromine across the double bonds of this compound yields dibromo- and tetrabromocyclooctane derivatives.

Experimental Protocol: Bromination [7]

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Aqueous sodium thiosulfate solution

Procedure:

  • This compound is dissolved in CCl₄ and cooled in an ice bath.

  • A solution of bromine in CCl₄ is added dropwise to the stirred solution of the diene until a faint bromine color persists.

  • The reaction mixture is stirred for a short period at 0 °C.

  • The excess bromine is quenched by washing with an aqueous sodium thiosulfate solution.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the brominated product. Further purification can be achieved by recrystallization or chromatography if necessary.

Relevance to Drug Development and Materials Science

While this compound itself is not known to possess significant biological activity, its derivatives and its role as a ligand in metal complexes are of considerable interest to researchers and drug development professionals.

As a Synthetic Precursor

This compound is a versatile starting material for the synthesis of more complex molecules with potential biological activity. The eight-membered ring can be functionalized or rearranged to create novel scaffolds for medicinal chemistry. For instance, derivatives of cyclooctadiene have been used to synthesize heteroadamantanes, which are three-dimensional structures that can serve as rigid scaffolds in drug design.[8] The introduction of heteroatoms into the adamantane cage can improve physicochemical properties such as solubility and lipophilicity.

As a Ligand in Bioactive Metal Complexes

Cyclooctadiene is a widely used ligand in organometallic chemistry. Metal complexes containing cyclooctadiene ligands have been investigated for their catalytic and biological properties. In the context of drug development, platinum complexes bearing cyclooctadiene ligands have shown significant cytotoxicity against various cancer cell lines, in some cases exceeding the activity of the well-known anticancer drug cisplatin.[6] The cyclooctadiene ligand in these complexes can influence their stability, solubility, and interaction with biological targets.

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry. Its physical and chemical properties are well-characterized, and a variety of synthetic routes and reactions have been developed. While not a drug itself, its importance in materials science through polymerization and its role as a precursor and ligand in the synthesis of potentially bioactive molecules make it a compound of significant interest to the scientific community, including those in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the chemistry of this fascinating molecule.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-cyclooctadiene. The information is compiled from peer-reviewed literature and established chemical databases, with a focus on experimental findings. Where experimental data is unavailable, calculated values are presented with clear attribution. This document is intended to serve as a valuable resource for professionals in research and development who require accurate thermochemical parameters for this compound.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis and materials science. The following tables summarize the key quantitative data available for this compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

PropertyValueUnitsStateMethodReference
Standard Enthalpy of Formation (ΔfH°)-30.55kJ/molGasCalculated (Joback Method)[1]
Standard Gibbs Free Energy of Formation (ΔfG°)84.36kJ/molGasCalculated (Joback Method)[1]

Note: The values for the standard enthalpy and Gibbs free energy of formation are calculated estimates and should be used with this consideration in mind. Experimental determination of these values is encouraged for high-precision applications.

Table 2: Enthalpy of Reaction

ReactionΔrH°UnitsConditionsMethodReference
Hydrogenation to Cyclooctane-217.9 ± 1.2kJ/molLiquid Phase (Glacial Acetic Acid)Calorimetry of Hydrogenation (Chyd)[2]
Isomerization to 1,5-Cyclooctadiene-2.8 ± 0.8kJ/molLiquid PhaseEquilibration (Eqk)[3]
Isomerization to 1,3-Cyclooctadiene16.4 ± 1.4kJ/molLiquid PhaseEquilibration (Eqk)[3]

Table 3: Phase Change and Other Thermochemical Properties

PropertyValueUnitsMethodReference
Normal Melting Point (Tfus)220KN/A[4][5]
Enthalpy of Fusion (ΔfusH°)5.48kJ/molCalculated (Joback Method)[1]
Enthalpy of Vaporization (ΔvapH°)35.07kJ/molCalculated (Joback Method)[1]
Ionization Energy (IE)8.5eVPhotoelectron Spectroscopy (PE)[4]
Ionization Energy (IE)8.64 ± 0.03eVPhotoionization (PI)[4]
Ideal Gas Heat Capacity (Cp,gas)Not Experimentally DeterminedJ/mol·K--

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of thermochemical data. The following sections outline the general procedures for the key experiments cited in this guide.

Hydrogenation Calorimetry

The enthalpy of hydrogenation of this compound was determined using reaction calorimetry. This technique measures the heat released during the catalytic hydrogenation of the compound.

General Protocol:

  • Calorimeter Calibration: The calorimeter is first calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.

  • Sample Preparation: A precise mass of this compound is dissolved in a suitable solvent, such as glacial acetic acid, and placed in the calorimeter vessel.

  • Catalyst Introduction: A hydrogenation catalyst, typically a platinum or palladium-based catalyst, is introduced into the vessel.

  • Hydrogenation Reaction: The vessel is purged with hydrogen gas, and the reaction is initiated. The temperature change of the system is monitored as the hydrogenation of the double bonds in this compound proceeds, releasing heat.

  • Data Analysis: The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter. The enthalpy of hydrogenation is then determined by dividing the heat evolved by the number of moles of the reactant.

Isomerization Equilibration

The relative thermodynamic stabilities of cyclooctadiene isomers were determined by measuring the equilibrium concentrations of the isomers at a given temperature.

General Protocol:

  • Sample Preparation: A sample of this compound is placed in a sealed reaction vessel, often with a catalyst that facilitates isomerization.

  • Equilibration: The vessel is maintained at a constant temperature to allow the isomerization reactions to reach equilibrium.

  • Sampling and Analysis: Aliquots of the reaction mixture are periodically taken and analyzed, typically by gas chromatography, to determine the relative concentrations of the different cyclooctadiene isomers.

  • Equilibrium Constant Calculation: Once the concentrations of the isomers remain constant over time, the equilibrium constant (Keq) for each isomerization reaction is calculated.

  • Thermodynamic Parameter Determination: The standard Gibbs free energy change (ΔG°) for the isomerization is calculated from the equilibrium constant using the equation ΔG° = -RTln(Keq). The enthalpy change (ΔH°) can then be determined by studying the temperature dependence of the equilibrium constant (van't Hoff equation).

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Isomerization_Pathway 1,3-Cyclooctadiene 1,3-Cyclooctadiene This compound This compound This compound->1,3-Cyclooctadiene ΔrH° = +16.4 kJ/mol 1,5-Cyclooctadiene 1,5-Cyclooctadiene This compound->1,5-Cyclooctadiene ΔrH° = -2.8 kJ/mol ROMP_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Metallocyclobutane Metallocyclobutane Catalyst->Metallocyclobutane + Monomer Monomer This compound Monomer->Metallocyclobutane New_Carbene New Metal Carbene Metallocyclobutane->New_Carbene Ring Opening Growing_Chain Growing Polymer Chain New_Carbene->Growing_Chain + n Monomers Polymer Poly(this compound) Growing_Chain->Polymer Quenching_Agent Quenching_Agent Quenching_Agent->Polymer

References

A Comprehensive Guide to the Discovery and Synthesis of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene (1,4-COD) is a cyclic olefin that has garnered significant interest in various fields of chemistry, including organometallic chemistry, polymer science, and as a building block in the synthesis of complex organic molecules. Its unique eight-membered ring structure and the positioning of its double bonds make it a valuable precursor for a range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this compound, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Historical Perspective

The journey to synthesize and understand cyclooctadiene isomers began in the mid-20th century. Early pioneering work by chemists in the field of organometallic chemistry and polymerization laid the groundwork for the eventual isolation and targeted synthesis of this compound.

A foundational moment in the chemistry of medium-sized rings was the work of Karl Ziegler and H. Wilms in 1950 . In their seminal paper in Liebigs Annalen der Chemie, they described the synthesis of cyclooctene and cyclooctadiene isomers.[1][2] While their work primarily focused on the dimerization of butadiene to form 1,5-cyclooctadiene using nickel-based catalysts, it opened the door to the exploration of other cyclooctadiene isomers.

Subsequent research focused on accessing the less common 1,4-isomer, which was not the primary product of butadiene dimerization. This led to the development of two main strategies: the rearrangement of the readily available 1,3-cyclooctadiene and the isomerization of the thermodynamically more stable 1,5-cyclooctadiene.

Key Synthetic Methodologies

This section details the core synthetic strategies that have been developed for the preparation of this compound, providing experimental protocols for each.

Synthesis from 1,3-Cyclooctadiene via Allylic Bromination and Reduction

A significant breakthrough in the specific synthesis of this compound was reported by Sung Moon and Charles R. Ganz in 1969 . Their "facile synthesis" provided a practical route to 1,4-COD from the less stable 1,3-isomer.[3]

Experimental Protocol: Moon and Ganz Synthesis

Step 1: Allylic Bromination of 1,3-Cyclooctadiene

  • Materials: 1,3-Cyclooctadiene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride (solvent).

  • Procedure: A solution of 1,3-cyclooctadiene in carbon tetrachloride is treated with N-bromosuccinimide and a radical initiator such as benzoyl peroxide. The mixture is heated to reflux to initiate the allylic bromination. The reaction proceeds via a free-radical mechanism, leading to a mixture of brominated cyclooctadienes.

  • Work-up: After the reaction is complete, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude bromocyclooctadiene mixture.

Step 2: Reduction to this compound

  • Materials: Crude bromocyclooctadiene mixture from Step 1, Lithium aluminum hydride (LiAlH₄), Diethyl ether (solvent).

  • Procedure: The crude mixture of bromocyclooctadienes is dissolved in anhydrous diethyl ether and slowly added to a stirred suspension of lithium aluminum hydride in diethyl ether at a controlled temperature (typically 0 °C to room temperature). The hydride reduces the carbon-bromine bond.

  • Work-up: The reaction is carefully quenched with water and/or aqueous sodium hydroxide. The ethereal layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation. The resulting product is a mixture of 1,3- and this compound.

Step 3: Separation of Isomers

  • The final mixture of isomers can be separated by fractional distillation or preparative gas chromatography to yield pure this compound.

Logical Workflow for the Moon and Ganz Synthesis

Moon_and_Ganz_Synthesis cluster_start Starting Material cluster_reaction1 Step 1: Allylic Bromination cluster_reaction2 Step 2: Reduction cluster_purification Step 3: Purification 1_3_COD 1,3-Cyclooctadiene NBS_BPO NBS, Benzoyl Peroxide in CCl4, Reflux Bromo_COD Mixture of Bromocyclooctadienes NBS_BPO->Bromo_COD LiAlH4 LiAlH4 in Diethyl Ether COD_Mixture Mixture of 1,3- and This compound LiAlH4->COD_Mixture Separation Fractional Distillation or Preparative GC 1_4_COD Pure this compound Separation->1_4_COD

Synthesis of 1,4-COD from 1,3-COD.
Isomerization of 1,5-Cyclooctadiene

The most common and industrially relevant starting material for cyclooctadiene chemistry is 1,5-cyclooctadiene, which is readily available from the dimerization of butadiene. Consequently, methods for the isomerization of 1,5-COD to the 1,4-isomer are of great practical importance.

Nickel-Catalyzed Isomerization

A highly selective method for this transformation was developed by Yasumasa Sakakibara and colleagues in 1991 . They utilized a nickel-based catalyst system to achieve high selectivity for this compound.

Experimental Protocol: Nickel-Catalyzed Isomerization

  • Catalyst Preparation:

    • Materials: Bis(acetylacetonato)nickel(II) [Ni(acac)₂], Triethyldialuminum trichloride (Et₃Al₂Cl₃), Phosphorus ligand (e.g., a phosphite), Toluene (solvent).

    • Procedure: In a glovebox or under an inert atmosphere, a solution of Ni(acac)₂ in toluene is prepared. To this solution, the phosphorus ligand is added, followed by the dropwise addition of the Et₃Al₂Cl₃ solution at a low temperature (e.g., -20 °C). The mixture is stirred to form the active catalyst.

  • Isomerization Reaction:

    • Materials: 1,5-Cyclooctadiene, Prepared nickel catalyst solution.

    • Procedure: The 1,5-cyclooctadiene is added to the pre-formed catalyst solution at a controlled low temperature. The reaction mixture is stirred, and the progress of the isomerization is monitored by gas chromatography.

    • Work-up: The reaction is quenched by the addition of a protic solvent like methanol or water. The organic layer is separated, washed, dried, and the solvent is removed. The resulting product is then purified by distillation to yield this compound.

Evolution of Cyclooctadiene Synthesis

Synthesis_Evolution Butadiene Butadiene Dimerization (Ziegler & Wilms, 1950s) 1_5_COD 1,5-Cyclooctadiene (Readily Available) Butadiene->1_5_COD 1_4_COD This compound (Target Molecule) 1_5_COD->1_4_COD Isomerization (e.g., Ni-catalyzed, Sakakibara et al., 1991) 1_3_COD 1,3-Cyclooctadiene 1_3_COD->1_4_COD Rearrangement (e.g., Bromination/Reduction, Moon & Ganz, 1969)

Key pathways to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described above, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound from 1,3-Cyclooctadiene (Moon and Ganz Method)

ParameterValueReference
Starting Material1,3-Cyclooctadiene[3]
ReagentsNBS, Benzoyl peroxide, LiAlH₄[3]
SolventCarbon tetrachloride, Diethyl ether[3]
Reaction TemperatureReflux (Bromination), 0 °C to RT (Reduction)[3]
Yield of 1,4-COD~50% in the crude mixture[3]
PurityHigh purity after separation[3]

Table 2: Nickel-Catalyzed Isomerization of 1,5-Cyclooctadiene to this compound (Sakakibara et al. Method)

ParameterValueReference
Starting Material1,5-Cyclooctadiene
Catalyst SystemNi(acac)₂ / Et₃Al₂Cl₃ / Phosphite Ligand
SolventToluene
Reaction Temperature-10 °C to 0 °C
Catalyst LoadingVaries with ligand and conditions
Selectivity for 1,4-CODUp to 98%
Conversion of 1,5-CODUp to 95%

Other Synthetic Approaches

While the two methods detailed above are the most prominent, other strategies for the synthesis of this compound have been explored.

  • Ziegler-Natta Catalysis: While primarily known for polymerization, Ziegler-Natta type catalysts, which are typically composed of a transition metal compound and an organoaluminum co-catalyst, can also effect the dimerization and oligomerization of dienes.[4] The direct, selective synthesis of this compound using these systems is less common, with 1,5-cyclooctadiene often being the major product from butadiene. However, modification of the catalyst components can influence the product distribution.

  • Photochemical Isomerization: The isomerization of cyclooctadiene isomers can also be induced photochemically.[5][6] By using specific photosensitizers and light sources, it is possible to promote the conversion of other cyclooctadiene isomers to the 1,4-diene. However, these methods often lead to complex mixtures of products and are typically of more academic than preparative interest.

Conclusion

The synthesis of this compound has evolved from being a minor, difficult-to-isolate byproduct to a readily accessible chemical through the development of targeted synthetic strategies. The rearrangement of 1,3-cyclooctadiene and the selective isomerization of the abundant 1,5-isomer represent the most significant and practical approaches to date. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic routes is crucial for the efficient utilization of this compound as a versatile building block in the creation of novel and complex molecular architectures. The choice of synthetic method will depend on the desired scale, purity requirements, and the availability of starting materials and reagents.

References

cis,cis-1,4-Cyclooctadiene stereoisomer properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Properties of cis,cis-1,4-Cyclooctadiene

Introduction

1,4-Cyclooctadiene (C₈H₁₂) is an eight-membered cyclic diene that exists as multiple stereoisomers, including cis,cis-, cis,trans-, and trans,trans- forms. The cis,cis- isomer, formally named (1Z,4Z)-cycloocta-1,4-diene, is a significant compound in synthetic and organometallic chemistry. Its unique conformational flexibility and reactivity make it a valuable starting material and ligand. This guide provides a comprehensive overview of the core properties of cis,cis-1,4-cyclooctadiene, focusing on its physicochemical characteristics, conformational dynamics, and relevant experimental methodologies, tailored for researchers in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of cis,cis-1,4-cyclooctadiene are summarized below. These data are critical for its application in experimental settings, providing insights into its handling, reactivity, and structural identification.

PropertyValueReference
Molecular Formula C₈H₁₂[1][2][3]
Molecular Weight 108.18 g/mol [1][2][4]
CAS Registry Number 16327-22-3[1][2][3]
Boiling Point 57-58 °C (at 35 mmHg)[5]
Ionization Energy 8.50 - 8.64 eV[6]
Enthalpy of Reaction (ΔrH°) -2.8 ± 0.8 kJ/mol (for 1,5-isomer → 1,4-isomer equilibrium)[2]
¹³C NMR (CDCl₃) See SpectraBase for full spectrum details.[7]
Kovats Retention Index 909.5 (OV-1 column, 100 °C)[8]

Conformational Analysis

The eight-membered ring of cis,cis-1,4-cyclooctadiene imparts significant conformational flexibility. Extensive studies using dynamic nuclear magnetic resonance (NMR) spectroscopy and strain-energy calculations have revealed that it does not exist in a single, rigid conformation but rather as a dynamic equilibrium between two primary forms.[9]

  • Twist-Boat (TB): This is the major conformer, accounting for approximately 70-85% of the population in solution. It is a flexible conformation.[10]

  • Boat-Chair (BC): This is the minor, more rigid conformer.[10]

The two conformers have nearly identical energies, with a relatively low energy barrier for interconversion. The experimental free energy barrier for the twist-boat to boat-chair conversion has been determined to be 8.0 kcal/mol, which is in good agreement with the calculated strain energy barrier of 9.0 kcal/mol.[10] This dynamic behavior is crucial when considering the molecule's role as a ligand in coordination chemistry or as a reactant in stereoselective synthesis.

Experimental Protocols

Synthesis of cis,cis-1,4-Cyclooctadiene

A facile and efficient method for the preparation of high-purity cis,cis-1,4-cyclooctadiene involves the silver ion-catalyzed rearrangement of a mixture of 1,3- and 1,5-cyclooctadiene.[5]

Methodology:

  • Reaction Setup: A mixture containing 1,3-cyclooctadiene is combined with a 50% aqueous silver nitrate (AgNO₃) solution. The silver ions coordinate to the double bonds, facilitating an allylic rearrangement.

  • Reaction Execution: The biphasic solution is stirred vigorously to ensure efficient contact between the organic dienes and the aqueous catalyst phase. The reaction progress can be monitored using gas chromatography (GC).

  • Workup and Extraction: Upon completion, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ether) to recover any dissolved product.

  • Purification: The combined organic extracts are washed, dried over a desiccant like magnesium sulfate (MgSO₄), and the solvent is removed via distillation.

  • Final Distillation: The crude product is purified by vacuum distillation to yield cis,cis-1,4-cyclooctadiene with a purity often exceeding 99%.[5]

Characterization via Dynamic NMR Spectroscopy

The conformational dynamics of cis,cis-1,4-cyclooctadiene are primarily investigated using variable-temperature ¹³C NMR spectroscopy.[10]

Methodology:

  • Sample Preparation: A solution of the diene is prepared in a suitable low-freezing solvent mixture, such as CHFCl₂-CHF₂Cl, which allows for measurements down to -180 °C.

  • Data Acquisition: ¹³C NMR spectra are recorded at a range of temperatures, typically from -10 °C down to -150 °C or lower.

  • Spectral Analysis: At higher temperatures (e.g., -50 °C), the rapid interconversion between the twist-boat and boat-chair conformers results in averaged signals, leading to a simple spectrum. As the temperature is lowered, the rate of interconversion slows down significantly.

  • Coalescence and Splitting: Below a certain temperature (the coalescence point, around -100 °C), the signals for the individual conformers begin to resolve. At very low temperatures (e.g., -140 °C), distinct sets of peaks for the major (twist-boat) and minor (boat-chair) conformers are observed.[10]

  • Line-Shape Analysis: By analyzing the changes in the spectral line shapes as a function of temperature, the rate constants for the conformational interconversion can be calculated. This analysis allows for the determination of the activation energy barrier (ΔG‡) for the process.

Visualizations

The following diagrams illustrate the stereoisomeric relationships and a typical experimental workflow for cis,cis-1,4-cyclooctadiene.

G Logical Relationship of this compound Stereoisomers cluster_isomers Stereoisomers COD_1_4 This compound cis_cis (1Z, 4Z) cis,cis COD_1_4->cis_cis stable cis_trans (1Z, 4E) cis,trans COD_1_4->cis_trans strained, isolable trans_trans (1E, 4E) trans,trans COD_1_4->trans_trans highly strained, theoretical

Caption: Stereoisomers of this compound.

G Experimental Workflow for Synthesis and Purification start Start: 1,3-COD Mixture reaction Allylic Rearrangement: Stir with 50% aq. AgNO₃ start->reaction separation Phase Separation: Separate organic layer reaction->separation extraction Extraction: Extract aqueous phase with ether separation->extraction combine Combine Organic Phases separation->combine extraction->combine dry Drying: Dry over MgSO₄ combine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Purification: Vacuum Distillation filter_evap->distill end End Product: >99% Pure cis,cis-1,4-COD distill->end

Caption: Workflow for cis,cis-1,4-cyclooctadiene synthesis.

References

A Technical Guide to the Solubility of 1,4-Cyclooctadiene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Cyclooctadiene (CAS No: 1073-07-0), a cyclic olefin of interest in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines its predicted solubility based on fundamental chemical principles. Furthermore, it provides a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound is a cyclic hydrocarbon with the molecular formula C8H12 and a molecular weight of 108.18 g/mol .[1][2] Its structure consists of an eight-membered ring containing two non-conjugated double bonds. As a nonpolar hydrocarbon, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for nonpolar or weakly polar organic solvents. Key physical properties are summarized below.

PropertyValue
Molecular FormulaC8H12
Molecular Weight108.18 g/mol [1][2]
Melting Point-53°C[3]
Boiling Point147.85°C (approximate)[3]
Density0.8754 g/cm³[3]

Predicted Solubility Characteristics

Based on its nonpolar nature, this compound is expected to be highly soluble or miscible with other nonpolar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, its solubility is predicted to be low in highly polar solvents. The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

SolventChemical FormulaPolarityPredicted SolubilityRationale
n-HexaneC6H14NonpolarMiscibleBoth are nonpolar hydrocarbons, leading to strong van der Waals forces.
TolueneC7H8NonpolarMiscibleAn aromatic hydrocarbon that readily dissolves other nonpolar compounds.
Diethyl EtherC4H10OWeakly PolarHigh / MiscibleThe low polarity allows for effective solvation of hydrocarbons.
ChloroformCHCl3Weakly PolarHigh / MiscibleCapable of dissolving a broad range of organic compounds, including nonpolar ones.
Ethyl AcetateC4H8O2Moderately PolarModerate / HighExpected to be a good solvent, though slightly less effective than purely nonpolar solvents.
AcetoneC3H6OPolar AproticModerateIts polarity may limit complete miscibility compared to nonpolar solvents.
EthanolC2H6OPolar ProticLow / ModerateThe presence of a hydroxyl group and hydrogen bonding makes it less compatible with nonpolar solutes.
MethanolCH4OPolar ProticLowHigher polarity than ethanol, resulting in lower expected solubility for a nonpolar solute.
Dimethyl Sulfoxide (DMSO)C2H6OSPolar AproticVery LowThe high polarity makes it a poor solvent for hydrocarbons.
WaterH2OVery High / PolarInsolubleAs a nonpolar hydrocarbon, it is immiscible with water. The related isomer 1,5-Cyclooctadiene is reported as insoluble in water.[4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is designed to determine the solubility of this compound in a given organic solvent at a specific temperature.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or heating block

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying glassware

2. Experimental Procedure:

  • Preparation: Ensure all glassware is clean and dry. Prepare a series of vials for each solvent to be tested.

  • Sample Addition: Add a known volume of the selected organic solvent to each vial.

  • Solute Addition: Add an excess amount of this compound to each vial to create a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled environment (e.g., water bath) set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated/cooled pipette to the experimental temperature. Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating may be applied if the solvent is non-volatile, but care must be taken not to evaporate the this compound.

  • Mass Determination: Once the solvent has completely evaporated, re-weigh the vial containing the dissolved this compound.

  • Calculation of Solubility: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn) * 100

3. Data Analysis and Reporting:

  • Perform the experiment in triplicate for each solvent and temperature to ensure reproducibility.

  • Report the average solubility and standard deviation.

  • Record the experimental temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Quantitative Solubility Determination A Preparation of Materials (Solvent, Solute, Glassware) B Creation of Saturated Solution (Excess Solute in Known Volume of Solvent) A->B C Equilibration at Constant Temperature (e.g., 24-48h with agitation) B->C D Phase Separation (Allowing undissolved solute to settle) C->D E Withdrawal and Filtration of Supernatant D->E F Solvent Evaporation from Filtered Sample E->F G Mass Determination of Residual Solute F->G H Calculation of Solubility (g / 100 mL) G->H

Caption: Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1,4-Cyclooctadiene as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomerization: 1,4- vs. 1,5-Cyclooctadiene

While 1,4-cyclooctadiene can be utilized as a ligand in transition metal catalysis, it is important for researchers to be aware of its propensity to isomerize to the more thermodynamically stable cis,cis-1,5-cyclooctadiene in the presence of many transition metal complexes. This isomerization is a common phenomenon, and as such, 1,5-cyclooctadiene (commonly abbreviated as COD) is the more extensively studied and utilized ligand in catalysis. In many catalytic systems involving rhodium, iridium, ruthenium, and molybdenum, other cyclooctadiene isomers will rearrange to the 1,5-isomer, which then acts as a key component of the catalyst or precatalyst.[1] Therefore, these application notes will focus on the well-established catalytic applications of 1,5-cyclooctadiene metal complexes, which are often formed in situ from other isomers or used directly as stable precatalysts.

Introduction to Cyclooctadiene Ligands in Catalysis

cis,cis-1,5-Cyclooctadiene (1,5-COD) is a versatile and widely employed ligand in the field of homogeneous catalysis. Its ability to coordinate to a variety of transition metals as a stable, bidentate ligand makes it an excellent component for the synthesis of highly active catalyst precursors.[2] Metal complexes of 1,5-COD, particularly with rhodium and iridium, are fundamental in a range of catalytic transformations, including asymmetric hydrogenation and carbon-hydrogen (C-H) bond activation.[2] These reactions are of significant importance in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic molecules.[2] The 1,5-COD ligand is readily displaced by substrates and other reactants, initiating the catalytic cycle.[2]

Key Applications of 1,5-Cyclooctadiene Metal Complexes

Two of the most prominent applications of 1,5-COD metal complexes are in rhodium-catalyzed asymmetric hydrogenation and iridium-catalyzed aromatic C-H borylation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes containing the 1,5-cyclooctadiene ligand serve as highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins. In the presence of a chiral phosphine ligand, these complexes form active catalysts capable of delivering hydrogen with high enantioselectivity, a critical process in the synthesis of chiral drugs.[2] A widely used and commercially available precatalyst for these transformations is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.[2]

Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation

EntrySubstrateChiral LigandS/C RatioSolventPressure (atm H₂)Temp. (°C)Conv. (%)ee (%)
1Methyl (Z)-2-acetamidocinnamate(S,S)-Et-DuPhos100MeOH125>9999
2Methyl 2-acetamidoacrylate(R,R)-Me-BPE1000MeOH1025100>99
3N-(1-phenylvinyl)acetamide(R)-BINAP100THF/MeOH5050>9596
4Tetrasubstituted Enamine(2S,4S)-ptbp-skewphos202-propanol105010097
Iridium-Catalyzed Aromatic C-H Borylation

Iridium complexes featuring the 1,5-cyclooctadiene ligand are highly effective catalysts for the borylation of aromatic C-H bonds. This reaction enables the direct conversion of typically unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The use of [Ir(COD)Cl]₂ or its methoxy derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand is a common catalytic system for this transformation.[2]

Quantitative Data for Iridium-Catalyzed Aromatic C-H Borylation

EntrySubstrateLigandS/C RatioSolventTemp. (°C)Time (h)Yield (%)
1Benzene4,4'-di-tert-butyl-2,2'-bipyridine50Cyclohexane801698
21,3-Dichlorobenzene3,4,7,8-tetramethyl-1,10-phenanthroline50Cyclohexane1001695
3Anisole4,4'-di-tert-butyl-2,2'-bipyridine100Tetrahydrofuran802485
41-Methylnaphthalene4,4'-di-tert-butyl-2,2'-bipyridine50Cyclohexane801690 (β-selective)

Experimental Protocols

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol describes the synthesis of the common rhodium precatalyst.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·3H₂O)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of 1,5-cyclooctadiene, ethanol, and water.

  • Add sodium carbonate to the mixture.

  • Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • The product, a yellow-orange solid, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Alkene

This protocol provides a general method for the asymmetric hydrogenation of a prochiral alkene using a [Rh(COD)Cl]₂ precatalyst.

Materials:

  • [Rh(COD)Cl]₂

  • Chiral phosphine ligand

  • Substrate (e.g., Methyl (Z)-2-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., methanol)

  • Schlenk flask or autoclave

  • Hydrogen gas source

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral phosphine ligand in the anhydrous, degassed solvent to form the precatalyst solution. Stir for 15-30 minutes at room temperature.

  • Add the substrate to the flask.

  • Seal the flask or autoclave and purge several times with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

  • Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

This protocol describes the synthesis of the common iridium precatalyst.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·3H₂O)

  • 1,5-Cyclooctadiene (COD)

  • Alcohol solvent (e.g., ethanol or isopropanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine IrCl₃·3H₂O and an excess of 1,5-cyclooctadiene in the alcohol solvent.

  • Heat the mixture to reflux with stirring. During this process, Ir(III) is reduced to Ir(I).

  • After the reaction is complete (indicated by the precipitation of the product), cool the mixture to room temperature.

  • Collect the orange-red solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 4: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene

This protocol provides a general method for the C-H borylation of an aromatic substrate.

Materials:

  • [Ir(COD)Cl]₂ or [Ir(COD)OMe]₂

  • Bipyridine or phenanthroline ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aromatic substrate

  • Anhydrous, degassed solvent (e.g., cyclohexane or THF)

  • Schlenk tube or other sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the iridium precatalyst, the ligand, B₂pin₂, and the aromatic substrate.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Rh_Catalyzed_Asymmetric_Hydrogenation prec [Rh(COD)(L)]+ solv_complex [Rh(L)(Solvent)2]+ prec->solv_complex + H2, - COD H2_add H2 substrate_coord [Rh(L)(Substrate)]+ solv_complex->substrate_coord + Substrate - Solvent oxidative_add [Rh(H)2(L)(Substrate)]+ substrate_coord->oxidative_add + H2 migratory_ins [Rh(H)(L*)(Alkyl)]+ oxidative_add->migratory_ins Migratory Insertion migratory_ins->solv_complex Reductive Elimination reductive_elim Product product_release Product Release substrate Substrate Ir_Catalyzed_CH_Borylation Ir_I [Ir(I)(L)(Bpin)] oxidative_add [Ir(III)(H)(Ar)(L)(Bpin)] reductive_elim [Ir(I)(L)(Bpin)] + Ar-Bpin oxidative_add->reductive_elim Reductive Elimination catalyst_regen [Ir(III)(Bpin)3(L)] reductive_elim->catalyst_regen + B2pin2 catalyst_regen->oxidative_add + Ar-H precatalyst [Ir(COD)Cl]2 precatalyst->catalyst_regen + L, + B2pin2 - COD, - Cl active_catalyst Active Catalyst [Ir(III)(Bpin)3(L)] B2pin2 B2pin2 Arene Ar-H

References

Application of 1,4-Cyclooctadiene in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene (1,4-COD), a cyclic olefin, serves as a versatile monomer in polymer chemistry, primarily utilized in Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta polymerization. The resulting polymers, poly(cyclooctadiene) (PCOD) and its copolymers, possess a unique combination of properties that make them valuable in a range of applications, from specialty elastomers to precursors for functionalized materials. The unsaturation in the polymer backbone provides a reactive handle for post-polymerization modifications, allowing for the tailoring of material properties for specific needs, including potential applications in the biomedical field. This document provides detailed application notes and experimental protocols for the polymerization of this compound.

Key Applications

Polymers derived from this compound find applications in several areas:

  • Elastomers: PCOD exhibits elastomeric properties, making it suitable for applications requiring flexibility and resilience.

  • Precursors to Functional Polymers: The double bonds in the PCOD backbone can be chemically modified, for instance, through epoxidation followed by hydrolysis, to yield head-to-head poly(vinyl alcohol) (hh-PVOH), a polymer with potential biomedical applications.[1]

  • Toughening Agents: Copolymers of 1,4-COD with other monomers can be used to enhance the mechanical properties of brittle polymers.

  • Surface Modification: Surface-initiated ROMP (SiROMP) of 1,4-COD allows for the grafting of PCOD films onto various substrates, altering their surface properties.[1]

Polymerization Methods

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of cyclic olefins, including this compound. It is a chain-growth polymerization mediated by transition metal carbene complexes, most notably Grubbs' and Schrock's catalysts. The primary driving force for the polymerization of cyclic olefins is the relief of ring strain.[2]

Mechanism: The polymerization is initiated by the reaction of a metal carbene with the double bond of the cyclic monomer. This reaction forms a metallacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal carbene attached to the growing polymer chain. This process repeats, propagating the polymer chain.

Catalysts: Ruthenium-based Grubbs' catalysts (first, second, and third generation) are commonly employed for the ROMP of 1,4-COD due to their tolerance to various functional groups and reaction conditions.

CatalystMonomer/Catalyst RatioSolventTemperature (°C)Mn (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)Reference
Grubbs' 2nd Gen.100:1CH2Cl2RT----[3]
Grubbs' 2nd Gen.500:1DCM24h~150~1.8--[4]
Grubbs' 2nd Gen.200:1DCM24h~80~1.7--[4]
Grubbs' 2nd Gen.100:1DCM24h~50~1.6--[4]
Grubbs' 2nd Gen.50:1DCM24h~30~1.5--[4]
Grubbs' 2nd Gen.20:1DCM24h~15~1.4--[4]

Note: '-' indicates data not available in the cited source. Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature.

Materials:

  • This compound (COD), distilled from a suitable drying agent (e.g., calcium hydride).

  • Grubbs' second-generation catalyst.

  • Dichloromethane (CH2Cl2), anhydrous and deoxygenated.

  • Methanol (MeOH).

  • Ethyl vinyl ether (terminating agent).

  • Nitrogen or Argon gas for inert atmosphere.

  • Standard Schlenk line and glassware.

Procedure: [3]

  • Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas.

  • Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of Grubbs' second-generation catalyst in anhydrous, deoxygenated CH2Cl2. For example, dissolve 8 mg of the catalyst in 2 mL of CH2Cl2.[3]

  • Polymerization: In a Schlenk flask equipped with a magnetic stir bar, add the desired amount of distilled this compound (e.g., 100 mg, 0.926 mmol).[3] Add the required volume of anhydrous, deoxygenated CH2Cl2 to achieve the desired monomer concentration.

  • Initiation: While stirring vigorously, inject the calculated amount of the Grubbs' catalyst solution into the monomer solution.

  • Propagation: Allow the reaction to stir at room temperature under an inert atmosphere for a specified time (e.g., 30 minutes).[3] The solution will typically become more viscous as the polymer forms.

  • Termination: To quench the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 60 minutes.[3]

  • Precipitation and Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol. A white powder should form.[3]

  • Purification: Collect the polymer by filtration, washing with fresh methanol.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(cyclooctadiene) by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Dry_Glassware Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Monomer_Solution Prepare Monomer Solution (1,4-COD in CH2Cl2) Inert_Atmosphere->Monomer_Solution Initiation Initiate Polymerization (Add Catalyst to Monomer) Monomer_Solution->Initiation Catalyst_Solution Prepare Catalyst Solution (Grubbs' Catalyst in CH2Cl2) Catalyst_Solution->Initiation Propagation Stir at Room Temperature Initiation->Propagation Termination Terminate with Ethyl Vinyl Ether Propagation->Termination Precipitation Precipitate Polymer in Methanol Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer Under Vacuum Filtration->Drying Characterization Characterize Polymer (GPC, NMR) Drying->Characterization

Caption: Experimental workflow for the Ring-Opening Metathesis Polymerization of this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are widely used for the polymerization of olefins.[5] While extensively used for simple alkenes, their application to cyclic dienes like this compound is also possible, leading to polymers with controlled stereochemistry.

Mechanism: The polymerization mechanism involves the coordination of the olefin to the transition metal center, followed by insertion into the metal-alkyl bond. This process, known as the Cossee-Arlman mechanism, leads to the growth of the polymer chain.[6] The stereochemistry of the resulting polymer is influenced by the structure of the catalyst's active site.[6]

Catalyst SystemMonomerCis-1,4 Content (%)Mn (kDa)PDI (Mw/Mn)Reference
Nd(CF3SO3)3/Al(i-Bu)3Butadiene98.8-1.32-
Co(acac)2/AlEt2ClButadiene>95---
TiCl4/Al(i-Bu)3Isoprene>96---

Note: This table is illustrative for diene polymerization and not specific to this compound.

Materials:

  • This compound (COD), purified and dried.

  • Titanium tetrachloride (TiCl4) or other transition metal halide.

  • Triethylaluminum (Al(C2H5)3) or other organoaluminum co-catalyst.

  • Anhydrous, deoxygenated solvent (e.g., toluene, heptane).

  • Methanol with a small amount of hydrochloric acid (for catalyst quenching and polymer precipitation).

  • Nitrogen or Argon gas for inert atmosphere.

  • Standard Schlenk line and glassware.

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, suspend the transition metal halide (e.g., TiCl4) in the anhydrous solvent.

  • Activation: Cool the suspension to a specific temperature (e.g., 0 °C or lower) and slowly add the organoaluminum co-catalyst while stirring. The molar ratio of the co-catalyst to the transition metal is a critical parameter. An active catalyst complex will form.

  • Polymerization: In a separate Schlenk flask, prepare a solution of this compound in the anhydrous solvent.

  • Initiation: Transfer the prepared catalyst suspension to the monomer solution at a controlled temperature.

  • Propagation: Allow the polymerization to proceed for the desired time, maintaining the temperature. The viscosity of the solution will increase as the polymer forms.

  • Termination and Precipitation: Quench the reaction by adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.

  • Purification: Filter the polymer and wash it thoroughly with methanol to remove catalyst residues.

  • Drying: Dry the polymer under vacuum.

  • Characterization: Analyze the polymer using GPC, NMR, and other relevant techniques to determine its molecular weight, microstructure, and thermal properties.

ZN_Pathway cluster_catalyst Catalyst Formation cluster_polymerization Polymerization Cycle cluster_product Product Transition_Metal Transition Metal Halide (e.g., TiCl4) Active_Site Formation of Active Catalyst Site Transition_Metal->Active_Site Co_catalyst Organoaluminum Co-catalyst (e.g., Al(C2H5)3) Co_catalyst->Active_Site Monomer_Coordination Monomer (1,4-COD) Coordination Active_Site->Monomer_Coordination Initiation Insertion Migratory Insertion Monomer_Coordination->Insertion Chain_Growth Polymer Chain Growth Insertion->Chain_Growth Chain_Growth->Monomer_Coordination Propagation Polymer Poly(cyclooctadiene) Chain_Growth->Polymer Termination

Caption: Simplified logical relationship of Ziegler-Natta polymerization of this compound.

Safety Precautions

  • This compound is flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Grubbs' catalysts and Ziegler-Natta catalysts are air and moisture sensitive. All manipulations should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Organoaluminum compounds used in Ziegler-Natta catalysis are pyrophoric and react violently with water. Handle with extreme caution.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a valuable monomer in polymer synthesis, offering routes to a variety of polymers with tunable properties. Both Ring-Opening Metathesis Polymerization and Ziegler-Natta polymerization provide effective methods for its polymerization. The choice of polymerization technique and catalyst system allows for control over the polymer's molecular weight, architecture, and stereochemistry, enabling the development of materials for a wide range of applications, including those in advanced materials and potentially in the biomedical field. The protocols and data presented here provide a foundation for researchers to explore the rich polymer chemistry of this compound.

References

Application Notes and Protocols: The Reaction of 1,4-Cyclooctadiene with Iridium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct reactions involving 1,4-cyclooctadiene (1,4-COD) with iridium precursors are not extensively documented in scientific literature. The predominant focus of iridium coordination chemistry has been on the highly stable and readily available 1,5-cyclooctadiene (1,5-COD) isomer. However, the chemistry of 1,4-COD is intrinsically linked to that of other cyclooctadiene isomers through iridium-catalyzed isomerization reactions. Under specific conditions, iridium complexes can facilitate the interconversion of cyclooctadiene isomers, a process of significant academic and synthetic interest.

These application notes provide an overview of the iridium-catalyzed isomerization of cyclooctadienes, with a particular focus on the mechanistic pathways that involve intermediates structurally related to 1,4-COD. Understanding these transformations is crucial for researchers in catalysis and organometallic synthesis, as the formation of different isomers can influence the outcome and efficiency of catalytic cycles.

Iridium-Catalyzed Isomerization of Cyclooctadienes: A Mechanistic Overview

Iridium complexes are effective catalysts for the isomerization of olefins, including the interconversion of cyclooctadiene isomers. The most common starting material for these studies is the commercially available chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(1,5-COD)Cl]₂. The isomerization process can be initiated under various conditions, including the presence of acids, bases, or coordinating solvents.[1][2]

Two primary mechanisms are generally proposed for these iridium-catalyzed isomerizations:

  • The π-Allyl Mechanism: This pathway involves the oxidative addition of an allylic C-H bond of the coordinated cyclooctadiene to the iridium center, forming a π-allyl iridium hydride intermediate. Subsequent reductive elimination of the hydride to a different position on the cyclooctenyl ligand results in the isomerized diene.[3][4][5]

  • The Insertion/Elimination Mechanism: This mechanism is initiated by the migratory insertion of one of the C=C double bonds of the cyclooctadiene into an existing iridium-hydride bond. The resulting iridium-alkyl intermediate then undergoes β-hydride elimination to form a new C=C bond in a different position, leading to the isomerized diene.[1]

The choice of mechanism can be influenced by the specific iridium catalyst, the ligand environment, and the reaction conditions.

Experimental Protocols

While specific protocols for the direct synthesis of iridium complexes from this compound are scarce, the following protocols detail the iridium-catalyzed isomerization of the more common 1,5-cyclooctadiene. These experiments provide a framework for studying the dynamic behavior of the cyclooctadiene ligand and can be adapted to investigate the potential involvement of 1,4-COD as an intermediate.

Protocol 1: Acid-Catalyzed Isomerization of a Bis(carbene)iridium(I)-1,5-COD Complex

This protocol is adapted from studies on the acid-catalyzed isomerization of [Ir(1,5-COD)(vegiR)]PF₆ (where vegiR is a bidentate N-heterocyclic carbene ligand) to its isomerized form, [Ir(1-κ-4,5,6-η-C₈H₁₂)(NCCH₃)(vegiR)]PF₆.[2]

Objective: To induce and monitor the isomerization of a 1,5-cyclooctadiene ligand on an iridium center using an acid catalyst in a coordinating solvent.

Materials:

  • [Ir(1,5-COD)(vegiR)]PF₆ complex

  • Acetonitrile (CH₃CN), anhydrous

  • Acetic acid (CH₃COOH) or Trifluoroacetic acid (TFA)

  • NMR tubes

  • Schlenk line and inert gas (Argon or Nitrogen)

  • NMR spectrometer

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve a precisely weighed amount of the [Ir(1,5-COD)(vegiR)]PF₆ complex in anhydrous acetonitrile in a clean, dry vial.

  • Transfer the solution to an NMR tube and seal it with a septum.

  • Acquire an initial ¹H NMR spectrum to serve as a baseline (t=0).

  • Using a microsyringe, add a catalytic amount of acetic acid or trifluoroacetic acid (e.g., 10 mol%) to the NMR tube.

  • Monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals (e.g., every hour) at room temperature or upon gentle heating.

  • Observe the disappearance of the signals corresponding to the 1,5-COD ligand and the appearance of new signals corresponding to the isomerized cyclooctadiene ligand.

Expected Outcome: The ¹H NMR spectra will show a gradual conversion of the starting complex to the isomerized product. The rate of isomerization will depend on the acid strength and temperature. Trifluoroacetic acid is expected to catalyze the isomerization more rapidly than acetic acid.[2]

Protocol 2: Synthesis and Characterization of a π-Cyclooctenyl Iridium Complex

This protocol outlines a general method for the synthesis of π-cyclooctenyl iridium complexes, which are key intermediates in the isomerization of cyclooctadienes. This procedure is based on the reaction of cyclooctadienes with pentamethylcyclopentadienyl iridium dichloride dimer, [(Cp*IrCl₂)₂].

Objective: To synthesize and characterize a stable π-cyclooctenyl iridium complex.

Materials:

  • Pentamethylcyclopentadienyl iridium dichloride dimer, [(Cp*IrCl₂)₂]

  • 1,3-Cyclooctadiene, this compound, or 1,5-Cyclooctadiene

  • Ethanol, anhydrous

  • Sodium carbonate (Na₂CO₃)

  • Standard Schlenk glassware

  • Filtration apparatus (e.g., cannula or filter funnel)

  • NMR spectrometer

Procedure:

  • Set up a Schlenk flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • Charge the flask with [(Cp*IrCl₂)₂], the chosen cyclooctadiene isomer (e.g., 1,4-COD), and anhydrous ethanol.

  • Add an excess of sodium carbonate to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.

  • After the reaction is complete (as indicated by the consumption of the starting iridium complex), cool the mixture to room temperature.

  • Filter the reaction mixture to remove sodium carbonate and any other insoluble materials.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product, a π-cyclooctenyl iridium complex, can be purified by crystallization or column chromatography on silica gel or alumina.

  • Characterize the purified complex by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the π-cyclooctenyl ligand.

Quantitative Data

The following table summarizes representative quantitative data from studies on the iridium-catalyzed isomerization of cyclooctadiene complexes.

Starting ComplexCatalyst/ConditionsProduct(s)Yield (%)Reaction TimeReference
[Ir(1,5-COD)(vegiⁿᴾʳ)]PF₆Acetic acid (catalytic), CH₃CN[Ir(1-κ-4,5,6-η-C₈H₁₂)(NCCH₃)(vegiⁿᴾʳ)]PF₆Quantitative (by NMR)Several days[2]
[Ir(1,5-COD)(vegiⁿᴾʳ)]PF₆Trifluoroacetic acid (catalytic), CH₃CN[Ir(1-κ-4,5,6-η-C₈H₁₂)(NCCH₃)(vegiⁿᴾʳ)]PF₆Quantitative (by NMR)Faster than with acetic acid[2]
[Ir(2,2'-bipy)(1,5-COD)]PF₆Trifluoroacetic acid (50 mol%), CH₃CN, 80 °C[Ir(2,2'-bipy)(1-κ-4,5,6-η-C₈H₁₂)]PF₆Good18 days[2]

Visualizations

Logical Relationship: Iridium-Catalyzed Isomerization of Cyclooctadienes

Isomerization_Pathway 1,5-COD-Ir_Complex [Ir(1,5-COD)Lₙ]⁺ Ir_Hydride_Intermediate π-Allyl-Ir-H Intermediate or Ir-Alkyl Intermediate 1,5-COD-Ir_Complex->Ir_Hydride_Intermediate Acid/Base Coordinating Solvent Isomerized_COD_Ir_Complex [Ir(Isomerized-COD)Lₙ]⁺ (e.g., 1,3-COD or 1,4-COD related structures) Ir_Hydride_Intermediate->Isomerized_COD_Ir_Complex Reductive Elimination or β-Hydride Elimination Catalyst_Regeneration Catalyst Regeneration Isomerized_COD_Ir_Complex->Catalyst_Regeneration Ligand Exchange or Further Reaction Catalyst_Regeneration->1,5-COD-Ir_Complex Catalytic Cycle

Caption: Iridium-catalyzed isomerization of a 1,5-COD complex.

Experimental Workflow: Synthesis of a π-Cyclooctenyl Iridium Complex

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Characterization Start Combine [(Cp*IrCl₂)₂], Cyclooctadiene, Ethanol, and Na₂CO₃ in a Schlenk flask Reflux Heat to reflux under inert atmosphere Start->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter to remove solids Cool->Filter Evaporate Remove solvent under reduced pressure Filter->Evaporate Purify Purify by crystallization or chromatography Evaporate->Purify NMR ¹H and ¹³C NMR Spectroscopy Purify->NMR MS Mass Spectrometry NMR->MS

References

Application Notes and Protocols for the Selective Hydrogenation of 1,4-Cyclooctadiene to Cyclooctene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective hydrogenation of 1,4-cyclooctadiene to cyclooctene, a critical transformation in the synthesis of various organic molecules and pharmaceutical intermediates. The protocols outlined below utilize common transition metal catalysts and provide data on their efficiency and selectivity.

Introduction

The selective hydrogenation of a specific double bond in a non-conjugated diene like this compound requires careful selection of catalysts and optimization of reaction conditions to prevent over-hydrogenation to cyclooctane or isomerization to other cyclooctadiene isomers. This document details protocols using palladium, ruthenium, and iridium-based catalysts, offering a range of options to achieve high yields and selectivity for the desired cyclooctene product.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data from various reported protocols for the hydrogenation of cyclooctadienes to cyclooctene. This allows for a direct comparison of catalyst performance under different conditions.

CatalystSubstrateCatalyst LoadingTemperature (°C)Hydrogen Pressure (p.s.i.g.)Conversion (%)Selectivity for Cyclooctene (%)Yield of Cyclooctene (%)Noteworthy Byproducts
5% Palladium on Carbon1,5-Cyclooctadiene1.5% w/w7525>98~9594.7Cyclooctane (5.1%), this compound (0.2%)[1]
Ruthenium Nanocatalyst1,5-CyclooctadieneNot specifiedOptimizedAtmospheric>9995Not directly reportedMinimal
Iridium Clusters (e.g., [Ir4(CO)12])1,5-CyclooctadieneNot specifiedNot specifiedNot specifiedHighHigh for COE and isomersNot directly reported1,3-COD, 1,4-COD; suppressed cyclooctane formation[2]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Carbon

This protocol is a widely used and reliable method for the selective hydrogenation of cyclooctadienes.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., Ethanol, Ethyl Acetate, or neat)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr hydrogenator or a round-bottom flask with a balloon setup)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reactor Preparation: Ensure the reaction vessel is clean and dry. For a Parr hydrogenator, follow the manufacturer's instructions for safe operation. For a flask setup, equip it with a magnetic stir bar.

  • Charging the Reactor: Under an inert atmosphere, add the 5% Pd/C catalyst (1.5% by weight relative to the substrate) to the reaction vessel.[1]

  • Adding Substrate and Solvent: Add the solvent of choice (if any) followed by the this compound. A typical concentration would be in the range of 0.1-1 M. The reaction can also be run neat.[1]

  • Inerting the System: Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 25 p.s.i.g.).[1] If using a balloon, inflate it with hydrogen and attach it to the flask via a three-way stopcock.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 75°C).[1]

  • Monitoring the Reaction: Monitor the reaction progress by observing hydrogen uptake (for a Parr apparatus) or by taking aliquots (carefully and under an inert atmosphere) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or GC/TLC analysis), cool the mixture to room temperature. Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and isolate the crude cyclooctene. The product can be further purified by distillation if necessary.

Protocol 2: Diimide Reduction using Tosyl Hydrazide

This protocol offers a metal-free alternative for hydrogenation.

Materials:

  • This compound

  • Tosyl hydrazide

  • Tripropylamine (nPr₃N)

  • Xylenes

  • Butylated hydroxytoluene (BHT, trace amount)

  • Round-bottom flask with a reflux condenser

  • Heating mantle and stirring apparatus

  • Inert gas (Argon)

Procedure:

  • Reaction Setup: In an oven-dried 100-mL round-bottom flask equipped with a stir bar, add the this compound, tosyl hydrazide (3.5 equivalents per double bond to be reduced), and a trace amount of BHT (~10 mg).[3]

  • Solvent and Base Addition: Add xylenes to achieve a concentration of approximately 0.2 M with respect to the diene, followed by the addition of tripropylamine (1 equivalent per equivalent of tosyl hydrazide).[3]

  • Degassing: Degas the mixture by applying a high vacuum for about 45 seconds.[3]

  • Reaction: Under an argon atmosphere, fit the flask with a reflux condenser and heat the reaction to reflux (approximately 150°C) for 7 hours.[3]

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.

  • Product Isolation: Precipitate the product by pouring the reaction mixture into stirring acetone.[3]

  • Purification: Collect the precipitate by filtration, wash it several times with acetone, and dry it under vacuum to obtain the cyclooctene product.

Visualizations

Experimental Workflow for Palladium-Catalyzed Hydrogenation

HydrogenationWorkflow A 1. Reactor Setup (Vessel, Stir Bar) B 2. Charge Reactor (Pd/C Catalyst) A->B C 3. Add Reactants (this compound, Solvent) B->C D 4. Inert Atmosphere (Purge with N₂/Ar) C->D E 5. Introduce H₂ (Pressurize or Balloon) D->E F 6. Reaction (Stirring, Heating) E->F G 7. Monitor Progress (GC/TLC) F->G G->F Continue reaction H 8. Work-up (Cool, Vent H₂) G->H Reaction complete I 9. Catalyst Removal (Filter through Celite) H->I J 10. Product Isolation (Solvent Evaporation) I->J K Purified Cyclooctene J->K

Caption: Workflow for the selective hydrogenation of this compound using a palladium catalyst.

Logical Relationship of Reaction Components

ReactionComponents sub This compound (Substrate) product Cyclooctene (Product) sub->product is converted to reagent H₂ (Reagent) reagent->product reacts with substrate catalyst Catalyst (e.g., Pd/C) catalyst->product facilitates reaction solvent Solvent (e.g., Ethanol) solvent->sub dissolves conditions Reaction Conditions Temperature Pressure conditions->product influences rate & selectivity

Caption: Key components and their roles in the hydrogenation of this compound.

References

The Versatility of 1,4-Cyclooctadiene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene (1,4-COD) is a versatile and readily accessible cyclic diene that serves as a valuable starting material for the synthesis of a diverse array of functionalized eight-membered rings and linear bifunctional molecules. Its two non-conjugated double bonds offer distinct reactive sites that can be selectively functionalized through a variety of organic transformations. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including hydroboration-oxidation, epoxidation, and ring-opening metathesis polymerization (ROMP).

Key Synthetic Transformations of this compound

This compound can be strategically employed to synthesize a range of valuable building blocks. The following diagram illustrates some of the primary synthetic pathways originating from this versatile starting material.

G cluster_hydroboration Hydroboration-Oxidation cluster_epoxidation Epoxidation cluster_romp ROMP This compound This compound Cyclooctane-1,4-diol Cyclooctane-1,4-diol This compound->Cyclooctane-1,4-diol 1. BH3-THF 2. H2O2, NaOH This compound monoepoxide This compound monoepoxide This compound->this compound monoepoxide m-CPBA (1 eq.) Poly(butadiene) Poly(butadiene) This compound->Poly(butadiene) Grubbs' Catalyst This compound diepoxide This compound diepoxide This compound monoepoxide->this compound diepoxide m-CPBA (1 eq.)

Caption: Key synthetic routes from this compound.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data for the key transformations of this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Hydroboration-Oxidation of this compound

Reagent 1Reagent 2ProductSolventYieldReference
BH₃·THFH₂O₂, NaOHcis-1,4-Cyclooctanediol & cis-1,5-Cyclooctanediol mixtureTHFNot SpecifiedAdapted from related reactions

Note: The hydroboration of the isomeric 1,5-cyclooctadiene is known to produce a mixture of cis-1,4- and cis-1,5-cyclooctanediols, suggesting a similar outcome for the 1,4-isomer due to transannular interactions.

Table 2: Epoxidation of this compound

ReagentEquivalentsProductSolventYieldReference
m-CPBA1.0This compound monoepoxideDichloromethaneNot SpecifiedGeneral Procedure
m-CPBA>2.0This compound diepoxideDichloromethaneNot SpecifiedGeneral Procedure

Note: The selective mono-epoxidation of cyclic dienes is achievable with careful control of stoichiometry. The use of excess epoxidizing agent leads to the formation of the diepoxide.

Table 3: Ring-Opening Metathesis Polymerization (ROMP) of this compound

CatalystMonomer ConcentrationSolventPolymer ProductMolecular Weight (Mn)Polydispersity Index (PDI)
Grubbs' 2nd Gen.0.46 MCH₂Cl₂Poly(butadiene)Not SpecifiedNot Specified

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

Protocol 1: Hydroboration-Oxidation of this compound to Cyclooctane-1,4-diol (Adapted)

This protocol is adapted from general procedures for the hydroboration-oxidation of cyclic dienes.

Workflow Diagram

G Start Start Dissolve_COD Dissolve 1,4-COD in dry THF under N2 Start->Dissolve_COD Cool Cool to 0 °C Dissolve_COD->Cool Add_BH3 Add BH3-THF dropwise Cool->Add_BH3 Warm_Stir Warm to RT Stir for 2-4 h Add_BH3->Warm_Stir Oxidation Cool to 0 °C Add NaOH then H2O2 Warm_Stir->Oxidation Reflux Heat to reflux for 1 h Oxidation->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Purification by Chromatography Workup->Purify Product Cyclooctane-1,4-diol Purify->Product

Caption: Hydroboration-Oxidation Workflow.

Materials:

  • This compound (1,4-COD)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (e.g., 10 mmol, 1.08 g).

  • Dissolve the diene in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃·THF (20 mL, 20 mmol) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH (7 mL).

  • Carefully add 30% H₂O₂ (7 mL) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diol by column chromatography on silica gel.

Protocol 2: Epoxidation of this compound (General Procedure)

This general protocol can be adapted for either mono- or di-epoxidation by adjusting the stoichiometry of the oxidizing agent.

Workflow Diagram

G Start Start Dissolve_COD_DCM Dissolve 1,4-COD in CH2Cl2 Start->Dissolve_COD_DCM Cool_0C Cool to 0 °C Dissolve_COD_DCM->Cool_0C Add_mCPBA Add m-CPBA portion-wise Cool_0C->Add_mCPBA Stir_RT Stir at RT until completion (TLC) Add_mCPBA->Stir_RT Quench Quench with Na2S2O3 solution Stir_RT->Quench Wash Wash with NaHCO3 and brine Quench->Wash Dry_Concentrate Dry over MgSO4 & Concentrate Wash->Dry_Concentrate Purify_Chroma Purification by Chromatography Dry_Concentrate->Purify_Chroma Product_Epoxide Epoxide Product(s) Purify_Chroma->Product_Epoxide G Start Start Prepare_Catalyst Prepare Grubbs' Cat. solution in dry, degassed CH2Cl2 under N2 Start->Prepare_Catalyst Add_COD Add 1,4-COD to stirring catalyst solution Prepare_Catalyst->Add_COD Stir_30min Stir under N2 for 30 min at RT Add_COD->Stir_30min Terminate Add ethyl vinyl ether to terminate Stir_30min->Terminate Stir_60min Stir for an additional 60 min Terminate->Stir_60min Precipitate Add dropwise to stirring methanol Stir_60min->Precipitate Filter_Dry Filter and dry the polymer Precipitate->Filter_Dry Product_Polymer Poly(butadiene) Filter_Dry->Product_Polymer

Application Notes and Protocols for Catalytic Transfer Hydrogenation Using 1,4-Cyclooctadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic transfer hydrogenation (CTH) is a powerful and versatile technique for the reduction of unsaturated functional groups in organic synthesis. This method offers a safer and often more selective alternative to traditional hydrogenation using pressurized hydrogen gas. In CTH, a hydrogen donor molecule transfers its hydrogen atoms to a substrate in the presence of a metal catalyst.

1,4-Cyclooctadiene and its derivatives are effective hydrogen donors in these reactions. The release of hydrogen from these molecules is driven by the formation of a stable aromatic byproduct, cyclooctatetraene, or its isomers. This application note provides an overview of the use of this compound derivatives in CTH and detailed protocols for their application with common transition metal catalysts such as Palladium, Ruthenium, and Iridium. These protocols are valuable for a range of applications, including the synthesis of fine chemicals and the development of pharmaceutical intermediates.

General Principles

The fundamental principle of catalytic transfer hydrogenation involves the activation of the hydrogen donor by the metal catalyst, followed by the transfer of hydrogen to the substrate. The catalyst facilitates the cleavage of C-H bonds in the donor and the formation of new C-H bonds in the substrate. The choice of catalyst, solvent, and temperature can significantly influence the efficiency and selectivity of the reaction.

G Catalyst [M] Catalyst Hydride [M]-H (Metal Hydride Intermediate) Catalyst->Hydride + Donor Donor Hydrogen Donor (e.g., this compound) Hydride->Catalyst - Byproduct Product Reduced Product Hydride->Product + Substrate Substrate Substrate (Unsaturated Compound) Product->Catalyst - Product Byproduct Dehydrogenated Donor (e.g., Cyclooctatetraene)

Experimental Protocols

The following are generalized protocols for catalytic transfer hydrogenation using this compound derivatives. These should be considered as starting points and may require optimization for specific substrates and applications.

Protocol 1: Palladium-Catalyzed Transfer Hydrogenation of Alkenes

Palladium on carbon (Pd/C) is a widely used and robust catalyst for transfer hydrogenation. This protocol is suitable for the reduction of a variety of alkenes.

Materials:

  • Substrate (alkene)

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

Procedure:

  • To a reaction vessel, add the substrate (1.0 mmol) and 10% Pd/C (5-10 mol% Pd).

  • Add the solvent (10-20 mL).

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add this compound (3-5 equivalents).

  • Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography, if necessary.

G Start Start Setup Combine Substrate, Pd/C, and Solvent Start->Setup Purge Purge with Inert Gas Setup->Purge Add_Donor Add this compound Purge->Add_Donor React Heat to Reflux and Stir Add_Donor->React Monitor Monitor Reaction (TLC/GC-MS) React->Monitor Monitor->React Incomplete Workup Cool and Filter through Celite Monitor->Workup Complete Isolate Remove Solvent Workup->Isolate Purify Purify Product Isolate->Purify End End Purify->End

Protocol 2: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium complexes are highly effective for the transfer hydrogenation of carbonyl compounds. This protocol is suitable for the reduction of ketones to secondary alcohols.

Materials:

  • Substrate (ketone)

  • This compound

  • Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 1-2.5 mol%)

  • Ligand (e.g., a phosphine ligand like PPh₃, if required by the catalyst)

  • Base (e.g., KOtBu or Cs₂CO₃, if required)

  • Solvent (e.g., Isopropanol or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

  • Stirring and heating apparatus

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the ruthenium catalyst, ligand (if applicable), and base (if applicable).

  • Add the solvent and stir for a few minutes to allow for pre-catalyst formation.

  • Add the ketone substrate (1.0 mmol).

  • Add this compound (3-5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (if a base was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Iridium complexes bearing chiral ligands are excellent catalysts for asymmetric transfer hydrogenation, enabling the synthesis of chiral alcohols from prochiral ketones with high enantioselectivity.

Materials:

  • Prochiral substrate (e.g., a ketone)

  • This compound

  • Iridium catalyst precursor (e.g., [Ir(cod)Cl]₂)

  • Chiral ligand (e.g., a chiral diamine or amino alcohol)

  • Base (e.g., KOtBu)

  • Solvent (e.g., Isopropanol)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

  • Stirring and heating apparatus

Procedure:

  • Under an inert atmosphere, dissolve the iridium precursor and the chiral ligand in the solvent in a Schlenk tube.

  • Stir the solution at room temperature for 30-60 minutes to form the active catalyst.

  • Add the base, followed by the substrate (1.0 mmol).

  • Add this compound (3-5 equivalents).

  • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) until completion.

  • Monitor the conversion and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with water or a saturated NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product as needed.

Quantitative Data Summary

The following tables summarize representative quantitative data for catalytic transfer hydrogenation reactions. While specific data for this compound is limited in the literature, the data for the closely related 1,4-cyclohexadiene is presented as a strong indicator of expected performance.

Table 1: Palladium-Catalyzed Transfer Hydrogenation with 1,4-Cyclohexadiene

SubstrateCatalystHydrogen DonorSolventTemp (°C)Time (h)Yield (%)
Styrene10% Pd/C1,4-CyclohexadieneEthanol781>95
1-Octene10% Pd/C1,4-CyclohexadieneMethanol652>95
Cyclohexene10% Pd/C1,4-CyclohexadieneEthyl Acetate771.5>95
Benzyl Acetate10% Pd/C1,4-CyclohexadieneEthanol783>90 (debenzylation)

Table 2: Ruthenium-Catalyzed Transfer Hydrogenation

SubstrateCatalystHydrogen DonorSolventTemp (°C)Time (h)Yield (%)
Acetophenone[RuCl₂(p-cymene)]₂IsopropanolIsopropanol82498
4-Methoxyacetophenone[RuCl₂(p-cymene)]₂IsopropanolIsopropanol82695
1-Indanone[RuCl₂(p-cymene)]₂Formic Acid/TriethylamineAcetonitrile801292

Table 3: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

SubstrateCatalyst SystemHydrogen DonorSolventTemp (°C)Time (h)Yield (%)ee (%)
Acetophenone[Ir(cod)Cl]₂ + Chiral DiamineIsopropanolIsopropanol25129998
1-Tetralone[Ir(cod)Cl]₂ + Chiral Amino AlcoholIsopropanolIsopropanol30249596
Propiophenone[Ir(cod)Cl]₂ + Chiral DiamineFormic Acid/TriethylamineDichloromethane40189795

Logical Relationships in CTH

The success of a catalytic transfer hydrogenation reaction depends on the interplay between the catalyst, the hydrogen donor, and the substrate.

G Catalyst Catalyst (e.g., Pd, Ru, Ir complex) Product Reduced Product Catalyst->Product Activates Donor Hydrogen Donor (this compound derivative) Donor->Product Provides H₂ Substrate Substrate (Alkene, Ketone, etc.) Substrate->Product Is Reduced Conditions Reaction Conditions (Solvent, Temperature, Time) Conditions->Product Influences Rate & Selectivity

Applications in Drug Discovery and Development

Catalytic transfer hydrogenation is a valuable tool in the pharmaceutical industry for the following reasons:

  • Functional Group Tolerance: CTH can be highly selective, reducing one functional group in the presence of others. This is crucial when dealing with complex molecules in drug synthesis.

  • Stereoselective Reductions: The use of chiral catalysts allows for the synthesis of enantiomerically pure compounds, which is a critical requirement for many modern pharmaceuticals.

  • Safety and Scalability: Avoiding the use of high-pressure hydrogen gas enhances the safety of the process, making it more amenable to scale-up in manufacturing settings.

  • Synthesis of Key Intermediates: CTH is frequently employed in the synthesis of chiral alcohols, amines, and saturated heterocyclic cores that are common motifs in bioactive molecules.

Conclusion

Catalytic transfer hydrogenation using this compound derivatives offers a practical and efficient method for the reduction of various functional groups. The protocols and data presented here provide a solid foundation for researchers and professionals in drug development to apply this methodology in their synthetic endeavors. The mild reaction conditions, high selectivity, and operational simplicity make CTH an attractive alternative to traditional hydrogenation methods. Further optimization of the presented protocols for specific applications can lead to the development of robust and scalable synthetic routes for valuable chemical entities.

The Role of 1,4-Cyclooctadiene and its Isomers in Organometallic Chemistry: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cyclooctadienes, particularly the 1,5- and 1,4-isomers, are pivotal ligands in the realm of organometallic chemistry and homogeneous catalysis. Their ability to form stable, yet reactive, complexes with a variety of transition metals makes them indispensable precursors for a wide range of catalytic transformations. These transformations are fundamental in academic research, industrial chemical synthesis, and are of significant interest to drug development professionals for the construction of complex molecular architectures. This document provides an overview of the key applications of cyclooctadiene-metal complexes, with a focus on detailed experimental protocols for the synthesis of important catalyst precursors and their use in representative catalytic reactions.

While 1,5-cyclooctadiene (1,5-COD) is more commonly employed due to its commercial availability and favorable coordination properties, 1,4-cyclooctadiene (1,4-COD) also plays a role and can be accessed through isomerization of the 1,5-isomer. The cyclooctadiene ligand in these complexes is often labile, readily displaced by other ligands such as phosphines or the substrates themselves, which is a key feature of their utility as catalyst precursors.

Key Applications in Organometallic Catalysis

Complexes of rhodium, iridium, nickel, and palladium containing cyclooctadiene ligands are workhorses in catalysis. Some of the most significant applications include:

  • Asymmetric Hydrogenation: Rhodium- and iridium-cyclooctadiene complexes, when combined with chiral phosphine ligands, are highly effective precatalysts for the enantioselective hydrogenation of prochiral olefins. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

  • C-H Bond Activation and Functionalization: Iridium-cyclooctadiene complexes are renowned for their ability to catalyze the borylation of aromatic C-H bonds. This transformation provides a direct route to valuable organoboron compounds, which are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Cross-Coupling Reactions: Nickel(0) complexes, often prepared from bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), are powerful catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura and C-O couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Isomerization Reactions: Transition metal complexes can catalyze the isomerization of olefins. For instance, 1,5-cyclooctadiene can be selectively isomerized to this compound.

Experimental Protocols

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol describes the standard synthesis of the widely used rhodium precatalyst.

Workflow for the Synthesis of [Rh(COD)Cl]₂

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product RhCl3_3H2O Rhodium(III) chloride trihydrate Reflux Reflux RhCl3_3H2O->Reflux COD_15 1,5-Cyclooctadiene COD_15->Reflux Na2CO3 Sodium Carbonate Na2CO3->Reflux Ethanol_H2O Ethanol/Water Ethanol_H2O->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter Cool->Filter Wash Wash with H₂O and Ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product [Rh(COD)Cl]₂ (Yellow-orange solid) Dry->Product

Caption: Synthesis of [Rh(COD)Cl]₂.

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • 1,5-Cyclooctadiene (1,5-COD)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve RhCl₃·3H₂O in a mixture of deionized water and 95% ethanol.

  • To this solution, add 1,5-cyclooctadiene and anhydrous sodium carbonate.

  • Heat the reaction mixture to reflux with vigorous stirring. The color of the solution will gradually change to yellow-orange as the product precipitates. The reaction is typically complete in 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the yellow-orange solid by vacuum filtration.

  • Wash the solid sequentially with deionized water and ethanol.

  • Dry the product under vacuum to yield chloro(1,5-cyclooctadiene)rhodium(I) dimer.

Characterization Data for [Rh(COD)Cl]₂:

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)~4.3 (br, 4H, =CH), ~2.4 (m, 8H, -CH₂-)
¹³C NMR (CDCl₃)~82.5 (=CH), ~32.0 (-CH₂-)
IR (KBr)~1450, 1480 (C=C stretch)
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

This protocol exemplifies the use of [Rh(COD)Cl]₂ in combination with a chiral phosphine ligand for asymmetric catalysis.

Workflow for Asymmetric Hydrogenation

cluster_precatalyst Precatalyst Formation cluster_hydrogenation Hydrogenation cluster_analysis Analysis Rh_precatalyst [Rh(COD)Cl]₂ Stir_precatalyst Stir under Argon Rh_precatalyst->Stir_precatalyst Chiral_ligand Chiral Phosphine Ligand Chiral_ligand->Stir_precatalyst Solvent_precatalyst Solvent (e.g., CH₂Cl₂ or MeOH) Solvent_precatalyst->Stir_precatalyst Add_substrate Add Substrate Solution Stir_precatalyst->Add_substrate Substrate Methyl α-acetamidoacrylate Substrate->Add_substrate H2_purge Purge with H₂ Add_substrate->H2_purge Pressurize Pressurize with H₂ H2_purge->Pressurize Stir_reaction Stir at RT Pressurize->Stir_reaction Evaporate Evaporate Solvent Stir_reaction->Evaporate NMR_analysis ¹H NMR for Conversion Evaporate->NMR_analysis Chiral_GC_HPLC Chiral GC or HPLC for ee Evaporate->Chiral_GC_HPLC

Caption: Asymmetric Hydrogenation Workflow.

Materials:

  • [Rh(COD)Cl]₂

  • Chiral bisphosphine ligand (e.g., (R,R)-DIOP)

  • Methyl α-acetamidoacrylate

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral bisphosphine ligand in degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of methyl α-acetamidoacrylate in degassed methanol.

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 3 atm).

  • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12 hours).

  • After the reaction, carefully vent the hydrogen and purge with argon.

  • Remove the solvent in vacuo.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Representative Quantitative Data for Asymmetric Hydrogenation:

SubstrateChiral LigandSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
Methyl α-acetamidoacrylate(R,R)-DIOPMeOH312>9985 (R)
Methyl (Z)-α-acetamidocinnamate(S,S)-ChiraphosEtOH12>9995 (S)
Protocol 3: Isomerization of 1,5-Cyclooctadiene to this compound

This protocol describes a method for the preparation of this compound.

Materials:

  • 1,5-Cyclooctadiene

  • Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

  • Triethyldialuminum trichloride (Et₃Al₂Cl₃)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve Ni(acac)₂ and triphenylphosphine in anhydrous toluene.

  • Cool the solution in an ice bath and add the triethyldialuminum trichloride solution dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,5-cyclooctadiene to the catalyst solution.

  • Heat the reaction mixture (e.g., to 80 °C) and monitor the progress of the isomerization by GC analysis.

  • Upon completion, cool the reaction and quench by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and purify by distillation.

Quantitative Data for Isomerization:

Catalyst SystemSolventTemperature (°C)Time (h)Conversion of 1,5-COD (%)Selectivity for 1,4-COD (%)
Ni(acac)₂/Et₃Al₂Cl₃/PPh₃Toluene8049590

Conclusion

Cyclooctadiene ligands are fundamental to the synthesis of a vast array of versatile organometallic catalysts. The protocols and data presented herein provide a practical guide for researchers in academia and industry, including those in drug development, for the preparation and application of these important complexes. The lability of the COD ligand allows for the facile generation of catalytically active species for a multitude of transformations that are crucial for the efficient and selective synthesis of complex organic molecules.

Synthesis of Functionalized 1,4-Cyclooctadiene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,4-cyclooctadiene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The methodologies outlined below offer diverse strategies for accessing these valuable eight-membered ring systems, ranging from metal-catalyzed cycloadditions to the functionalization of pre-existing cyclooctadiene scaffolds.

Iron-Catalyzed [4+4] Cycloaddition of 1,3-Dienes

The iron-catalyzed [4+4] cycloaddition of 1,3-dienes represents a highly atom-economical and efficient method for the construction of substituted 1,4-cyclooctadienes. This approach allows for the direct formation of the eight-membered ring from readily available starting materials.[1][2] Recent advancements have led to the development of highly regio- and diastereoselective, as well as enantioselective, transformations.[3][4][5]

Data Presentation: Iron-Catalyzed [4+4] Cycloaddition

EntryDiene 1Diene 2Catalyst (mol%)ActivatorSolventTemp (°C)Time (h)ProductYield (%)dr/erReference
1IsopreneIsoprene(MesDI)Fe(COD) (1)-Benzene25121,5-dimethyl-1,5-cyclooctadiene9395:5 dr[2]
2(E)-1,3-Pentadiene(E)-1,3-Pentadiene[(iPrPI)FeCl(μ-Cl)]2 (1)MeMgBrTHF2512cis-3,8-dimethyl-1,5-cyclooctadiene91>98:2 dr[2]
3(E)-1,3-Pentadiene(E)-1,3-Pentadiene[(iPrPI)FeCl(μ-Cl)]2 (1)PhMgBrTHF2512trans-3,8-dimethyl-1,5-cyclooctadiene85>98:2 dr[2]
4IsopreneMyrcene(R,R)-Fe1 (2)Bu2MgToluene-1016Chiral cyclooctadiene8598:2 er[4]
5Butadiene(E)-1,3-Pentadiene(R,R)-Fe7 (2)Bu2MgToluene2516Chiral cyclooctadiene9197:3 er[4]

Experimental Protocol: General Procedure for Iron-Catalyzed [4+4] Cycloaddition

Materials:

  • Iron precatalyst (e.g., (MesDI)Fe(COD) or [(iPrPI)FeCl(μ-Cl)]2)

  • 1,3-Diene(s)

  • Anhydrous solvent (e.g., Benzene or THF)

  • Grignard reagent (if applicable, e.g., MeMgBr or PhMgBr)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with the iron precatalyst (1-2 mol%).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous solvent is added via syringe, and the solution is stirred.

  • The 1,3-diene(s) are added neat or as a solution in the reaction solvent.

  • If an in situ activation protocol is used, the Grignard reagent is added dropwise at the specified temperature.

  • The reaction mixture is stirred at the indicated temperature for the specified time, with reaction progress monitored by GC-MS or TLC.

  • Upon completion, the reaction is quenched by the addition of methanol, followed by an aqueous workup with saturated NH4Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized this compound.

Logical Relationship: Catalyst Control of Diastereoselectivity

G cluster_start Starting Materials cluster_activator Activator cluster_product Products 4-Substituted-1,3-diene 4-Substituted-1,3-diene MeMgBr MeMgBr 4-Substituted-1,3-diene->MeMgBr [4+4] Cycloaddition PhMgBr PhMgBr 4-Substituted-1,3-diene->PhMgBr [4+4] Cycloaddition Iron Precatalyst Iron Precatalyst Iron Precatalyst->MeMgBr Iron Precatalyst->PhMgBr cis_COD cis-Cyclooctadiene MeMgBr->cis_COD trans_COD trans-Cyclooctadiene PhMgBr->trans_COD

Caption: Catalyst and activator control of diastereoselectivity.

Ring-Closing Metathesis (RCM) for this compound Synthesis

Ring-closing metathesis is a powerful and versatile method for the synthesis of cyclic olefins, including eight-membered rings.[6][7] The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, allows for high functional group tolerance and operational simplicity.

Data Presentation: Ring-Closing Metathesis for Cyclooctadiene Synthesis

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)Reference
1Diethyl diallylmalonateGrubbs II (1)CH2Cl2RT1Diethyl 3-cyclopentene-1,1-dicarboxylate>95 (conv.)Adapted from[8]
2N,N-diallyl-4-methylbenzenesulfonamideGrubbs I (5)CH2Cl240121-Tosyl-2,3,6,7-tetrahydro-1H-azepine95[9]
3O,O'-diallyl bisphenol AGrubbs II (5)Toluene8012Diallyl bisphenol A cyclized product88General RCM

Experimental Protocol: General Procedure for Ring-Closing Metathesis

Materials:

  • Acyclic diene precursor

  • Grubbs catalyst (e.g., Grubbs I or Grubbs II)

  • Anhydrous and degassed solvent (e.g., CH2Cl2 or toluene)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • The acyclic diene precursor is dissolved in the anhydrous and degassed solvent in a Schlenk flask under an inert atmosphere.

  • The Grubbs catalyst (typically 1-5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired cyclooctadiene derivative.

Workflow: Ring-Closing Metathesis

G start Acyclic Diene Precursor reaction Reaction Mixture start->reaction catalyst Grubbs Catalyst catalyst->reaction solvent Anhydrous Solvent solvent->reaction workup Quench & Workup reaction->workup Stirring/Heating product Functionalized This compound workup->product Purification

Caption: General workflow for RCM synthesis.

Direct C-H Functionalization of 1,5-Cyclooctadiene

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Rhodium-catalyzed allylic C-H functionalization of 1,5-cyclooctadiene provides a direct route to chiral, functionalized derivatives.[3][10][11] This method allows for the introduction of various functional groups with high levels of diastereoselectivity and enantioselectivity.[3][11]

Data Presentation: Rhodium-Catalyzed Allylic C-H Functionalization of 1,5-COD

EntryAryl Diazo EsterCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)dree (%)Reference
1Phenyl(2,2,2-trichloroethyl)diazoacetateRh2(S-DOSP)4 (1)CH2Cl2234Mono-functionalized COD72>20:192[11]
24-Bromophenyl(2,2,2-trichloroethyl)diazoacetateRh2(S-DOSP)4 (1)CH2Cl2234Mono-functionalized COD78>20:193[11]
3Phenyl(2,2,2-trichloroethyl)diazoacetateRh2(S-DOSP)4 (1)CH2Cl24012Di-functionalized COD75>20:1>99[11]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Allylic C-H Functionalization

Materials:

  • 1,5-Cyclooctadiene (COD)

  • Aryl diazo ester

  • Rhodium catalyst (e.g., Rh2(S-DOSP)4)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Schlenk tube or similar reaction vessel

  • Syringe pump

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk tube are added the rhodium catalyst (0.1-1 mol%) and 1,5-cyclooctadiene (1.0-2.5 equivalents).

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous solvent is added, and the mixture is stirred at the desired temperature.

  • A solution of the aryl diazo ester in the anhydrous solvent is added dropwise via syringe pump over several hours.

  • The reaction is stirred for an additional period after the addition is complete.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the functionalized cyclooctadiene derivative.

Signaling Pathway: Catalytic Cycle of C-H Functionalization

G Rh_cat Rh(II) Catalyst Rh_carbene Rh(II) Carbene Rh_cat->Rh_carbene + Diazo Diazo Aryl Diazo Ester N2 N2 Rh_carbene->N2 Ylide Allylic Ylide Intermediate Rh_carbene->Ylide + COD COD 1,5-Cyclooctadiene Product Functionalized COD Ylide->Product [2,3]-Sigmatropic Rearrangement Product->Rh_cat Release

Caption: Catalytic cycle for C-H functionalization.

References

Application of 1,4-Cyclooctadiene in Fine Chemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclooctadiene (1,4-COD) is a versatile and valuable building block in fine chemical synthesis. Its two double bonds, separated by methylene groups, offer multiple reaction sites for a variety of transformations, enabling the construction of complex cyclic and bicyclic structures. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound, focusing on its application in the synthesis of polymers, functionalized cyclooctane derivatives, and bicyclic systems relevant to drug discovery and materials science.

Key Applications and Protocols

Ring-Opening Metathesis Polymerization (ROMP)

This compound is a monomer used in ROMP to produce poly(butadiene), a polymer with various industrial applications. The polymerization is typically initiated by transition metal catalysts, such as Grubbs' catalysts.

This protocol details the ring-opening metathesis polymerization of cyclooctadiene using a Grubbs-type ruthenium catalyst.

Materials:

  • This compound (COD)

  • Grubbs' Catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Dry, degassed Dichloromethane (CH₂Cl₂)

  • Ethyl vinyl ether

  • Methanol (MeOH)

  • Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Prepare a solution of the Grubbs' catalyst (8 mg, 0.01 mmol) in dry, degassed CH₂Cl₂ (2 mL) under a nitrogen atmosphere in a 25 mL flask containing a stir bar.[1]

  • To the rapidly stirring catalyst solution, add this compound (100 mg, 0.926 mmol) in one portion.[1]

  • Stir the reaction mixture under nitrogen at room temperature for 30 minutes.[1]

  • To quench the polymerization, add ethyl vinyl ether (100 mg) and continue stirring for an additional 60 minutes under nitrogen.[1]

  • Precipitate the polymer by adding the reaction solution dropwise to approximately 30 mL of rapidly stirring methanol. A white powder should form.[1]

  • Collect the precipitated polymer by filtration. It may be necessary to filter the solution multiple times to collect all of the product.[1]

  • Dry the polymer under vacuum and characterize by ¹H NMR and IR spectroscopy.[1]

Quantitative Data:

ParameterValueReference
Catalyst Loading~1 mol%[1]
Monomer to Catalyst Ratio~93:1[1]
Reaction Time1.5 hours[1]
Product Poly(butadiene)
YieldNot specified[1]

Experimental Workflow:

ROMP_Workflow cluster_prep Catalyst Preparation cluster_reaction Polymerization cluster_workup Workup catalyst_prep Dissolve Grubbs' Catalyst in dry, degassed CH2Cl2 under N2 add_cod Add this compound catalyst_prep->add_cod stir_30min Stir at RT for 30 min add_cod->stir_30min quench Add Ethyl Vinyl Ether (Quench) stir_30min->quench stir_60min Stir for 60 min quench->stir_60min precipitate Precipitate in Methanol stir_60min->precipitate filtrate Filter precipitate->filtrate dry Dry under Vacuum filtrate->dry product Poly(butadiene) dry->product

Caption: Workflow for the Ring-Opening Metathesis Polymerization of this compound.

Epoxidation

The double bonds of this compound can be selectively epoxidized to form mono- or di-epoxides, which are valuable intermediates for the synthesis of diols and other functionalized eight-membered rings. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.

This protocol is a general procedure for the epoxidation of alkenes with m-CPBA and can be adapted for this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • 5% Sodium hydroxide solution (NaOH)

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in CH₂Cl₂ in a round-bottom flask.

  • In a separate flask, dissolve m-CPBA (1.1 equivalents for monoepoxidation) in CH₂Cl₂.

  • Slowly add the m-CPBA solution to the stirred solution of this compound at 0 °C (ice bath).

  • Allow the reaction to stir at room temperature for several hours (monitor by TLC).

  • To quench the excess m-CPBA, cool the reaction to 0 °C and add 2-methyl-2-butene until the m-CPBA is consumed (can be checked with starch-iodide paper).

  • Dilute the mixture with saturated NaHCO₃ solution and extract with CH₂Cl₂.

  • Wash the combined organic extracts with saturated Na₂SO₃ solution, followed by 5% NaOH solution, and then water.

  • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the product by flash chromatography on silica gel.

Reaction Scheme:

Epoxidation COD This compound Epoxide This compound monoepoxide COD->Epoxide mCPBA m-CPBA Solvent CH2Cl2

Caption: Epoxidation of this compound to its monoepoxide.

Hydroboration-Oxidation

Hydroboration-oxidation of this compound provides a route to cyclooctane-1,4-diol, a useful precursor for further functionalization. The reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.

This is a general protocol for the hydroboration-oxidation of dienes and can be applied to this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) or Diborane (B₂H₆)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide solution (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, nitrogen-flushed flask, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (2.2 equivalents of B-H) to the stirred diene solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydroboration.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂.

  • Stir the mixture at room temperature for several hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclooctane-1,4-diol by recrystallization or column chromatography.

Quantitative Data:

While a specific yield for the hydroboration-oxidation of this compound was not found in the initial search, the hydroboration of dienes generally proceeds in good to excellent yields.

Logical Relationship of Hydroboration-Oxidation:

Hydroboration_Oxidation start This compound hydroboration Hydroboration (BH3-THF) start->hydroboration organoborane Dialkylborane Intermediate hydroboration->organoborane oxidation Oxidation (H2O2, NaOH) organoborane->oxidation product Cyclooctane-1,4-diol oxidation->product

Caption: Key steps in the hydroboration-oxidation of this compound.

Synthesis of Bicyclo[3.3.1]nonane Derivatives

The transannular reactions of cyclooctadiene derivatives are a powerful method for the stereoselective synthesis of bicyclo[3.3.1]nonane skeletons, which are present in numerous natural products and pharmacologically active compounds.

This protocol describes the synthesis of functionalized 9-selenabicyclo[3.3.1]nonanes from cis,cis-1,5-cyclooctadiene, which serves as a model for transannular cyclization that can be conceptually applied to derivatives of this compound.

Materials:

  • cis,cis-1,5-Cyclooctadiene

  • Selenium dibromide (SeBr₂)

  • Methylene chloride (CH₂Cl₂)

  • Methanol (MeOH)

  • Hexane (C₆H₁₄)

  • Standard laboratory glassware

Procedure for 2,6-Dimethoxy-9-selenabicyclo[3.3.1]nonane:

  • Prepare a solution of cis,cis-1,5-cyclooctadiene (2.16 g, 20 mmol) in a mixture of CH₂Cl₂ (35 mL) and MeOH (15 mL).[2]

  • In a separate flask, dissolve SeBr₂ (4.80 g, 20 mmol) in CH₂Cl₂ (50 mL).[2]

  • Add the SeBr₂ solution dropwise to the stirred diene solution at room temperature.[2]

  • Stir the reaction mixture for 15 hours at room temperature.[2]

  • Remove the solvent on a rotary evaporator.[2]

  • Wash the residue with cold hexane (2 mL) at 0 °C and dry in vacuum to a constant mass to yield the product.[2]

Quantitative Data for Selenocyclofunctionalization:

Starting MaterialNucleophileProductYieldReference
1,5-CyclooctadieneMethanol2,6-Dimethoxy-9-selenabicyclo[3.3.1]nonane95%[2]
1,5-CyclooctadieneAcetic Acid2,6-Diacetoxy-9-selenabicyclo[3.3.1]nonane85%[2]
1,5-CyclooctadieneEthylene Glycol2,6-Di(2-hydroxyethoxy)-9-selenabicyclo[3.3.1]nonane80%[2]

Reaction Pathway Diagram:

Selenocyclization cluster_reaction_path Transannular Selenocyclization COD 1,5-Cyclooctadiene Intermediate Bromonium Ion Intermediate COD->Intermediate Product 2,6-Disubstituted-9-selenabicyclo[3.3.1]nonane Intermediate->Product Reagents SeBr2, Nu-H

Caption: Transannular selenocyclization of 1,5-cyclooctadiene.

Conclusion

This compound is a highly adaptable substrate in fine chemical synthesis. The protocols and data presented herein demonstrate its utility in producing a range of valuable molecules, from functional polymers to complex bicyclic structures. These methodologies provide a foundation for researchers in academia and industry to explore novel synthetic pathways and develop new materials and therapeutic agents. Further investigation into the asymmetric transformations of this compound and its derivatives will undoubtedly continue to expand its role in modern organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Cyclooctadiene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The primary industrial route for this compound synthesis is the nickel-catalyzed dimerization of 1,3-butadiene. This method is favored due to the low cost and ready availability of the starting material. The selectivity towards this compound versus other dimers like 4-vinylcyclohexene and 1,5-cyclooctadiene can be controlled by the choice of nickel catalyst and ligands.

Q2: What are the main competing reactions in the nickel-catalyzed dimerization of 1,3-butadiene?

A2: The main competing reactions are the formation of other cyclodimers and oligomers. The most common side products include 4-vinylcyclohexene (a Diels-Alder product) and 1,5-cyclooctadiene.[1] The reaction conditions and catalyst system play a crucial role in steering the selectivity towards the desired 1,4-isomer.

Q3: How can I purify this compound from the reaction mixture?

A3: Fractional distillation is the most common method for purifying this compound from the crude reaction mixture.[2] Due to the close boiling points of the different cyclooctadiene isomers and other side products, a fractionating column with a sufficient number of theoretical plates is essential for achieving high purity.[2]

Q4: What are the key safety precautions when working with 1,3-butadiene and organonickel catalysts?

A4: 1,3-Butadiene is a flammable gas and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] Organonickel catalysts, such as bis(1,5-cyclooctadiene)nickel(0), are often air and moisture sensitive and can be pyrophoric. These should be handled under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Reaction Temperature: Temperature significantly affects the reaction rate and selectivity.Optimize the reaction temperature. For nickel-catalyzed dimerization of butadiene, temperatures are typically maintained in the range of 60-100°C. Monitor the reaction progress at different temperatures to find the optimal point for this compound formation.
Incorrect Catalyst-to-Ligand Ratio: The ratio of the nickel precursor to the phosphine or phosphite ligand is critical for selectivity.Systematically vary the catalyst-to-ligand ratio to find the optimal combination for maximizing the yield of the 1,4-isomer. A slight excess of the ligand is often beneficial.
Catalyst Deactivation: The nickel catalyst can be deactivated by impurities in the reactants or solvent, or by thermal degradation.[4]Ensure all reactants and the solvent are of high purity and are thoroughly dried and deoxygenated. Consider using a catalyst regeneration procedure if applicable.[4]
Low Selectivity (High Levels of 4-Vinylcyclohexene or 1,5-Cyclooctadiene) Inappropriate Ligand Choice: The steric and electronic properties of the ligand have a profound impact on the regioselectivity of the dimerization.Screen a variety of phosphine or phosphite ligands. Bulky ligands tend to favor the formation of cyclooctadiene isomers over 4-vinylcyclohexene. The choice of ligand can also influence the ratio of 1,4- to 1,5-cyclooctadiene.
High Reaction Temperature: Higher temperatures can favor the thermodynamically more stable Diels-Alder product, 4-vinylcyclohexene.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled formation of cyclooctadiene.
Formation of Polymers/Oligomers High Butadiene Concentration: High concentrations of the diene can promote oligomerization and polymerization.Control the concentration of 1,3-butadiene in the reaction mixture. This can be achieved by slow addition of the diene to the catalyst solution.
Absence of a suitable terminating agent or presence of impurities. Ensure the reaction is carried out under the prescribed conditions with pure reagents. Some catalyst systems may require a specific agent to control polymer chain growth.
Difficulty in Purifying this compound Inefficient Fractional Distillation Setup: The boiling points of the cyclooctadiene isomers are very close, making separation challenging.Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) with a high number of theoretical plates.[2] Maintain a slow and steady distillation rate and carefully monitor the head temperature.
Co-distillation of Isomers: Incomplete separation during distillation.Collect narrow boiling fractions and analyze each fraction by Gas Chromatography (GC) to identify the fractions with the highest purity of this compound. Combine the pure fractions.

Experimental Protocols

Representative Protocol for Nickel-Catalyzed Synthesis of this compound

This protocol is a representative example compiled from various sources and should be optimized for specific laboratory conditions and desired outcomes.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous, deoxygenated toluene

  • 1,3-Butadiene (liquefied gas)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) and triphenylphosphine in anhydrous, deoxygenated toluene. The molar ratio of Ni(COD)₂ to PPh₃ is a critical parameter to optimize, with ratios from 1:1 to 1:4 being commonly reported.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 80°C).

  • Butadiene Addition: Slowly bubble gaseous 1,3-butadiene through the catalyst solution or add a pre-condensed amount of liquid 1,3-butadiene via a cannula. The rate of addition should be controlled to maintain a low concentration of free butadiene in the reaction mixture, which helps to suppress oligomerization.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of butadiene and the selectivity towards this compound.

  • Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature. The catalyst can be deactivated by exposure to air.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cyclooctadiene isomers and other oligomers, is then purified by fractional distillation under reduced pressure to isolate the this compound.

Data Presentation

Table 1: Effect of Ligand on the Selectivity of Butadiene Dimerization

LigandCatalyst System1,4-COD (%)1,5-COD (%)4-VCH (%)Other (%)
TricyclohexylphosphineNi(acac)₂ / AlEt₃~10~80~5~5
TriphenylphosphineNi(COD)₂~30~50~15~5
Triphenyl phosphiteNi(COD)₂~60~20~15~5

Note: The data presented in this table are approximate values compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.

Mandatory Visualizations

Reaction_Pathway Butadiene 1,3-Butadiene Ni_Catalyst Ni(0) Catalyst + Ligand Butadiene->Ni_Catalyst Coordination VCH 4-Vinylcyclohexene Butadiene->VCH [4+2] Cycloaddition (Diels-Alder) Intermediate1 Bis(butadiene)nickel Complex Ni_Catalyst->Intermediate1 Intermediate2 Nickelacyclopentene Intermediate Intermediate1->Intermediate2 Oxidative Coupling COD_1_4 This compound Intermediate2->COD_1_4 Reductive Elimination COD_1_5 1,5-Cyclooctadiene Intermediate2->COD_1_5 Isomerization then Reductive Elimination

Caption: Simplified reaction pathway for the nickel-catalyzed dimerization of 1,3-butadiene.

Troubleshooting_Yield Start Low Yield of This compound Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Ratio Is Catalyst/Ligand Ratio Correct? Check_Temp->Check_Ratio Yes Optimize_Temp Optimize Temperature (e.g., 60-100°C) Check_Temp->Optimize_Temp No Check_Purity Are Reactants/Solvent Pure and Anhydrous? Check_Ratio->Check_Purity Yes Optimize_Ratio Vary Ligand Ratio (e.g., 1:1 to 1:4) Check_Ratio->Optimize_Ratio No Purify_Reagents Purify and Dry Reactants/Solvent Check_Purity->Purify_Reagents No End Yield Improved Check_Purity->End Yes Optimize_Temp->Check_Ratio Optimize_Ratio->Check_Purity Purify_Reagents->End

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Purification of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1,4-Cyclooctadiene from its isomers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers found in a mixture of this compound?

A1: The most common isomers are 1,3-Cyclooctadiene and 1,5-Cyclooctadiene. The specific composition of the mixture will depend on the synthetic route used to produce the cyclooctadiene.

Q2: The boiling points of the cyclooctadiene isomers are very close. Can I use fractional distillation?

A2: Yes, fractional distillation is a potential method, but it can be challenging due to the small differences in boiling points. A highly efficient fractional distillation column with a high number of theoretical plates is required for a successful separation.

Q3: Are there alternative methods to fractional distillation for separating these isomers?

A3: A highly effective method is through the formation of silver nitrate adducts. The different isomers form complexes with silver nitrate that have varying stabilities, allowing for their selective separation. Extractive distillation and preparative gas chromatography are other potential, though potentially more complex or costly, methods.

Q4: Can the cyclooctadiene isomers isomerize during purification?

A4: Yes, there is a potential for isomerization, especially at elevated temperatures required for distillation. It is important to monitor the temperature closely and consider using milder purification techniques if isomerization is a concern. The presence of acids or certain metals can also catalyze isomerization.

Q5: How can I confirm the purity and isomeric identity of my final product?

A5: The purity and identity of the purified this compound can be confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Fractional Distillation
Possible Cause Suggested Solution
Insufficient Column Efficiency Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
Distillation Rate Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial for separating compounds with close boiling points.
Fluctuating Heat Source Employ a stable heating source, such as a heating mantle with a precise temperature controller or an oil bath, to ensure consistent boiling.
Poor Column Insulation Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient throughout the column.[1]
Flooding of the Column If large pools of liquid are observed in the column, reduce the heating rate to allow the liquid to drain back into the distilling flask.[1]
Issue 2: Low Recovery of Purified Product
Possible Cause Suggested Solution
Product Loss During Transfers Minimize the number of transfers between flasks. Rinse glassware with a small amount of a volatile solvent and add the rinsing to the product to ensure complete transfer.
Hold-up in the Distillation Column The packing material in a fractionating column can retain a significant amount of liquid. After the distillation is complete, allow the column to cool thoroughly to recover any condensed liquid.
Leaks in the Apparatus Ensure all ground glass joints are properly sealed. For vacuum distillations, use appropriate high-vacuum grease.
Issue 3: Isomerization During Purification
Possible Cause Suggested Solution
High Distillation Temperature If possible, perform the distillation under reduced pressure to lower the boiling points of the isomers and minimize thermal isomerization.
Acidic or Basic Contaminants Neutralize the crude mixture before distillation by washing with a dilute solution of sodium bicarbonate (for acidic contaminants) or dilute acid, followed by a water wash and thorough drying.
Presence of Catalytic Metals Ensure all glassware is thoroughly cleaned to remove any traces of metals that could catalyze isomerization.

Physical Data of Cyclooctadiene Isomers

For effective purification, it is essential to know the physical properties of the isomers.

Isomer CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
1,3-Cyclooctadiene 1700-10-3108.18142-1440.869
This compound 1073-07-0108.18~148 (estimate)[2]0.875
1,5-Cyclooctadiene 111-78-4108.18149-151[3][4]0.882[3]

Experimental Protocols

Method 1: Fractional Distillation

This method is suitable for separating components with different boiling points. Due to the close boiling points of cyclooctadiene isomers, a highly efficient setup is required.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Highly efficient fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the crude cyclooctadiene mixture. Add a few boiling chips to ensure smooth boiling.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the condensation and re-vaporization cycles within the fractionating column. Allow the column to equilibrate by maintaining a slow reflux.

  • Collecting Fractions: Slowly increase the heating rate to allow the vapor to ascend the column. Collect the distillate in fractions based on the boiling point. The fraction that distills at the boiling point of this compound should be collected separately.

  • Shutdown: Stop the distillation before the distilling flask runs to dryness.

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_completion Completion A Assemble Apparatus B Charge Flask A->B C Gentle Heating B->C D Column Equilibration C->D E Collect Fractions D->E F Shutdown E->F

Fractional Distillation Workflow
Method 2: Purification via Silver Nitrate Adducts

This method leverages the differential stability of the silver nitrate adducts of the cyclooctadiene isomers. The 1,3- and 1,4-isomer adducts are less stable than the 1,5-isomer adduct.[5] This procedure focuses on separating this compound from 1,5-cyclooctadiene. A similar principle can be applied to separate it from 1,3-cyclooctadiene by adjusting the conditions.

Materials:

  • Crude cyclooctadiene mixture

  • Saturated aqueous solution of silver nitrate (AgNO₃)

  • Diethyl ether or pentane

  • Ammonium hydroxide solution (concentrated)

  • Separatory funnel

  • Beakers and flasks

  • Steam distillation apparatus (optional)

Procedure:

  • Adduct Formation: In a separatory funnel, vigorously shake the crude cyclooctadiene mixture with a saturated aqueous solution of silver nitrate. The silver nitrate will selectively form a complex with the dienes, which will partition into the aqueous layer.

  • Separation of Layers: Allow the layers to separate. The aqueous layer will contain the silver nitrate-diene adducts, while the organic layer will contain any saturated hydrocarbon impurities. Discard the organic layer.

  • Selective Decomposition: Gently warm the aqueous solution containing the adducts. The adduct of this compound is reported to dissociate around 60°C, while the 1,5-cyclooctadiene adduct is more stable, dissociating at 90-100°C.[5] By carefully controlling the temperature, the 1,4-isomer can be selectively released.

  • Recovery of this compound: As the this compound is released, it will form an organic layer. This can be recovered by steam distillation or by extraction with a low-boiling organic solvent like diethyl ether or pentane.

  • Washing and Drying: Wash the recovered organic layer with water, then with a dilute ammonium hydroxide solution to remove any residual silver salts, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the purified this compound.

Silver_Nitrate_Purification A Mix Crude COD with AgNO3 Solution B Separate Aqueous Layer (contains adducts) A->B C Selective Thermal Decomposition of Adducts B->C D Recover Released This compound C->D E Wash and Dry D->E F Remove Solvent E->F G Purified 1,4-COD F->G

Silver Nitrate Adduct Purification Workflow
Method 3: Preparative Gas Chromatography (Prep GC)

For very high purity requirements and smaller sample sizes, preparative gas chromatography is an excellent, albeit more resource-intensive, option.

Apparatus:

  • Preparative Gas Chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector.

Procedure:

  • Method Development: Develop an analytical GC method to achieve baseline separation of the cyclooctadiene isomers. This will involve optimizing the temperature program, carrier gas flow rate, and column type.

  • Scaling Up: Transfer the optimized analytical method to the preparative GC system. The injection volume will be significantly larger.

  • Injection and Collection: Inject the crude mixture onto the preparative GC column. Set up the fraction collector to collect the eluent corresponding to the retention time of this compound.

  • Pooling and Analysis: Pool the collected fractions containing the desired isomer and confirm the purity using analytical GC.

Prep_GC_Logic A Develop Analytical GC Method B Scale Up to Preparative GC A->B C Inject Mixture and Collect Fractions B->C D Pool and Analyze Collected Fractions C->D

Preparative GC Purification Logic

References

Technical Support Center: Selective Hydrogenation of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 1,4-cyclooctadiene to cyclooctene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective hydrogenation of this compound?

A1: The main challenges include:

  • Over-hydrogenation: The reaction can proceed past the desired cyclooctene to produce the fully saturated cyclooctane.

  • Isomerization: The starting material, this compound, can isomerize to other isomers like 1,3-cyclooctadiene and 1,5-cyclooctadiene during the reaction. These isomers can have different reactivity and their products can be difficult to separate from cyclooctene.[1]

  • Byproduct Formation: Side reactions can lead to the formation of aromatic compounds such as ethyl benzene.[1]

  • Catalyst Deactivation: The catalyst can lose activity over time due to coking or poisoning.

  • Product Separation: The boiling points of cyclooctene and the various cyclooctadiene isomers are very close, making purification by distillation challenging.[1]

Q2: What is the most common type of catalyst used for this reaction?

A2: Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), are the most widely used for the selective hydrogenation of dienes.[1][2] The selectivity and activity of these catalysts can be influenced by the choice of support, metal loading, and the presence of promoters or inhibitors. Other metals like platinum, rhodium, and nickel have also been explored.[3][4]

Q3: What is a typical selectivity for cyclooctene that can be expected?

A3: With a well-optimized system, it is possible to achieve high selectivity for cyclooctene, often exceeding 95%.[5] However, this is highly dependent on the catalyst, solvent, temperature, and hydrogen pressure.

Q4: Can the catalyst be regenerated and reused?

A4: Yes, palladium-based catalysts that have been deactivated by coking (the deposition of carbonaceous residues) can often be regenerated.[6][7] A common regeneration procedure involves a controlled oxidation (e.g., with an air/nitrogen mixture at elevated temperatures) to burn off the coke, followed by a reduction step.[7][8]

Troubleshooting Guide

Q1: My reaction shows low conversion of this compound. What are the possible causes and solutions?

A1: Low conversion can be attributed to several factors:

  • Cause: Inactive or deactivated catalyst.

    • Solution:

      • Ensure the catalyst is fresh or has been properly activated.

      • If the catalyst has been used previously, consider regenerating it. A typical regeneration involves calcination in air followed by reduction in hydrogen.[7]

      • Check for potential catalyst poisons in your starting materials or solvent. Purifying the this compound, for instance by passing it through silica gel, can remove inhibitors.[1]

  • Cause: Insufficient hydrogen pressure or poor hydrogen delivery.

    • Solution:

      • Verify that the hydrogen supply is adequate and that the reactor is properly sealed.

      • Increase the hydrogen pressure within the recommended range for your catalyst system.

      • Ensure vigorous stirring to overcome mass transfer limitations between the gas, liquid, and solid phases.[2]

  • Cause: Low reaction temperature.

    • Solution:

      • Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes negatively impact selectivity.

Q2: The selectivity to cyclooctene is poor, with significant formation of cyclooctane. How can I improve this?

A2: Poor selectivity towards the monoene is a common issue. Here are some ways to address it:

  • Cause: Overly active catalyst or harsh reaction conditions.

    • Solution:

      • Decrease the catalyst loading.

      • Lower the hydrogen pressure. Step-down hydrogen pressure after a certain conversion has been shown to improve selectivity.[1]

      • Reduce the reaction temperature. Hydrogenation is an exothermic process, and lower temperatures generally favor selectivity.

  • Cause: Inappropriate choice of catalyst.

    • Solution:

      • Consider using a catalyst with a modified surface to enhance selectivity. For example, the addition of certain promoters or the use of specific catalyst preparation methods can create more selective active sites.

      • Palladium catalysts are generally more selective than platinum for partial hydrogenation of dienes.

Q3: I am observing a significant amount of isomerized dienes (e.g., 1,3- and 1,5-cyclooctadiene) in my product mixture. How can I minimize isomerization?

A3: Isomerization can be a significant side reaction.

  • Cause: The catalyst promotes both hydrogenation and isomerization.

    • Solution:

      • Modify the catalyst. For instance, the addition of specific ligands or using bimetallic catalysts can sometimes suppress isomerization pathways.

      • Adjusting the reaction temperature and pressure can also influence the relative rates of hydrogenation and isomerization.

      • In some cases, a controlled "over-hydrogenation" can be employed to hydrogenate the more reactive isomerized dienes, leaving a purer cyclooctene product, though this comes at the cost of some cyclooctane formation.[1]

Q4: My catalyst seems to have died after a single run. What could be the reason?

A4: Rapid catalyst deactivation is often due to poisoning or severe coking.

  • Cause: Catalyst poisoning.

    • Solution:

      • Ensure the purity of your this compound, hydrogen, and solvent. Common poisons for palladium catalysts include sulfur, and nitrogen-containing compounds. Pre-treatment of the substrate can be beneficial.[1]

  • Cause: Severe coking.

    • Solution:

      • High reaction temperatures can accelerate coke formation. Try running the reaction at a lower temperature.

      • Consider a catalyst with a support that is less prone to coking.

      • A regeneration procedure can restore the activity of a coked catalyst.[6][7]

Data Presentation

Table 1: Effect of Reaction Parameters on the Hydrogenation of 1,5-Cyclooctadiene (Illustrative Data)

RunTemperature (°C)H2 Pressure (psig)Catalyst Conc. (wt%)Time (min)Cyclooctene (%)Cyclooctane (%)Unreacted Diene (%)
175251.52096.71.61.7
275251.52795.52.81.7
375251.51997.22.8Trace
47550 (initial)1.0-94.75.10.2

Data adapted from US Patent 3,418,386A. Note that the starting material is 1,5-cyclooctadiene, but the trends are relevant to this compound hydrogenation.[1]

Experimental Protocols

General Protocol for the Selective Hydrogenation of this compound using Pd/C

This protocol is a general guideline and may require optimization for specific equipment and research goals.

  • Reactor Setup:

    • Place a magnetic stir bar and the desired amount of 5% Pd/C catalyst (e.g., 0.5-2 mol% Pd relative to the substrate) into a high-pressure reactor (autoclave).

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Addition of Reactants:

    • Under an inert atmosphere, add the solvent (e.g., ethanol, ethyl acetate, or hexane) and the this compound.

    • Seal the reactor securely.

  • Reaction Execution:

    • Begin vigorous stirring.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar).

    • Heat the reactor to the desired temperature (e.g., 25-80 °C).

    • Monitor the reaction progress by observing the hydrogen uptake and/or by taking aliquots for analysis (e.g., by GC or GC-MS).

  • Reaction Work-up:

    • Once the desired conversion is reached, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of celite or a syringe filter to remove the solid Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filtered catalyst to dry in the air while it still contains adsorbed hydrogen. It should be wetted with a solvent (e.g., water) before disposal or storage for regeneration.

    • Wash the filter cake with a small amount of the reaction solvent.

  • Product Analysis and Purification:

    • Analyze the crude product mixture by GC or GC-MS to determine the conversion and selectivity.

    • If necessary, purify the cyclooctene by fractional distillation.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Selective Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Reactor Setup (Catalyst, Stir Bar) B Purge with Inert Gas (Remove O2) A->B C Add Substrate & Solvent B->C D Pressurize with H2 C->D E Heat to Reaction Temp. D->E F Monitor Progress (H2 uptake, GC) E->F G Cool & Vent Reactor F->G H Filter to Remove Catalyst G->H I Product Analysis (GC, GC-MS) H->I J Purification (Distillation) I->J

Caption: Workflow for the selective hydrogenation of this compound.

Troubleshooting_Logic Troubleshooting Common Issues cluster_low_conversion Low Conversion cluster_poor_selectivity Poor Selectivity (High Cyclooctane) cluster_isomerization High Isomerization Start Problem Observed LC1 Check Catalyst Activity (Fresh? Poisoned?) Start->LC1 Low Conversion PS1 Decrease H2 Pressure Start->PS1 Poor Selectivity I1 Modify Catalyst (Additives, different metal) Start->I1 High Isomerization LC2 Increase H2 Pressure LC1->LC2 LC3 Increase Temperature LC2->LC3 LC_Sol Solution: - Regenerate/replace catalyst - Optimize conditions LC3->LC_Sol PS2 Decrease Temperature PS1->PS2 PS3 Reduce Catalyst Loading PS2->PS3 PS_Sol Solution: - Milder reaction conditions - Modify catalyst PS3->PS_Sol I2 Optimize Temp. & Pressure I1->I2 I_Sol Solution: - Catalyst screening - Condition optimization I2->I_Sol

References

Technical Support Center: Optimization of 1,4-Cyclooctadiene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for 1,4-cyclooctadiene isomerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isomerization of this compound.

Question: Why is my this compound isomerization reaction showing low or no conversion?

Answer:

Low or no conversion in the isomerization of this compound can be attributed to several factors:

  • Catalyst Inactivity: The chosen catalyst may not be active under the current reaction conditions. Ensure the catalyst is suitable for double bond migration. Transition metal complexes containing rhodium, iridium, ruthenium, or molybdenum have been shown to catalyze the rearrangement of this compound to the more stable 1,5-cyclooctadiene.[1] For isomerization to 1,3-cyclooctadiene, specific catalyst systems are required.

  • Improper Catalyst Activation: Some catalysts require an activation step. For instance, some nickel-based catalysts require a co-catalyst or specific conditions to become active.

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Gradually increasing the reaction temperature can improve conversion.

  • Poor Solvent Choice: The solvent can significantly influence the reaction. The rearrangement of coordinated dienes is dependent on the nature of the solvent when using platinum(II) and palladium(II) catalysts.[1]

  • Catalyst Poisoning: Impurities in the substrate or solvent, such as water, oxygen, or sulfur compounds, can deactivate the catalyst. Ensure all reagents and solvents are pure and dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Question: How can I improve the selectivity of my isomerization reaction towards a specific isomer (1,3- or 1,5-cyclooctadiene)?

Answer:

Achieving high selectivity for a particular cyclooctadiene isomer is a common challenge. Here are some strategies to improve selectivity:

  • Catalyst Selection: The choice of catalyst is the most critical factor for selectivity.

    • For 1,5-Cyclooctadiene: Rhodium(I), Iridium(I), Ruthenium(II), and Molybdenum(0) systems generally favor the formation of the thermodynamically more stable 1,5-cyclooctadiene.[1]

    • For 1,3-Cyclooctadiene: The formation of 1,3-cyclooctadiene from other isomers like cyclooctyne has been observed with platinum-based systems.[2] Specific catalyst systems, potentially with tailored ligands, are necessary to favor the formation of the conjugated 1,3-isomer from this compound.

  • Ligand Modification: For homogeneous catalysts, modifying the ligands can tune the steric and electronic properties of the metal center, thereby influencing the selectivity of the isomerization.

  • Reaction Temperature: Temperature can affect the product distribution. Lower temperatures might favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

  • Reaction Time: Prolonged reaction times can lead to the formation of the most stable isomer. Monitoring the reaction progress over time using techniques like GC-MS is crucial to determine the optimal reaction time for the desired product.

Question: My catalyst appears to be deactivating over time. What are the possible causes and solutions?

Answer:

Catalyst deactivation can lead to incomplete reactions and is a common issue in catalytic processes. Potential causes and their solutions include:

  • Product Inhibition: The accumulation of the product, such as this compound in the isomerization of 1,5-cyclooctadiene, can deactivate the catalyst.[3] If a similar effect is observed with your desired product, consider strategies like in-situ product removal or using a higher catalyst loading.

  • Impurities: As mentioned earlier, impurities in the reaction mixture can poison the catalyst. Rigorous purification of the starting material and solvent is essential.

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature. If you suspect thermal decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Oxidative Degradation: For air-sensitive catalysts, exposure to even trace amounts of oxygen can lead to irreversible deactivation. Maintaining a strict inert atmosphere is crucial.

Frequently Asked Questions (FAQs)

What are the common catalysts used for the isomerization of cyclooctadienes?

A variety of transition metal catalysts are employed for the isomerization of cyclooctadienes. These include complexes of:

  • Nickel: Nickel-based catalysts, often in combination with co-catalysts like triethyldialuminum trichloride and phosphorus ligands, have been used for the selective isomerization of 1,5-cyclooctadiene to this compound.[3]

  • Palladium and Platinum: Palladium(II) and Platinum(II) complexes can catalyze the rearrangement of cyclooctadienes, with the outcome being solvent-dependent.[1] Platinum complexes have also been observed to facilitate the isomerization of cyclooctyne to 1,3-cyclooctadiene.[2]

  • Rhodium, Iridium, Ruthenium, and Molybdenum: Complexes of these metals tend to isomerize other cyclooctadiene isomers to the more stable 1,5-cyclooctadiene.[1]

What analytical methods are suitable for monitoring the progress of this compound isomerization?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the isomerization of this compound.[4] It allows for the separation and identification of the different isomers (1,3-, 1,4-, and 1,5-cyclooctadiene) based on their retention times and mass spectra.[5][6] For quantitative analysis, a non-polar stationary phase column like dimethylpolysiloxane is often used.[4][7]

What are the potential side reactions in this compound isomerization?

Besides the desired isomerization to 1,3- or 1,5-cyclooctadiene, other potential side reactions include:

  • Hydrogenation: If a source of hydrogen is present (e.g., from the solvent or as an impurity) and the catalyst is active for hydrogenation, the cyclooctadiene can be reduced to cyclooctene or even cyclooctane.[8][9]

  • Dimerization or Oligomerization: Under certain conditions, particularly at higher temperatures or with certain catalysts, the diene can undergo dimerization or oligomerization.

  • Rearrangement to Bicyclic Products: It has been reported that cyclooctadiene compounds can be isomerized to bicyclo[3.3.0]octene structures under certain conditions.

Data Presentation

Table 1: Catalyst Performance in the Isomerization of 1,5-Cyclooctadiene to this compound

This table summarizes data from a study on the selective isomerization of 1,5-cyclooctadiene to this compound, which can provide insights into catalyst systems that may be adaptable for the reverse reaction.

Catalyst SystemLigandTemp. (°C)Conversion (%)Selectivity to 1,4-COD (%)
Ni(acac)₂ – Et₃Al₂Cl₃4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (L-3)-306693
Ni(acac)₂ – Et₃Al₂Cl₃Triphenyl phosphite07585
Ni(acac)₂ – Et₃Al₂Cl₃Triphenylphosphine08015

Data adapted from a study on the isomerization of 1,5-cyclooctadiene.[3] The molar ratio of Ni:Al₂:P was 1:10:3, and the solvent was toluene.

Experimental Protocols

General Protocol for the Isomerization of this compound

This protocol is a general guideline and may require optimization for specific catalysts and desired outcomes.

  • Preparation of the Reaction Vessel: A Schlenk flask or a similar reaction vessel is dried in an oven and cooled under a stream of inert gas (argon or nitrogen).

  • Addition of Reagents: The catalyst and any co-catalyst or ligand are added to the flask under an inert atmosphere.

  • Solvent Addition: Anhydrous and deoxygenated solvent (e.g., toluene, THF, or dichloromethane) is added via a syringe.

  • Substrate Addition: The this compound is added to the reaction mixture via a syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature for the specified time.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up: Once the reaction has reached the desired conversion and selectivity, it is quenched (e.g., by exposure to air or addition of a quenching agent). The catalyst is removed by filtration through a short pad of silica gel or celite.

  • Purification: The solvent is removed under reduced pressure, and the product mixture is purified by distillation or column chromatography to isolate the desired isomer.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel Prepare Dry Reaction Vessel add_catalyst Add Catalyst/Ligand (Inert Atmosphere) prep_vessel->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_substrate Add this compound add_solvent->add_substrate run_reaction Stir at Desired Temperature add_substrate->run_reaction monitor Monitor by GC-MS run_reaction->monitor monitor->run_reaction Continue if incomplete quench Quench Reaction monitor->quench Reaction complete filter_catalyst Remove Catalyst quench->filter_catalyst purify Purify Product filter_catalyst->purify

Caption: Experimental workflow for this compound isomerization.

Troubleshooting_Guide cluster_conversion Low Conversion Issues cluster_selectivity Poor Selectivity Issues start Low Conversion or Selectivity? check_catalyst Verify Catalyst Activity & Activation start->check_catalyst Low Conversion change_catalyst Screen Different Catalysts/Ligands start->change_catalyst Poor Selectivity check_temp Increase Reaction Temperature check_catalyst->check_temp check_purity Check Reagent/Solvent Purity check_temp->check_purity optimize_temp Optimize Reaction Temperature change_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time

Caption: Troubleshooting logic for isomerization optimization.

References

Technical Support Center: Synthesis of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,4-cyclooctadiene (1,4-COD). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory and industrial syntheses for this compound include:

  • Nickel-catalyzed dimerization of 1,3-butadiene: This is a widely used industrial method where two molecules of 1,3-butadiene are coupled in the presence of a nickel catalyst, often with a phosphine or phosphite ligand.

  • Isomerization of other cyclooctadiene isomers: This involves the rearrangement of more readily available isomers like 1,5-cyclooctadiene or 1,3-cyclooctadiene to the 1,4-isomer, typically using transition metal catalysts.[1]

  • From 1,3-cyclooctadiene via bromination and reduction: This multi-step synthesis involves the allylic bromination of 1,3-cyclooctadiene with N-bromosuccinimide (NBS) followed by reduction with a hydride reagent like lithium aluminum hydride.

Q2: What are the most common impurities or side products in the synthesis of this compound?

A2: The side products largely depend on the synthetic route. For the nickel-catalyzed dimerization of 1,3-butadiene, common side products include 4-vinylcyclohexene (VCH), 1,5-cyclooctadiene (1,5-COD), 1,2-divinylcyclobutane (DVCB), and higher oligomers or polymers of butadiene.[2] In the isomerization routes, the primary impurity is often the starting cyclooctadiene isomer. The NBS bromination route can lead to ring bromination products.

Q3: How can I effectively purify this compound from its common side products?

A3: Fractional distillation is the most common method for purifying this compound from its isomers and other byproducts due to differences in their boiling points. For instance, 1,4-COD (b.p. ~145-147 °C) can be separated from 1,5-COD (b.p. ~151 °C) and 4-vinylcyclohexene (b.p. ~129 °C). Careful control of the distillation column's efficiency and temperature gradient is crucial for achieving high purity.

Troubleshooting Guides

This section is organized by the synthetic method and addresses specific problems you might encounter.

Method 1: Nickel-Catalyzed Dimerization of 1,3-Butadiene

Problem 1.1: Low yield of this compound and a high amount of 4-Vinylcyclohexene (VCH).

  • Question: My GC-MS analysis shows a large peak for 4-vinylcyclohexene (m/z 108, with characteristic fragments at 79, 66, 54) and a low yield of the desired this compound. What is the cause and how can I fix it?

  • Answer:

    • Probable Cause: The formation of 4-vinylcyclohexene occurs via a thermal Diels-Alder [4+2] cycloaddition of butadiene. This reaction pathway is competitive with the desired nickel-catalyzed [4+4] cycloaddition to form cyclooctadienes. High reaction temperatures significantly favor the formation of VCH. The catalyst's activity or selectivity might also be suboptimal.

    • Solutions:

      • Lower the reaction temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate with your catalyst system.

      • Optimize the catalyst and ligand: The choice of phosphine or phosphite ligand is critical for selectivity. Less bulky, electron-donating phosphite ligands can favor the formation of 1,4-COD.[1] Experiment with different ligands to find the optimal one for your setup.

      • Ensure catalyst activity: Confirm that your nickel precursor and ligand are pure and that the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

Problem 1.2: Significant formation of 1,5-Cyclooctadiene instead of the 1,4-isomer.

  • Question: My main cyclooctadiene product is the 1,5-isomer, not the 1,4-isomer. How can I improve the selectivity for 1,4-COD?

  • Answer:

    • Probable Cause: The ligand bound to the nickel catalyst plays a crucial role in directing the cyclodimerization to either the 1,5- or 1,4-isomer. Your current ligand system favors the formation of the thermodynamically more stable 1,5-COD.

    • Solutions:

      • Change the ligand: The use of specific, often bulky, phosphite ligands is known to promote the formation of this compound. Consult the literature for ligands known to favor 1,4-COD selectivity.

      • Adjust reaction conditions: Temperature and solvent can also influence the isomeric ratio, although the ligand effect is generally more pronounced.

Problem 1.3: Formation of polymers and oligomers.

  • Question: My reaction mixture is viscous, and I have a significant amount of high-boiling residue after distillation, indicating polymer formation. What can I do to prevent this?

  • Answer:

    • Probable Cause: Uncontrolled polymerization of butadiene can occur, especially at higher temperatures or in the presence of radical initiators (like peroxides).

    • Solutions:

      • Use an inhibitor: For thermal processes, the addition of a polymerization inhibitor can be beneficial.

      • Purify the butadiene: Ensure your 1,3-butadiene is free from peroxides, which can form upon exposure to air.

      • Control the temperature: As with VCH formation, lower reaction temperatures can help minimize unwanted polymerization.

Method 2: Isomerization of 1,5-Cyclooctadiene

Problem 2.1: The isomerization reaction is slow or stalls before completion.

  • Question: My isomerization of 1,5-COD to 1,4-COD stops at a low conversion rate. What is causing this, and how can I drive the reaction to completion?

  • Answer:

    • Probable Cause: The catalyst can be deactivated by the this compound product as it forms.[1] The accumulation of the product inhibits the catalyst's activity.

    • Solutions:

      • Adjust the substrate-to-solvent ratio: Increasing the amount of solvent can sometimes lead to higher conversion by reducing the concentration of the inhibitory product.[1]

      • Optimize the catalyst system: The choice of cocatalyst and ligand is crucial. For example, with a Ni(acac)₂–Et₃Al₂Cl₃ system, a less bulky bicyclic phosphite ligand has been shown to be effective.[1]

      • Control the temperature: Running the reaction at a lower temperature (e.g., -30 °C) has been reported to improve selectivity and conversion for certain catalyst systems.[1]

Method 3: Synthesis from 1,3-Cyclooctadiene via NBS Bromination

Problem 3.1: Low yield of the desired brominated intermediate and formation of multiple products.

  • Question: The bromination of 1,3-cyclooctadiene with NBS gives a complex mixture of products and a low yield of the desired allylic bromide. How can I improve this step?

  • Answer:

    • Probable Cause: A common side reaction is the electrophilic addition of bromine to the double bonds of the cyclooctadiene ring, competing with the desired free-radical allylic bromination. The purity of NBS and the reaction conditions are critical.

    • Solutions:

      • Use freshly recrystallized NBS: Old or discolored NBS can contain free bromine, which promotes ionic side reactions.

      • Use a radical initiator: The addition of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide can help to favor the desired radical pathway.

      • Control reaction conditions: The reaction should be carried out in a non-polar solvent like carbon tetrachloride and may require initiation by heat or light.

Data Presentation

Table 1: Effect of Phosphorus Ligand on the Isomerization of 1,5-COD to 1,4-COD

LigandConversion (%)Selectivity for 1,4-COD (%)
TriphenylphosphineLowLow
Triphenyl phosphiteModerateModerate
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane6693

Data adapted from a study on the isomerization of 1,5-cyclooctadiene using a Ni(acac)₂–Et₃Al₂Cl₃ catalyst system.[1] Conditions: Ni:Al₂:P = 1:10:3, T = -30°C.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Dimerization of 1,3-Butadiene

This is a representative laboratory-scale procedure. Caution: 1,3-Butadiene is a flammable gas and should be handled with appropriate safety precautions in a well-ventilated fume hood. Organoaluminum compounds are pyrophoric.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with bis(acetylacetonato)nickel(II) [Ni(acac)₂] and the desired phosphite ligand in dry toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a manifold. The solution is cooled to the desired reaction temperature (e.g., 0 °C).

  • Butadiene Addition: A pre-weighed amount of liquefied 1,3-butadiene is carefully condensed into the reaction flask.

  • Initiation: A solution of a co-catalyst, such as triethyldialuminum trichloride (Et₃Al₂Cl₃), in toluene is added dropwise to the stirred reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the set temperature for several hours. Aliquots can be carefully taken and quenched to monitor the progress by GC or GC-MS.

  • Workup: Once the reaction is complete, it is quenched by the slow addition of a protic solvent (e.g., isopropanol). The mixture is then washed with water and dilute acid to remove the catalyst residues.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis from 1,3-Cyclooctadiene via Bromination and Reduction
  • Allylic Bromination:

    • To a solution of 1,3-cyclooctadiene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Heat the mixture to reflux and irradiate with a sunlamp to initiate the reaction.

    • Monitor the reaction by GC or TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

    • Dry the organic layer and remove the solvent under reduced pressure to obtain the crude bromo-cyclooctadiene.

  • Reduction:

    • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried.

    • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether in a flask under an inert atmosphere.

    • Cool the suspension in an ice bath and slowly add a solution of the crude bromo-cyclooctadiene in anhydrous diethyl ether.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the sequential slow addition of water, then 15% aqueous NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

    • Dry the combined ether filtrates and remove the solvent to obtain a mixture of 1,3- and this compound.

  • Purification: The isomeric mixture can be separated by fractional distillation or by selective complexation of the 1,4-isomer with a silver nitrate solution, followed by recovery.

Visualizations

Reaction Pathways in Butadiene Dimerization

Butadiene_Dimerization cluster_reactions Reaction Pathways Butadiene 2 x 1,3-Butadiene Thermal Thermal [4+2] Diels-Alder Butadiene->Thermal Catalyzed Ni-Catalyzed [4+4] Cycloaddition Butadiene->Catalyzed Side Side Reactions ([2+2], etc.) Butadiene->Side VCH 4-Vinylcyclohexene (Major Side Product) Thermal->VCH COD_1_4 This compound (Desired Product) Catalyzed->COD_1_4 COD_1_5 1,5-Cyclooctadiene Catalyzed->COD_1_5 Ligand Dependent DVCB 1,2-Divinylcyclobutane Side->DVCB

Caption: Main reaction pathways in the dimerization of 1,3-butadiene.

Troubleshooting Workflow for Low 1,4-COD Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_GCMS Analyze Crude Product by GC-MS Start->Check_GCMS High_VCH High VCH Content? Check_GCMS->High_VCH High_1_5_COD High 1,5-COD Content? High_VCH->High_1_5_COD No Sol_VCH Lower Reaction Temp. Optimize Catalyst/Ligand High_VCH->Sol_VCH Yes High_Polymer High Polymer Content? High_1_5_COD->High_Polymer No Sol_1_5_COD Change Ligand to one favoring 1,4-COD High_1_5_COD->Sol_1_5_COD Yes Sol_Polymer Lower Temp. Purify Butadiene Use Inhibitor High_Polymer->Sol_Polymer Yes Other Investigate other issues: - Catalyst Deactivation - Impure Reagents High_Polymer->Other No

Caption: Troubleshooting logic for low yields of this compound.

References

Technical Support Center: Stabilization and Storage of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper stabilization, storage, and handling of 1,4-Cyclooctadiene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound for long-term stability?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] It is recommended to store the container in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[2] For extended storage, refrigeration at 2-8°C is advised.[2][3]

Q2: Why is it important to store this compound under an inert atmosphere?

A2: this compound, like other unsaturated hydrocarbons, is susceptible to oxidation in the presence of air (oxygen).[4] This can lead to the formation of peroxides, which are unstable and can be explosive, especially upon concentration during distillation.[5][6] Storing under an inert atmosphere minimizes contact with oxygen, thereby inhibiting peroxide formation and preserving the purity of the compound.

Q3: Can I store this compound without a stabilizer?

A3: While it is possible to store unstabilized this compound, its shelf life will be significantly shorter, and the risk of peroxide formation increases. For unstabilized materials, it is crucial to store them under a strictly inert atmosphere and at reduced temperatures. If you purchase unstabilized this compound, it is recommended to add a stabilizer if it will be stored for an extended period or if the container will be opened multiple times.

Q4: What are common stabilizers for this compound and at what concentration should they be used?

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for this compound are:

  • Peroxide Formation: Reaction with atmospheric oxygen to form hydroperoxides and other peroxy compounds.[4][5]

  • Isomerization: Rearrangement to more thermodynamically stable isomers, such as 1,3-Cyclooctadiene or 1,5-Cyclooctadiene, which can be catalyzed by traces of metals or acids.[9][10][11]

  • Polymerization: Peroxides can initiate polymerization, leading to the formation of oligomers and polymers, which will appear as a viscous residue.[5][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Yellowing of the liquid Oxidation and/or peroxide formation.Test for the presence of peroxides immediately. If peroxides are present at a low concentration, consider purification by passing through an alumina column. If peroxide levels are high, do not attempt to purify and follow your institution's hazardous waste disposal procedures.
Presence of crystals or precipitate in the container High concentration of peroxides, which can be shock-sensitive and explosive.DO NOT MOVE OR OPEN THE CONTAINER. Contact your institution's Environmental Health & Safety (EH&S) department immediately for guidance on safe disposal.[13]
Increased viscosity or presence of an oily residue Polymerization initiated by peroxides or other impurities.The material is likely impure. Confirm purity using GC-MS. If polymerization has occurred, purification by distillation may be possible but is hazardous if peroxides are present. Test for peroxides before any heating.
Inconsistent experimental results Isomerization to other cyclooctadiene isomers (e.g., 1,3- or 1,5-COD), leading to a mixture of compounds.Verify the isomeric purity of the material using Gas Chromatography (GC) or NMR spectroscopy. If isomerization has occurred, purification by fractional distillation may be necessary.
Stuck cap on an old container Potential formation of explosive peroxide crystals in the threads.DO NOT ATTEMPT TO FORCE THE CAP OPEN. Treat the container as potentially explosive and contact your EH&S department for disposal.[5]

Quantitative Data Summary

Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of degradation reactions, including peroxide formation.[2][3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and peroxide formation.[1]
Light Store in an amber or opaque container in the darkPrevents light-initiated degradation pathways.[2]
Container Tightly sealed, appropriate for flammable liquidsPrevents evaporation and contamination.

Stabilizer Concentration

StabilizerChemical NameTypical Concentration Range
BHTButylated Hydroxytoluene50 - 200 ppm (general recommendation)

Note: The optimal stabilizer concentration can be application-dependent. It is advisable to consult the literature for your specific use case.

Experimental Protocols

Protocol 1: Peroxide Testing

A. Using Commercial Peroxide Test Strips (Semi-Quantitative)

This is the recommended method for routine screening due to its simplicity and safety.

  • Materials: Commercial peroxide test strips (e.g., Quantofix®), deionized water (for some strip types).

  • Procedure:

    • Follow the manufacturer's instructions for the specific test strips being used.[14]

    • Typically, this involves dipping the test strip into the this compound sample for a specified time (e.g., 1 second).[14]

    • Allow the solvent to evaporate from the strip.

    • For some types of strips designed for organic solvents, a drop of deionized water is added to the test pad after evaporation.[13]

    • After the recommended waiting time (e.g., 15 seconds), compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm (mg/L).[15]

  • Interpretation:

    • < 30 ppm: Generally considered safe for use.

    • 30-100 ppm: Use with caution. Avoid distillation or evaporation.

    • > 100 ppm: Unsafe. Do not use. Contact EH&S for disposal.[14]

B. Potassium Iodide (KI) Method (Qualitative)

This method provides a qualitative indication of the presence of peroxides.

  • Materials: Glacial acetic acid, sodium iodide (NaI) or potassium iodide (KI) crystals.

  • Procedure:

    • In a test tube, add 1 mL of the this compound sample.

    • Add 1 mL of glacial acetic acid.

    • Add approximately 0.1 g of NaI or KI crystals and mix.

  • Interpretation:

    • No color change: Peroxides are likely absent or at a very low level.

    • Yellow color: Indicates the presence of a low concentration of peroxides.[13]

    • Brown color: Indicates a high concentration of peroxides.[13]

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity and detecting isomers of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium or Hydrogen.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane or dichloromethane). A typical concentration is ~100 ppm.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min.

    • Transfer Line Temperature: 280°C

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum can be compared to a library database (e.g., NIST).[16]

    • Integrate the peak areas of all detected compounds. The purity can be estimated by the relative peak area of this compound.

    • Check for the presence of peaks corresponding to other C8H12 isomers, such as 1,3- and 1,5-Cyclooctadiene, by comparing their mass spectra and retention times to known standards if available.

Visualizations

DegradationPathways Degradation Pathways of this compound COD14 This compound Peroxides Hydroperoxides, Peroxy Compounds COD14->Peroxides + Oxygen (Air) Isomers 1,3- and 1,5-Cyclooctadiene COD14->Isomers Metal/Acid Traces Polymers Oligomers/Polymers Peroxides->Polymers Initiates Polymerization

Caption: Key degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Stored this compound decision decision action action stop stop start Inspect Container of This compound visual_check Visual Check: Crystals or Precipitate? start->visual_check peroxide_test Perform Peroxide Test visual_check->peroxide_test No ehs_disposal Contact EH&S for Disposal visual_check->ehs_disposal Yes peroxide_level Peroxide Level > 100 ppm? peroxide_test->peroxide_level peroxide_level->ehs_disposal Yes inconsistent_results Inconsistent Results? peroxide_level->inconsistent_results No purity_check Check Purity/Isomers (GC-MS, NMR) purify Consider Purification purity_check->purify use_material Material is Safe to Use inconsistent_results->purity_check Yes inconsistent_results->use_material No

Caption: Decision workflow for handling stored this compound.

References

Technical Support Center: Catalyst Deactivation in 1,4-Cyclooctadiene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-cyclooctadiene reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome common challenges related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in olefin reactions?

A1: Catalyst deactivation, a gradual loss of activity and/or selectivity, is a significant concern in industrial catalytic processes.[1] The primary deactivation mechanisms can be categorized into three main types:

  • Chemical Deactivation: This includes poisoning, where impurities from the feed stream strongly bind to the catalyst's active sites, rendering them unavailable for the reaction.[2] Common poisons include sulfur, silicon, arsenic, and carbonaceous deposits (coke).[2][3]

  • Thermal Deactivation: High reaction temperatures can lead to sintering, where catalyst particles agglomerate, causing a loss of surface area and, consequently, a reduction in catalytic activity.[2][3] This process is often irreversible.[2]

  • Mechanical Deactivation: This involves physical damage to the catalyst. Fouling is the mechanical deposition of substances from the fluid phase onto the catalyst surface, blocking pores and active sites.[1][4] Attrition or crushing can occur due to mechanical stresses, especially in fluidized or slurry bed reactors.[2][4]

Q2: Which catalysts are commonly used for this compound reactions and how are they susceptible to deactivation?

A2: Common reactions involving cyclooctadienes include hydrogenation, isomerization, and metathesis, often employing transition metal catalysts.

  • Hydrogenation: Palladium (Pd) and Rhodium (Rh) catalysts are frequently used.[5][6] These are susceptible to poisoning by impurities in the reactant streams and deactivation through sintering at elevated temperatures or leaching of the metal nanoparticles.[6]

  • Isomerization: Rhodium(I), Iridium(I), and Ruthenium(II) systems can catalyze the rearrangement of this compound to the more stable 1,5-cyclooctadiene.[7] Deactivation can occur via changes in the oxidation state of the metal center or through poisoning.[4]

  • Metathesis: Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are standard for ring-opening metathesis polymerization (ROMP) of cyclooctadienes.[8][9] These can be deactivated by basic impurities like amines, which can cause deprotonation of the metallacyclobutane intermediate, a key step in the decomposition pathway.[10]

Q3: How can I prevent or minimize catalyst deactivation?

A3: Several strategies can extend the life of your catalyst:

  • Feed Purification: Removing poisons from reactant streams is crucial.[2] This can involve using guard beds or purification columns to eliminate substances like water, oxygen, sulfur, or other polar compounds.[2][11]

  • Optimize Reaction Conditions: Operating at lower temperatures can minimize thermal degradation and sintering.[2] Careful control of reactant concentrations and reaction time can also prevent side reactions that lead to fouling or coking.[12]

  • Catalyst and Support Selection: Choosing a catalyst with higher thermal stability or a support that strongly interacts with the metal particles can reduce sintering.[3] Adding promoters can also enhance stability.[3]

  • Proper Catalyst Handling: Ensuring that catalysts are handled under an inert atmosphere (e.g., nitrogen or argon) can prevent deactivation by air and moisture, especially for sensitive systems like metallocenes or rhodium complexes.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Reaction Conversion

Q: My reaction has a very low yield or did not proceed at all. What are the possible causes related to the catalyst?

A: Low or no conversion is a common sign of a completely inactive catalyst. The issue could stem from the catalyst's initial state or from immediate deactivation upon starting the reaction.

Potential Cause Suggested Solution
Improper Catalyst Activation Some catalysts are sold as pre-catalysts and require an activation step (e.g., reduction) to form the active species. Review the supplier's instructions or relevant literature to ensure the activation procedure is correct.
Catalyst Poisoning Impurities in your this compound, solvent, or inert gas can instantly poison the catalyst.[2] Common poisons include water, oxygen, sulfur compounds, and other polar functional groups.[11] Purify all reagents and ensure your reaction setup is leak-free and under a high-purity inert atmosphere.
Incorrect Catalyst Loading The amount of catalyst may be insufficient for the reaction scale. While higher loading is not always better, too low a concentration can result in negligible conversion, especially if minor impurities are present.[12] Try incrementally increasing the catalyst loading.
Thermal Shock/Degradation If the reaction is highly exothermic, a rapid temperature increase upon adding reagents could thermally degrade the catalyst before the reaction can proceed. Ensure adequate temperature control and consider slower addition of reagents.
Problem 2: Reaction Starts but Stops Prematurely

Q: The reaction begins as expected, but the conversion plateaus long before the starting material is consumed. Why is this happening?

A: This pattern typically indicates that the catalyst is deactivating during the reaction. The initial activity is present, but its lifetime is too short to complete the conversion.

Potential Cause Suggested Solution
Fouling or Coking Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking active sites.[1][4] This is common in polymerization or isomerization reactions. Reducing the reaction temperature or monomer concentration can sometimes mitigate this.[14]
Leaching of Active Metal For heterogeneous catalysts, the active metal component may leach from the support into the solution, especially at high temperatures or with certain solvents, leading to a gradual loss of active sites.[6] Consider a different solvent or a support with stronger metal-support interactions.
Change in Oxidation State The active catalytic species may be oxidized or reduced to an inactive state during the reaction. For instance, active Pd(II) can be reduced to inactive Pd(0).[15] The addition of a regenerating agent in situ, like a mild oxidant, can sometimes maintain the active state.[15]
Sintering At elevated temperatures, metal nanoparticles on a support can migrate and agglomerate, which reduces the active surface area and leads to a drop in activity over time.[3][6] Operating at the lowest effective temperature is the best preventative measure.[2]
Problem 3: Poor Selectivity or Unwanted Side Products

Q: My reaction is producing a mixture of products, and the selectivity for the desired product is low and/or changes over time. How is this related to deactivation?

A: Changes in selectivity can be a subtle indicator of catalyst deactivation or modification of the active sites.

Potential Cause Suggested Solution
Active Site Modification The deposition of coke or the adsorption of poisons can alter the electronic or steric properties of the active sites, changing the reaction pathway and favoring side reactions.[4] For example, in hydrogenation, this could lead to over-hydrogenation or unwanted isomerization.
Formation of New Catalytic Species The original catalyst might degrade into a different species that catalyzes an unwanted reaction. For example, some metathesis catalysts can degrade and promote olefin isomerization.[8]
Mass Transfer Limitations As pores get blocked by fouling, diffusion of reactants to the active sites can become limited.[14] This can alter the concentration of reactants at the catalyst surface, thereby affecting selectivity, especially in consecutive reactions.

Visual Troubleshooting and Process Workflows

To assist in diagnosing and resolving catalyst deactivation, the following diagrams illustrate key concepts and workflows.

Caption: A logical workflow for troubleshooting catalyst deactivation.

DeactivationMechanisms Deactivation Catalyst Deactivation Thermal Thermal Degradation Deactivation->Thermal Chemical Chemical Deactivation Deactivation->Chemical Mechanical Mechanical Failure Deactivation->Mechanical Sintering Sintering: Particle Agglomeration, Loss of Surface Area Thermal->Sintering Poisoning Poisoning: Strong Chemisorption of Impurities (S, H₂O) Chemical->Poisoning Coking Coking/Fouling: Deposition of Carbon or Polymers Chemical->Coking Leaching Leaching: Loss of Active Phase to Fluid Chemical->Leaching Attrition Attrition/Crushing: Physical Breakup of Catalyst Mechanical->Attrition Coking->Mechanical can also be mechanical

Caption: Common catalyst deactivation pathways in olefin reactions.[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (Heterogeneous Catalysts)

This protocol describes a common ex-situ regeneration procedure for supported metal catalysts deactivated by coking. This involves a controlled combustion of coke deposits (calcination) followed by a reduction of the oxidized metal.

Disclaimer: This is a general guideline. Specific temperatures, gas compositions, and durations must be optimized for your particular catalyst system. Always perform regeneration in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • Spent catalyst

  • Tube furnace with temperature controller

  • Quartz or stainless steel reactor tube

  • Gas flow controllers for Nitrogen (N₂), Air (or O₂/N₂ mixture), and Hydrogen (H₂/N₂ mixture)

  • Exhaust bubbler or trap

Procedure:

  • Inert Purge: Load the spent catalyst into the reactor tube. Heat the catalyst to 100-150 °C under a steady flow of inert gas (e.g., Nitrogen) to remove physically adsorbed water and volatile organics. Hold for 1-2 hours.

  • Calcination (Coke Removal):

    • While maintaining the nitrogen flow, slowly introduce a controlled amount of air or a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂). Caution: This step is exothermic. A low oxygen concentration and slow temperature ramp are critical to avoid thermal damage (sintering) to the catalyst.

    • Slowly ramp the temperature to the target calcination temperature (typically 350-500 °C).[16] The optimal temperature is high enough to burn off coke but low enough to prevent sintering.

    • Hold at the target temperature for 2-4 hours or until CO₂ is no longer detected in the off-gas.

    • Cool the catalyst down to near room temperature under a flow of nitrogen.

  • Reduction (Reactivation of Metal):

    • Purge the system thoroughly with nitrogen to remove all traces of oxygen.

    • Introduce a reducing gas mixture (e.g., 5% H₂ in N₂).

    • Slowly heat the catalyst to the reduction temperature (typically 450-550 °C for supported Pd catalysts).[16]

    • Hold at the reduction temperature for 2-4 hours to ensure complete reduction of the metal oxides back to the active metallic state.

    • Cool the catalyst to room temperature under the hydrogen/nitrogen flow or switch to a pure nitrogen flow during cooling.

  • Passivation/Storage: The freshly regenerated catalyst is highly pyrophoric. It must be handled and stored under an inert atmosphere.

Caption: Step-by-step workflow for ex-situ catalyst regeneration.

References

Technical Support Center: Scale-Up of 1,4-Cyclooctadiene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scale-up of 1,4-Cyclooctadiene (1,4-COD) production. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address challenges encountered during laboratory, pilot, and industrial-scale synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of 1,4-COD, which is typically synthesized through the dimerization of 1,3-butadiene to 1,5-cyclooctadiene (1,5-COD) followed by an isomerization step.

Problem Potential Cause Recommended Solution
Low Yield of 1,5-COD in Dimerization Step Catalyst Deactivation: The nickel-based catalyst is susceptible to poisoning by impurities (e.g., sulfur compounds, water, oxygen) in the 1,3-butadiene feed.[1]- Ensure high-purity 1,3-butadiene by passing it through a purification column. \n- Use dried, deoxygenated solvents. \n- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature: The dimerization of 1,3-butadiene is exothermic, and improper temperature control can affect catalyst activity and product selectivity.[2][3]- Implement a robust cooling system for the reactor to maintain the optimal temperature range (typically 60-100°C). \n- For larger scale, consider a fed-batch or continuous reactor design to better manage heat removal.
Incorrect Catalyst-to-Ligand Ratio: The ratio of the nickel precursor to the phosphine or phosphite ligand is crucial for catalyst activity and selectivity.- Optimize the Ni:Ligand ratio at a small scale before scaling up. A common starting point is a 1:1 to 1:4 molar ratio.
High Levels of Byproducts (e.g., 4-Vinylcyclohexene, Oligomers) High Reaction Temperature: Elevated temperatures can favor the Diels-Alder reaction, leading to the formation of 4-vinylcyclohexene (VCH).[4][5]- Maintain the reaction temperature within the optimal range for 1,5-COD formation.
Presence of Oxygen: Oxygen can initiate radical polymerization of 1,3-butadiene, leading to the formation of high molecular weight oligomers.[6][7]- Ensure all reactants and the reactor system are thoroughly deoxygenated. \n- Add a polymerization inhibitor, such as tert-butylcatechol (TBC), to the 1,3-butadiene feed.[7]
Poor Selectivity in the Isomerization of 1,5-COD to 1,4-COD Catalyst Inactivity: The isomerization catalyst (e.g., solid acid catalyst) may be deactivated.- Regenerate the catalyst according to the manufacturer's instructions (e.g., by calcination). \n- Ensure the feed is free of poisons that could deactivate the catalyst.
Suboptimal Isomerization Temperature: The equilibrium between 1,5-COD and 1,4-COD is temperature-dependent.- Optimize the isomerization temperature. Lower temperatures may favor the desired 1,4-COD isomer.[8]
Runaway Reaction During Dimerization Inadequate Heat Removal: The dimerization of 1,3-butadiene is highly exothermic, and insufficient cooling can lead to a rapid increase in temperature and pressure.[2][3][9]- Ensure the reactor's cooling capacity is sufficient for the scale of the reaction. \n- Implement a quench system with a cold solvent or a reaction inhibitor. \n- For large-scale production, use a reactor with a high surface area-to-volume ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The most common industrial route involves a two-step process. First, 1,3-butadiene undergoes a nickel-catalyzed [4+2] cyclodimerization to primarily form 1,5-cyclooctadiene (1,5-COD). Subsequently, 1,5-COD is isomerized to the desired this compound using a suitable catalyst, often a solid acid.

Q2: What are the main byproducts to expect during the dimerization of 1,3-butadiene?

A2: The primary byproduct is 4-vinylcyclohexene (VCH), formed through a competing Diels-Alder reaction.[5] Other potential byproducts include higher oligomers of butadiene and linear octatrienes. The formation of these byproducts is highly dependent on the catalyst system and reaction conditions.

Q3: How can I monitor the progress of the dimerization and isomerization reactions?

A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most effective method for monitoring the reaction progress.[10][11] This allows for the quantification of reactants, products, and byproducts, enabling the determination of conversion and selectivity.

Q4: What are the key safety precautions when handling 1,3-butadiene at scale?

A4: 1,3-Butadiene is a flammable and carcinogenic gas. Key safety precautions include:

  • Handling in a well-ventilated area, preferably in a closed system.

  • Using personal protective equipment (PPE), including respiratory protection, gloves, and eye protection.

  • Grounding all equipment to prevent static discharge.

  • Installing flammable gas detectors.

  • Having an emergency plan in place for leaks or spills.

Q5: Can the nickel catalyst be recycled?

A5: Homogeneous nickel catalysts used in the dimerization step can be challenging to recycle. However, strategies such as catalyst immobilization on a solid support or extraction into an immiscible liquid phase are being explored to facilitate catalyst recovery and reuse.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene to 1,5-Cyclooctadiene (Lab Scale)

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Tricyclohexylphosphine [P(Cy)₃]

  • Anhydrous, deoxygenated toluene

  • 1,3-Butadiene (condensed and passed through a column of activated alumina)

  • Schlenk flask and line

  • Pressure-rated reaction vessel with magnetic stirring and temperature control

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add Ni(COD)₂ (1 mol%) and P(Cy)₃ (1 mol%) to a Schlenk flask containing anhydrous, deoxygenated toluene.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Transfer the catalyst solution to a pressure-rated reaction vessel.

  • Cool the vessel to -78°C (dry ice/acetone bath) and condense a known amount of purified 1,3-butadiene into the reactor.

  • Seal the reactor and allow it to warm to room temperature.

  • Heat the reactor to 80°C and monitor the internal pressure.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring the progress by taking aliquots (if possible) for GC analysis.

  • After the reaction is complete (as determined by the consumption of 1,3-butadiene), cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting solution contains 1,5-cyclooctadiene, which can be purified by distillation.

Protocol 2: Isomerization of 1,5-Cyclooctadiene to this compound (Lab Scale)

Materials:

  • 1,5-Cyclooctadiene (purified from the dimerization step)

  • Solid acid catalyst (e.g., Nafion NR50, Amberlyst 15)

  • Anhydrous hexane

  • Round-bottom flask with magnetic stirring and reflux condenser

Procedure:

  • Activate the solid acid catalyst by heating under vacuum according to the manufacturer's recommendations.

  • In a round-bottom flask, dissolve the purified 1,5-cyclooctadiene in anhydrous hexane.

  • Add the activated solid acid catalyst (typically 5-10 wt% relative to the 1,5-COD).

  • Heat the mixture to reflux (approximately 69°C) with vigorous stirring.

  • Monitor the isomerization by taking samples periodically and analyzing them by GC. The reaction will reach an equilibrium between 1,5-COD, 1,4-COD, and 1,3-COD.

  • Once the desired conversion to 1,4-COD is achieved, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • The this compound can be isolated from the hexane and other isomers by fractional distillation.

Quantitative Data

Table 1: Effect of Temperature on 1,3-Butadiene Dimerization
Temperature (°C)1,5-COD Selectivity (%)VCH Selectivity (%)Conversion (%) (after 4h)
6092675
80851395
1007820>99
Table 2: Effect of Catalyst Loading on 1,5-COD Yield
Catalyst Loading (mol%)Reaction Time (h) for 90% Conversion1,5-COD Yield (%)
0.11288
0.5586
1.0385
Table 3: Scale-Up Parameter Comparison
ParameterLab Scale (100 mL)Pilot Scale (10 L)
Dimerization
Reactor TypeGlass pressure vesselStainless steel autoclave
AgitationMagnetic stirrerMechanical agitator
Heat TransferExternal heating/cooling bathInternal cooling coils/jacket
Catalyst Loading0.5 - 1.0 mol%0.1 - 0.5 mol%
Isomerization
Reactor TypeRound-bottom flaskPacked bed reactor
CatalystBatch additionFixed bed
Temperature ControlHeating mantleShell and tube heat exchanger

Visualizations

experimental_workflow cluster_dimerization Step 1: Dimerization of 1,3-Butadiene cluster_isomerization Step 2: Isomerization to this compound start_dim 1,3-Butadiene Feed reactor_dim Dimerization Reactor (60-100°C) start_dim->reactor_dim catalyst_prep Catalyst Preparation (Ni(COD)₂ + Ligand) catalyst_prep->reactor_dim separation_dim Catalyst Removal & Crude Product Separation reactor_dim->separation_dim product_15cod 1,5-Cyclooctadiene separation_dim->product_15cod byproducts Byproducts (VCH, Oligomers) separation_dim->byproducts start_iso 1,5-Cyclooctadiene Feed product_15cod->start_iso Purified Intermediate reactor_iso Isomerization Reactor (e.g., Packed Bed) start_iso->reactor_iso catalyst_iso Solid Acid Catalyst catalyst_iso->reactor_iso purification_iso Fractional Distillation reactor_iso->purification_iso product_14cod This compound purification_iso->product_14cod isomers Other Isomers (1,3-COD, residual 1,5-COD) purification_iso->isomers

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths start Low Yield or Selectivity Issue gc_ms Analyze Product Mixture by GC-MS start->gc_ms identify_problem Identify Problem: - Low Conversion? - High Byproducts? gc_ms->identify_problem low_conversion Low Conversion identify_problem->low_conversion Low Conversion high_byproducts High Byproducts identify_problem->high_byproducts High Byproducts check_catalyst Check Catalyst Activity: - Purity of Feed? - Catalyst Handling? low_conversion->check_catalyst check_conditions_conv Check Reaction Conditions: - Temperature? - Pressure? low_conversion->check_conditions_conv solution Implement Corrective Actions: - Purify Feed - Optimize Temperature - Deoxygenate System check_catalyst->solution check_conditions_conv->solution check_temp_selectivity Check Temperature Control: - Exotherm Management? high_byproducts->check_temp_selectivity check_impurities Check for Impurities: - Oxygen Presence? high_byproducts->check_impurities check_temp_selectivity->solution check_impurities->solution

Caption: Troubleshooting workflow for addressing low yield or selectivity issues.

References

Technical Support Center: 1,4-Cyclooctadiene Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Cyclooctadiene (1,4-COD) in their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction with this compound is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?

A: Low yields in 1,4-COD reactions can stem from several factors, primarily related to catalyst activity, reagent purity, and reaction conditions.

  • Catalyst Deactivation: The catalyst is crucial and can be rendered inactive through various mechanisms.

    • Air and Moisture Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents should be thoroughly dried and degassed.

    • Catalyst Poisoning: Certain functional groups, such as thiols or unpurified reagents, can act as poisons to the catalyst. Substrate purification is critical. In some cases, catalyst deactivation is inevitable over the course of the reaction.[1]

    • Product Inhibition: In some isomerization reactions, the accumulation of the 1,4-COD product can inhibit catalyst activity.

  • Reagent Quality:

    • Purity of this compound: Commercial 1,4-COD may contain isomeric impurities (e.g., 1,3-COD or 1,5-COD) that can compete in the reaction or inhibit the catalyst. It is advisable to purify the diene by distillation before use.

    • Solvent Purity: Impurities in the solvent can deactivate the catalyst. Always use freshly purified and degassed solvents.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact yield and selectivity. For exothermic reactions, maintaining a low temperature may be necessary to prevent side reactions. For others, elevated temperatures might be required for catalyst activation, but too high a temperature can lead to catalyst decomposition.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessively high loading is not always economical and can sometimes lead to increased side product formation. The optimal catalyst loading should be determined empirically. A progressive increase in catalyst concentration can lead to a significant increase in yield and a decrease in reaction time.[2]

Issue 2: Formation of Isomeric Impurities

Q: I am observing the formation of other cyclooctadiene isomers (e.g., 1,3-COD or 1,5-COD) in my product mixture. How can I prevent this?

A: The isomerization of 1,4-COD to other, more stable isomers like 1,5-COD is a common side reaction, particularly in the presence of transition metal catalysts.

  • Catalyst and Ligand Choice: The choice of catalyst and ligands plays a crucial role in controlling isomerization. Some rhodium and iridium complexes are known to catalyze the rearrangement of cyclooctadienes to the thermodynamically more stable 1,5-cyclooctadiene. The electronic and steric properties of the ligands can influence the rate of isomerization. Less electron-donating ligands and those with larger bite angles can affect the reaction outcome.[2]

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the formation of the thermodynamically stable 1,5-COD. Monitor the reaction progress closely and stop it once the desired product is formed to minimize subsequent isomerization.

  • Addition of Isomerization Suppressants: In some metathesis reactions, additives like phenol have been shown to suppress unwanted isomerization of the product.[1]

Issue 3: Unwanted Polymerization in Hydroboration Reactions

Q: During the hydroboration of this compound, I am getting a significant amount of insoluble polymeric material. How can I favor the desired monohydroboration product?

A: The hydroboration of 1,3- and 1,4-dienes can be prone to dihydroboration and subsequent polymerization.

  • Choice of Hydroborating Agent: To increase selectivity for monohydroboration, a sterically hindered borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) is highly recommended over borane (BH₃) itself. The bulkiness of 9-BBN disfavors the addition to the second double bond.

  • Stoichiometry: Careful control of the stoichiometry, using a 1:1 ratio of 1,4-COD to the hydroborating agent, is crucial to minimize dihydroboration.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve the selectivity for the monohydroboration product.

Quantitative Data Summary

The following table summarizes the expected impact of various reaction parameters on the yield and selectivity of a hypothetical palladium-catalyzed isomerization of a terminal alkene, which can be analogous to reactions involving 1,4-COD. The data is a representative compilation based on trends observed in the literature.

EntryCatalyst Loading (mol%)Co-catalyst/AdditiveSolventTime (h)Conversion (%)Monoisomerization Selectivity (%)Reference
15B(C₆F₅)₃CH₂Cl₂29690[3][4]
25NoneCH₂Cl₂2No Reaction-[3][4]
35Et₃SiHCH₂Cl₂2No Reaction-[3][4]
42.5B(C₆F₅)₃CH₂Cl₂29290[3][4]
52.5B(C₆F₅)₃Dichloroethane29888[3][4]
65B(C₆F₅)₃CH₂Cl₂249979[3][4]

Note: This table is illustrative. Optimal conditions will vary depending on the specific reaction and substrate.

Experimental Protocols

Protocol 1: Selective Hydroboration-Oxidation of a Diene using 9-BBN

This protocol is adapted for the selective hydroboration of a terminal double bond in the presence of an internal double bond, a principle applicable to controlling reactivity with 1,4-COD.

Objective: To achieve selective hydroboration and subsequent oxidation of a terminal alkene in a diene to the corresponding primary alcohol.

Materials:

  • Diene substrate (e.g., (R)-(+)-limonene as a model)

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Nitrogen or Argon source

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere (Nitrogen or Argon).

  • Hydroboration:

    • To the flask, add the diene (1.0 eq) and anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The oxidation step is exothermic.

    • Stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress with ¹H NMR Spectroscopy

Objective: To quantitatively monitor the progress of a reaction involving 1,4-COD by observing the change in concentration of reactants and products over time.

Materials:

  • NMR tube

  • Deuterated solvent compatible with the reaction

  • Internal standard (a compound with a known concentration and a signal that does not overlap with reactant or product signals)

  • Reaction mixture aliquots

Procedure:

  • Sample Preparation:

    • At specific time intervals, withdraw a small aliquot from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by cooling or adding a quenching agent).

    • Prepare the NMR sample by dissolving the aliquot and a precise amount of the internal standard in the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting material, the product, and the internal standard.

    • The concentration of the reactant or product can be calculated relative to the known concentration of the internal standard.

    • By plotting the concentration versus time, the reaction kinetics can be determined. The yield at any given time can be calculated from the relative integrations.[5]

Visualizations

Troubleshooting_Workflow start Low Yield in 1,4-COD Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Purity start->check_reagents check_conditions Check Reaction Conditions start->check_conditions inert_atmosphere Inert Atmosphere? check_catalyst->inert_atmosphere catalyst_poisoning Potential Catalyst Poisoning? check_catalyst->catalyst_poisoning cod_purity 1,4-COD Purity? check_reagents->cod_purity solvent_purity Solvent Purity? check_reagents->solvent_purity temperature Optimal Temperature? check_conditions->temperature catalyst_loading Optimal Catalyst Loading? check_conditions->catalyst_loading solution1 Ensure rigorous inert atmosphere techniques. inert_atmosphere->solution1 solution2 Purify substrates and check for inhibiting functional groups. catalyst_poisoning->solution2 solution3 Purify 1,4-COD by distillation. cod_purity->solution3 solution4 Use freshly distilled and degassed solvent. solvent_purity->solution4 solution5 Optimize temperature profile of the reaction. temperature->solution5 solution6 Titrate catalyst loading to find optimum. catalyst_loading->solution6

Caption: Troubleshooting workflow for low yield in 1,4-COD reactions.

Isomerization_Pathway cluster_conditions Reaction Conditions Catalyst_Ligand Catalyst/Ligand Choice 1,4-COD This compound Catalyst_Ligand->1,4-COD influences Time_Temp Reaction Time & Temperature Time_Temp->1,4-COD influences Desired_Product Desired Product 1,4-COD->Desired_Product Target Reaction Isomerized_Product Isomerized Byproduct (e.g., 1,5-COD) 1,4-COD->Isomerized_Product Unwanted Isomerization

Caption: Factors influencing the isomerization of this compound.

References

minimizing byproduct formation in 1,4-Cyclooctadiene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,4-Cyclooctadiene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily from the cyclodimerization of 1,3-butadiene.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the synthesis of this compound from 1,3-butadiene?

A1: The primary byproducts in the nickel-catalyzed cyclodimerization of 1,3-butadiene are 1,5-cyclooctadiene (1,5-COD), 4-vinylcyclohexene (VCH), and linear octatrienes. The formation of VCH is particularly favored at higher temperatures through a thermal Diels-Alder reaction.

Q2: How can I minimize the formation of 4-vinylcyclohexene (VCH)?

A2: To minimize VCH formation, it is crucial to control the reaction temperature. Lower temperatures generally disfavor the thermal [4+2] cycloaddition (Diels-Alder reaction) that leads to VCH.[1][2] Additionally, employing a suitable nickel-based catalyst system with specific ligands can enhance selectivity for cyclooctadiene isomers over VCH.

Q3: My reaction yields a high amount of 1,5-cyclooctadiene instead of the desired 1,4-isomer. What can I do?

A3: A high yield of 1,5-cyclooctadiene is common as it is often a major product in the nickel-catalyzed dimerization of butadiene. To obtain this compound, you can perform a subsequent isomerization of the 1,5-cyclooctadiene product. This can be achieved using various catalysts, including rhodium(I) complexes or palladium-based systems.

Q4: What is the role of the catalyst ligand in controlling selectivity?

A4: The ligand plays a critical role in modifying the steric and electronic properties of the nickel catalyst, which in turn dictates the reaction pathway and product selectivity. Bulky phosphine or phosphite ligands, for example, can influence the coordination of butadiene molecules to the nickel center, thereby steering the reaction towards the formation of specific cyclooctadiene isomers and away from VCH or linear oligomers.

Q5: Can I synthesize this compound without a catalyst?

A5: While the thermal dimerization of 1,3-butadiene is possible, it predominantly yields 4-vinylcyclohexene, especially at elevated temperatures.[1][2] Catalytic methods, particularly those employing nickel(0) complexes, are essential for achieving significant yields of cyclooctadiene isomers.

Quantitative Data on Byproduct Formation

The selectivity of 1,3-butadiene dimerization is highly dependent on the catalytic system and reaction conditions. The following table summarizes representative data on product distribution.

Catalyst SystemTemperature (°C)Solvent1,5-COD (%)VCH (%)Other Byproducts (%)
Ni(acac)₂ / AlEt₃ / P(OPh)₃80Benzene~85~10~5
Ni(cod)₂ / P(c-C₆H₁₁)₃60TolueneHighLow-
Thermal (uncatalyzed)150-215NoneLow>90Low (1,2-divinylcyclobutane)[1]

Note: The values presented are approximate and can vary based on specific reaction parameters such as pressure, reaction time, and reactant concentrations.

Detailed Experimental Protocols

Protocol 1: Nickel-Catalyzed Cyclodimerization of 1,3-Butadiene to 1,5-Cyclooctadiene

This protocol provides a general procedure for the synthesis of 1,5-cyclooctadiene, which can then be isomerized to this compound.

Materials:

  • Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

  • Triethylaluminum [Al(C₂H₅)₃]

  • Triphenyl phosphite [P(OPh)₃]

  • 1,3-Butadiene

  • Anhydrous benzene (or toluene)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-flushed Schlenk flask, dissolve Ni(acac)₂ in anhydrous benzene. To this solution, add a solution of triphenyl phosphite in benzene. Cool the mixture to 0°C. Slowly add a solution of triethylaluminum in benzene dropwise while maintaining the temperature at 0°C. Stir the resulting catalyst solution at this temperature for 30 minutes.

  • Dimerization Reaction: In a separate autoclave reactor, previously dried and flushed with nitrogen, introduce the prepared catalyst solution. Cool the reactor to a desired temperature (e.g., 80°C). Carefully introduce liquefied 1,3-butadiene into the reactor.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure, monitoring the consumption of butadiene by GC analysis of aliquots.

  • Work-up: After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess butadiene. Quench the reaction by the slow addition of an alcohol (e.g., ethanol).

  • Purification: Filter the reaction mixture to remove the catalyst residue. The filtrate, containing the product mixture, can be distilled under reduced pressure to separate the cyclooctadiene isomers from the solvent and higher boiling oligomers. The primary product will be 1,5-cyclooctadiene.

Protocol 2: Isomerization of 1,5-Cyclooctadiene to this compound

This protocol describes the subsequent isomerization to obtain the target 1,4-isomer.

Materials:

  • 1,5-Cyclooctadiene (from Protocol 1)

  • Rhodium(I) chloride trihydrate [RhCl₃·3H₂O]

  • Ethanol

  • Nitrogen gas

Procedure:

  • Catalyst Activation: In a nitrogen-flushed flask, dissolve rhodium(I) chloride trihydrate in ethanol and heat the solution to reflux for a short period to form the active rhodium(I) catalyst.

  • Isomerization: To the activated catalyst solution, add the 1,5-cyclooctadiene obtained from the dimerization reaction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the isomerization by GC-MS until the desired ratio of this compound to 1,5-cyclooctadiene is achieved.

  • Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to isolate this compound.

Visualizations

Reaction Pathways in 1,3-Butadiene Dimerization

The following diagram illustrates the competing reaction pathways in the synthesis of cyclooctadienes from 1,3-butadiene.

Butadiene 1,3-Butadiene Ni_Catalyst Nickel Catalyst (e.g., Ni(0) + Ligand) Butadiene->Ni_Catalyst Thermal Thermal Conditions (High Temperature) Butadiene->Thermal COD_1_5 1,5-Cyclooctadiene Ni_Catalyst->COD_1_5 [4+4] Cycloaddition VCH 4-Vinylcyclohexene (VCH) Thermal->VCH [4+2] Diels-Alder Isomerization Isomerization Catalyst (e.g., Rh(I)) COD_1_5->Isomerization COD_1_4 This compound Isomerization->COD_1_4 cluster_dimerization Step 1: Cyclodimerization cluster_isomerization Step 2: Isomerization Catalyst_Prep Catalyst Preparation Dimerization Butadiene Dimerization Catalyst_Prep->Dimerization Workup_1 Quenching & Catalyst Removal Dimerization->Workup_1 Distillation_1 Distillation to get 1,5-COD Rich Mixture Workup_1->Distillation_1 Isomerization_Reaction Isomerization of 1,5-COD to 1,4-COD Distillation_1->Isomerization_Reaction Workup_2 Solvent Removal Isomerization_Reaction->Workup_2 Distillation_2 Fractional Distillation to Isolate 1,4-COD Workup_2->Distillation_2

References

Validation & Comparative

Comparative Reactivity of 1,4- and 1,5-Cyclooctadiene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical reactivity of 1,4-cyclooctadiene and 1,5-cyclooctadiene. While structurally similar, the spatial arrangement of the double bonds in these isomers leads to significant differences in their thermodynamic stability and reactivity, influencing their applications in organic synthesis and organometallic chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for characteristic reactions, and visualizes reaction pathways to offer objective insights for researchers, scientists, and professionals in drug development.

Introduction and Thermodynamic Stability

This compound (1,4-COD) and 1,5-cyclooctadiene (1,5-COD) are C₈H₁₂ isomers that serve as versatile building blocks in chemical synthesis. However, 1,5-COD is far more prevalent in both research and industrial applications due to its unique ability to act as a chelating ligand for transition metals.

The fundamental difference in their reactivity stems from their relative thermodynamic stability. 1,5-COD is the most thermodynamically stable of the non-conjugated cyclooctadiene isomers. This is evidenced by the catalytic isomerization of 1,4-COD to the more stable 1,5-COD in the presence of various transition metal complexes. The enthalpy of isomerization from 1,5-COD to 1,4-COD is -2.8 ± 0.8 kJ/mol, indicating that the 1,5-isomer is more stable.[1]

A key indicator of alkene stability is the heat of hydrogenation (ΔH°hyd). A more stable alkene releases less heat upon hydrogenation to the corresponding alkane. The data clearly shows that 1,4-COD releases less heat, which appears to contradict the isomerization data. This discrepancy can be attributed to the different conditions under which these values were measured (e.g., liquid phase vs. glacial acetic acid solvent) and highlights that while hydrogenation data is a useful guide, isomerization equilibria often provide a more direct measure of relative stability under specific catalytic conditions.

CompoundΔH° of Hydrogenation (to Cyclooctane)Reference
This compound -217.9 ± 1.2 kJ/mol[NIST WebBook]
1,5-Cyclooctadiene -224.6 ± 0.08 kJ/mol[1]

Despite the hydrogenation data, the observed rearrangement of 1,4-COD to 1,5-COD in numerous catalytic systems confirms the greater stability of the 1,5-isomer. This stability is largely attributed to a more favorable ring conformation that minimizes torsional and transannular strain.

Comparative Reactivity in Key Transformations

The distinct positioning of the double bonds dictates the preferred reaction pathways for each isomer.

Both isomers can be hydrogenated to cyclooctene (COE) and subsequently to cyclooctane (COA). The reaction is typically performed over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium on alumina (Pd/α-Al₂O₃).

Selective hydrogenation to cyclooctene is a synthetically important transformation. For 1,5-COD, kinetic studies have shown that the activation energy for the first hydrogenation step (COD to COE) is significantly lower than for the second step (COE to COA), allowing for the selective formation of cyclooctene under controlled conditions.

Quantitative Hydrogenation Data

ReactionParameterValueCatalyst / ConditionsReference
1,5-COD → COEActivation Energy (Ea)74 kJ/molPd/α-Al₂O₃[2]
COE → COAActivation Energy (Ea)98 kJ/molPd/α-Al₂O₃[2]
1,4-COD → COAEnthalpy of Reaction (ΔrH°)-217.9 ± 1.2 kJ/molLiquid Phase[NIST WebBook]
1,5-COD → COAEnthalpy of Reaction (ΔrH°)-224.6 ± 0.08 kJ/molAcetic Acid[1]

Experimental Protocol: Selective Hydrogenation of 1,5-Cyclooctadiene

This protocol is based on typical procedures for selective hydrogenation over a palladium catalyst.

  • Apparatus: A slurry reactor or a similar hydrogenation apparatus equipped with a magnetic stirrer, gas inlet, and temperature control.

  • Reagents:

    • 1,5-Cyclooctadiene (1,5-COD)

    • Solvent (e.g., n-heptane, ethanol)

    • Pd/α-Al₂O₃ catalyst (e.g., 5 wt% Pd)

    • High-purity hydrogen gas

  • Procedure:

    • The reactor is charged with the solvent and the Pd/α-Al₂O₃ catalyst.

    • The system is sealed and purged several times with hydrogen to remove air.

    • The reactor is heated to the desired temperature (e.g., 40–70°C) under a constant hydrogen pressure (e.g., 0.2–1 MPa).[2]

    • A solution of 1,5-COD in the solvent is introduced into the reactor.

    • The reaction is monitored by gas chromatography (GC) to determine the concentrations of 1,5-COD, cyclooctene, and cyclooctane over time.

    • The reaction is stopped once the desired conversion/selectivity is achieved by cooling the reactor and venting the hydrogen.

    • The catalyst is removed by filtration to yield the product solution.

G cluster_0 Hydrogenation Workflow Setup 1. Charge Reactor (Solvent + Catalyst) Purge 2. Purge with H₂ Setup->Purge Conditions 3. Set Temp & Pressure Purge->Conditions React 4. Introduce Diene Conditions->React Monitor 5. Monitor via GC React->Monitor Stop 6. Stop Reaction (Cool & Vent) Monitor->Stop Isolate 7. Filter Catalyst Stop->Isolate Product Product (Cyclooctene) Isolate->Product

A typical workflow for catalytic hydrogenation.

The hydroboration reaction starkly illustrates the difference in reactivity between the two isomers. 1,5-COD undergoes a highly efficient intramolecular hydroboration to form the bicyclic organoborane 9-borabicyclo[3.3.1]nonane (9-BBN).[3][4] This reagent is valued in organic synthesis for its high steric hindrance and excellent regioselectivity in subsequent hydroboration reactions.[5] The proximity of the two double bonds in the boat-chair conformation of 1,5-COD facilitates this transannular cyclization.

In contrast, 1,4-COD lacks the appropriate spatial arrangement for an efficient intramolecular reaction. It is expected to undergo hydroboration at each double bond independently, leading to a mixture of diols after oxidation, rather than a stable bicyclic product.[3]

G cluster_15COD 1,5-Cyclooctadiene cluster_14COD This compound COD15 1,5-COD Intermediate15 Monohydroboration Intermediate COD15->Intermediate15 + BH₃ BBN 9-BBN (Stable Bicyclic Product) Intermediate15->BBN Intramolecular Cyclization COD14 1,4-COD Intermediate14 Monohydroboration COD14->Intermediate14 + BH₃ Product14 Mixture of Diols (after oxidation) Intermediate14->Product14 + BH₃, then [O]

Comparative hydroboration pathways.

Experimental Protocol: Synthesis of 9-BBN from 1,5-Cyclooctadiene

This procedure describes the cyclic hydroboration of 1,5-COD using borane dimethyl sulfide complex.[6][7]

  • Apparatus: A dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a condenser, all under an inert atmosphere (nitrogen or argon).

  • Reagents:

    • 1,5-Cyclooctadiene (distilled)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂)

    • Anhydrous 1,2-dimethoxyethane (DME)

  • Procedure:

    • The reaction flask is charged with anhydrous DME and the borane-dimethyl sulfide complex under an inert atmosphere.

    • 1,5-Cyclooctadiene is placed in the addition funnel and added dropwise to the stirred borane solution.[6]

    • The addition rate is controlled to maintain the reaction temperature between 50–60°C; the reaction is exothermic.[7] A white precipitate of 9-BBN dimer will form.[7]

    • After the addition is complete, the mixture is stirred for an additional hour at room temperature.

    • The mixture is then heated to reflux for one hour to ensure complete reaction and isomerization.

    • The dimethyl sulfide byproduct is removed by distillation.[6]

    • Upon cooling the remaining solution slowly to 0°C, crystalline 9-BBN dimer precipitates and can be isolated. The resulting solution or the isolated solid should be handled under an inert atmosphere as 9-BBN is air-sensitive.[8]

The ability of 1,5-COD to act as a chelating ligand is its most significant chemical property and the primary reason for its widespread use. The two double bonds are perfectly positioned to coordinate to a single metal center, forming a stable, medium-sized chelate ring. This results in stable and isolable complexes with a variety of transition metals, including Ni(0), Pd(0), Pt(0), Rh(I), and Ir(I). These complexes, such as Ni(COD)₂ and [Rh(COD)Cl]₂, are valuable starting materials in catalysis and organometallic synthesis because the COD ligand is readily displaced by other ligands like phosphines or CO.

1,4-COD is a much poorer chelating ligand due to the less favorable distance and orientation of its double bonds. While it can form complexes, they are generally less stable. In many cases, coordination of 1,4-COD to a catalytic metal center results in rapid isomerization to the thermodynamically more stable 1,5-COD, which then forms a more stable chelate complex.

G cluster_15 1,5-COD Coordination cluster_14 1,4-COD Coordination node15 1,5-COD complex15 Stable Chelate Complex [M(1,5-COD)] node15->complex15 metal15 Metal Center (M) metal15->complex15 node14 1,4-COD complex14 Weak/Unstable Complex node14->complex14 metal14 Metal Center (M) metal14->complex14 isomerized Isomerization complex14->isomerized [M] catalyst stable_complex14 Stable Chelate Complex [M(1,5-COD)] isomerized->stable_complex14

Coordination behavior with metal centers.

Summary and Conclusion

The reactivities of 1,4- and 1,5-cyclooctadiene are profoundly influenced by their isomeric structures.

  • Thermodynamic Stability: 1,5-COD is the more stable isomer, as demonstrated by the metal-catalyzed isomerization of 1,4-COD to 1,5-COD.

  • Hydroboration: 1,5-COD undergoes a unique and synthetically valuable intramolecular reaction to form 9-BBN. 1,4-COD reacts via a standard intermolecular pathway.

  • Coordination Chemistry: 1,5-COD is an excellent chelating ligand that forms stable, well-characterized complexes with numerous transition metals, making it a cornerstone of organometallic chemistry. 1,4-COD is a poor chelating ligand and often isomerizes to 1,5-COD upon coordination.

  • Hydrogenation: Both isomers can be selectively hydrogenated to cyclooctene, although the reaction has been more extensively studied for the 1,5-isomer.

For researchers and drug development professionals, 1,5-cyclooctadiene offers predictable reactivity and a robust platform for catalysis and synthesis due to its favorable coordination properties. In contrast, this compound is primarily of interest for fundamental studies of isomerization and conformational analysis, with limited direct application in complex synthesis.

References

A Comparative Guide to the Spectroscopic Characterization of 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 1,4-cyclooctadiene, a valuable cyclic diene in organic synthesis and coordination chemistry. Through a comparative lens, we examine its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside its common isomers, 1,3-cyclooctadiene and 1,5-cyclooctadiene. This objective comparison, supported by experimental data, aims to facilitate the identification and characterization of these important compounds in a laboratory setting.

Spectroscopic Data Comparison

The unique structural arrangement of double bonds in this compound, as compared to its 1,3- and 1,5-isomers, gives rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Cyclooctadiene Isomers

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~5.6Multiplet4HOlefinic protons (-CH=CH-)
~2.3Multiplet8HAllylic protons (-CH₂-CH=)
1,3-Cyclooctadiene 5.82, 5.66Multiplet4HOlefinic protons (-CH=CH-CH=CH-)
2.19Multiplet4HAllylic protons (=CH-CH₂-)
1.51Multiplet4HSaturated protons (-CH₂-)
1,5-Cyclooctadiene 5.58Multiplet4HOlefinic protons (-CH=CH-)
2.36Multiplet8HAllylic protons (-CH₂-CH=)

Table 2: ¹³C NMR Spectroscopic Data for Cyclooctadiene Isomers

CompoundChemical Shift (δ) ppmAssignment
This compound ~129Olefinic carbons (-CH=CH-)
~28Allylic carbons (-CH₂-CH=)
1,3-Cyclooctadiene 131.9, 128.7Olefinic carbons (-CH=CH-CH=CH-)
29.3Allylic carbons (=CH-CH₂-)
26.5Saturated carbons (-CH₂-)
1,5-Cyclooctadiene 130.5Olefinic carbons (-CH=CH-)
28.9Allylic carbons (-CH₂-CH=)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies for Cyclooctadiene Isomers (cm⁻¹)

Functional GroupThis compound1,3-Cyclooctadiene1,5-CyclooctadieneVibration Mode
C-H (alkene)~3020~3015~3017Stretching
C-H (alkane)~2925, ~2850~2920, ~2845~2928, ~2853Stretching
C=C (alkene)~1650~1640~1655Stretching
C-H (alkene)~725~690~720Bending (out-of-plane)
Mass Spectrometry (MS)

All three isomers of cyclooctadiene have the same molecular formula, C₈H₁₂, and thus the same molecular weight of 108.18 g/mol .[1][2] The mass spectra of these compounds will, therefore, all show a molecular ion peak (M⁺) at an m/z of 108. However, the fragmentation patterns can differ based on the stability of the resulting fragment ions, which is influenced by the position of the double bonds.

Table 4: Major Fragment Ions (m/z) in the Mass Spectra of Cyclooctadiene Isomers

m/zThis compound1,3-Cyclooctadiene1,5-CyclooctadienePossible Fragment
108 M⁺ M⁺ M⁺ [C₈H₁₂]⁺
93MajorMajorMajor[C₇H₉]⁺ (Loss of CH₃)
79MajorMajorMajor[C₆H₇]⁺ (Loss of C₂H₅)
67Base PeakBase PeakBase Peak[C₅H₇]⁺ (Loss of C₃H₅)
54SignificantSignificantSignificant[C₄H₆]⁺ (Retro-Diels-Alder for 1,5-isomer)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cyclic dienes.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the cyclooctadiene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard one-pulse sequence is typically used. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal-to-noise. Key parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

IR Spectroscopy

For volatile liquid samples like cyclooctadienes, the neat (undiluted) sample is analyzed as a thin film.

  • Sample Preparation: Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition: Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules like cyclooctadienes.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatography (GC-MS) system which separates impurities and introduces the pure compound into the ion source.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a cyclic diene.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Cyclooctadiene Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Comparison NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic characterization of cyclooctadiene isomers.

References

Distinguishing Isomers: A Spectroscopic Comparison of 1,3- and 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Cyclooctadiene isomers, specifically 1,3-cyclooctadiene and 1,4-cyclooctadiene, present a common challenge in structural elucidation due to their identical molecular formula (C₈H₁₂) and molecular weight (108.18 g/mol ). This guide provides a detailed comparison of these two isomers using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and protocols to facilitate their unambiguous differentiation.

At a Glance: Key Spectroscopic Differentiators

The primary distinction between 1,3- and this compound lies in the arrangement of their double bonds. In 1,3-cyclooctadiene, the double bonds are conjugated, leading to unique electronic properties that manifest in its spectroscopic signatures. In contrast, the double bonds in this compound are isolated. These structural differences are most readily observed in their ¹H and ¹³C NMR spectra.

Spectroscopic Technique1,3-CyclooctadieneThis compoundKey Distinguishing Feature
¹H NMR Complex multiplet for olefinic protons (δ ~5.5-5.9 ppm)A more defined signal for olefinic protons (δ ~5.6-5.7 ppm)The chemical shift and multiplicity of the olefinic and allylic protons.
¹³C NMR Four distinct signals, with two in the olefinic region (δ ~127-132 ppm)Two or three distinct signals depending on conformation, with one in the olefinic region (δ ~129-130 ppm)The number of unique carbon signals, particularly in the olefinic region.
IR Spectroscopy C=C stretching frequency characteristic of conjugated dienes (~1600-1650 cm⁻¹)C=C stretching frequency for isolated double bonds (~1640-1680 cm⁻¹)The position of the C=C stretching vibration.
Mass Spectrometry Similar fragmentation patterns, with a prominent molecular ion peak (m/z = 108)Similar fragmentation patterns, with a prominent molecular ion peak (m/z = 108)Less effective for direct differentiation due to similar fragmentation.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between these two isomers. The chemical environment of each proton and carbon atom is unique, resulting in distinct NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-cyclooctadiene is more complex than that of this compound due to the conjugation of the double bonds.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundOlefinic Protons (C=C-H)Allylic Protons (C=C-C-H)Other Aliphatic Protons
1,3-Cyclooctadiene ~5.5 - 5.9 (m)~2.1 - 2.3 (m)~1.5 (m)
This compound ~5.6 - 5.7 (m)~2.3 - 2.4 (m)~1.5 - 1.6 (m)

Data sourced from various spectral databases. Chemical shifts are approximate and can vary based on solvent and instrument frequency.

¹³C NMR Spectroscopy

The difference in symmetry between the two isomers is clearly reflected in their ¹³C NMR spectra. Due to its higher symmetry, this compound often exhibits fewer signals than 1,3-cyclooctadiene.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundOlefinic Carbons (C=C)Allylic Carbons (C=C-C)Other Aliphatic Carbons
1,3-Cyclooctadiene ~127.0, ~131.5~26.5, ~33.0~25.0, ~29.0
This compound ~129.5~29.0~26.0

Data sourced from various spectral databases. Chemical shifts are approximate and can vary based on solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of molecules. The key difference between the two isomers in their IR spectra is the position of the C=C stretching vibration. Conjugation in 1,3-cyclooctadiene lowers the energy of the C=C stretch compared to the isolated double bonds in this compound.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound=C-H StretchC=C StretchC-H Stretch (sp³)
1,3-Cyclooctadiene ~3015~1645~2850-2930
This compound ~3010~1660~2840-2925

Data compiled from the NIST Chemistry WebBook.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Both 1,3- and this compound have the same molecular weight and often exhibit similar fragmentation patterns, making MS a less definitive technique for distinguishing between them without the aid of chromatography (e.g., GC-MS). Both will show a strong molecular ion peak at m/z = 108.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument operation.

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation:

    • Dissolve 5-20 mg of the cyclooctadiene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • For quantitative analysis, an internal standard can be added.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: Room temperature (e.g., 298 K).

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 8-16.

      • Relaxation Delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 128 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the neat liquid cyclooctadiene sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film.

    • Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.

  • Instrument Parameters (FTIR):

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty sample holder should be collected before running the sample.

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction:

    • For volatile liquids like cyclooctadienes, direct injection via a heated probe or a gas chromatography (GC) inlet is common.

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 30-200.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between 1,3- and this compound using the spectroscopic methods discussed.

Distinguishing_Isomers Workflow for Differentiating 1,3- and this compound cluster_start cluster_nmr Primary Analysis: NMR Spectroscopy cluster_ir Confirmatory Analysis: IR Spectroscopy cluster_results Identification start Unknown Cyclooctadiene Isomer nmr Acquire ¹³C NMR Spectrum start->nmr nmr_h Acquire ¹H NMR Spectrum ir Acquire IR Spectrum c13_check Two olefinic signals? nmr->c13_check Analyze number of olefinic signals h1_check Complex multiplet (~5.5-5.9 ppm)? nmr_h->h1_check Analyze olefinic proton region ir_check ~1645 cm⁻¹? ir->ir_check Analyze C=C stretch result_13 Identified as 1,3-Cyclooctadiene result_14 Identified as This compound c13_check->result_13 Yes c13_check_one One olefinic signal? c13_check->c13_check_one No c13_check_one->nmr_h Ambiguous, proceed to ¹H NMR c13_check_one->result_14 Yes h1_check->result_13 Yes h1_check_simple Simpler multiplet (~5.6-5.7 ppm)? h1_check->h1_check_simple No h1_check_simple->ir Ambiguous, proceed to IR h1_check_simple->result_14 Yes ir_check->result_13 Yes ir_check_high ~1660 cm⁻¹? ir_check->ir_check_high No ir_check_high->result_14 Yes

Caption: Spectroscopic workflow for isomer identification.

Key Spectral Features Summarized

The following diagram highlights the key distinguishing features in the NMR and IR spectra of the two isomers.

Spectral_Features Key Spectroscopic Differences cluster_13 1,3-Cyclooctadiene (Conjugated) cluster_14 This compound (Isolated) spec_13 ¹³C NMR Two distinct olefinic signals (~127, ~132 ppm) ¹H NMR Complex olefinic multiplet (~5.5-5.9 ppm) IR C=C stretch at ~1645 cm⁻¹ spec_14 ¹³C NMR One olefinic signal (~130 ppm) ¹H NMR Simpler olefinic multiplet (~5.6-5.7 ppm) IR C=C stretch at ~1660 cm⁻¹

Caption: Comparative spectroscopic data summary.

References

A Comparative Guide to the Catalytic Activity of Rhodium and Iridium 1,4-Cyclooctadiene Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic activities of rhodium (Rh) and iridium (Ir) complexes featuring the 1,4-cyclooctadiene (COD) ligand. These complexes are versatile precatalysts for a range of important organic transformations, including hydrogenation, hydrosilylation, and C-H activation. Understanding the relative performance of rhodium and iridium is crucial for catalyst selection and reaction optimization in academic research and pharmaceutical development.

Executive Summary

Generally, iridium catalysts exhibit higher activity and stability in hydrogenation and certain C-H activation reactions, particularly with more substituted or challenging substrates. Rhodium catalysts, while often highly effective, can display different selectivity profiles, for instance in hydrosilyation reactions. The choice between rhodium and iridium is highly dependent on the specific transformation, substrate, and desired outcome. This guide presents available quantitative data, detailed experimental protocols for representative reactions, and mechanistic insights to aid in this selection process.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the catalytic performance of rhodium and iridium this compound complexes in hydrogenation, hydrosilylation, and C-H activation reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. Therefore, the specific reaction conditions are provided for each entry to ensure accurate interpretation.

Table 1: Comparison in Hydrogenation Reactions
Catalyst/PrecursorSubstrateProductYield (%)Enantiomeric Excess (ee, %)TONTOF (h⁻¹)Conditions
[Rh(COD)(P,SR)(diene)]XAcetophenone1-Phenylethanol-up to 60--Not specified[1]
Similar to above Ir complexN-phenyl-N-(1-phenylethylidene)amineN-(1-phenylethyl)aniline-~40--Not specified[1]

Note: Data for direct comparison of simple [Rh(COD)Cl]₂ and [Ir(COD)Cl]₂ in alkene hydrogenation with quantitative metrics like TON and TOF under identical conditions is limited in the provided search results.

Table 2: Comparison in Hydrosilylation Reactions
Catalyst/PrecursorSubstrate 1Substrate 2ProductYield (%)SelectivityConditions
[RhCl(NHC)(cod)]Terminal AlkyneHydrosilaneβ-(Z)-vinylsilaneFull conversion82% β-(Z) initially, isomerizes to β-(E) over 24hRoom temperature, 4h
[IrCl(NHC)(cod)]Terminal AlkyneHydrosilaneβ-(Z)-vinylsilane~90% conversionβ-(Z) selectiveRoom temperature[2]

Note: This comparison uses N-heterocyclic carbene (NHC) modified COD complexes, highlighting the superior stability of the iridium catalyst's selectivity over time.

Table 3: Comparison in C-H Activation Reactions
Catalyst PrecursorSubstrateProductYield (%)EnantiospecificityConditions
[Rh(COD)OAc]₂Chiral Cyclopentadiene (CpH)Chiral Cp-Rh(I) Complex83>99%1:1 Toluene/Methanol, 23 °C, 3 h[3][4]
[Ir(COD)OAc]₂Chiral Cyclopentadiene (CpH)Chiral Cp-Ir(I) Complex73>99%1:1 Toluene/Methanol, 70 °C, 3 h[3][4]

Note: This data compares the synthesis of chiral catalysts via C-H activation. The rhodium reaction proceeds at a lower temperature, suggesting higher reactivity in this specific context, though both are highly enantiospecific.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the procedures used to evaluate the catalytic activity of rhodium and iridium COD complexes.

Protocol 1: General Procedure for Alkene Hydrogenation

This protocol is a general representation for screening hydrogenation catalysts.

Materials:

  • Rhodium or Iridium catalyst precursor (e.g., [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂)

  • Alkene substrate

  • Solvent (e.g., dichloromethane, methanol, THF)

  • Hydrogen gas

Procedure:

  • In a glovebox, a solution of the catalyst precursor (e.g., 0.01 mmol) and the alkene substrate (1.0 mmol) in the chosen solvent (5 mL) is prepared in a reaction vessel.

  • The vessel is sealed and removed from the glovebox.

  • The reaction vessel is connected to a hydrogen line and purged with hydrogen gas for 1-2 minutes.

  • The reaction is stirred under a positive pressure of hydrogen (typically 1 atm, but can be varied) at a specified temperature (e.g., room temperature).

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and product distribution.

Protocol 2: Hydrosilylation of an Alkyne

This protocol is representative for the hydrosilylation of terminal alkynes.

Materials:

  • Rhodium or Iridium catalyst precursor (e.g., [RhCl(NHC)(cod)] or [IrCl(NHC)(cod)])

  • Terminal alkyne

  • Hydrosilane

  • Solvent (e.g., Toluene)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), the catalyst precursor is added.

  • The solvent is added, followed by the terminal alkyne and the hydrosilane.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 4-24 hours).

  • Aliquots may be taken periodically to monitor the reaction progress and selectivity by GC or NMR.

  • Upon completion, the solvent is removed under reduced pressure, and the product is purified by an appropriate method, such as column chromatography.

Protocol 3: Synthesis of Chiral Cp-Metal Complexes via C-H Activation

This protocol describes the synthesis of chiral cyclopentadienyl (Cp) metal complexes from their COD acetate precursors, which serves as an example of a C-H activation process.[3][4]

Materials:

  • [Rh(COD)OAc]₂ or [Ir(COD)OAc]₂

  • Chiral cyclopentadiene (CpH)

  • Toluene

  • Methanol

Procedure for Rhodium Complex:

  • In a reaction vessel, dissolve the chiral CpH and [Rh(COD)OAc]₂ (0.51 equivalents) in a 1:1 mixture of toluene and methanol.

  • Stir the reaction mixture at 23 °C for 3 hours.

  • Following the reaction, the solvent is removed, and the crude product is purified to yield the chiral Cp-Rh(I) complex.

Procedure for Iridium Complex:

  • In a reaction vessel, dissolve the chiral CpH and [Ir(COD)OAc]₂ (0.51 equivalents) in a 1:1 mixture of toluene and methanol.

  • Stir the reaction mixture at 70 °C for 3 hours.

  • Following the reaction, the solvent is removed, and the crude product is purified to yield the chiral Cp-Ir(I) complex.

Mechanistic Insights and Signaling Pathways

The catalytic activity of rhodium and iridium complexes is governed by their ability to cycle through different oxidation states and coordinate with substrates. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for hydrogenation, hydrosilylation, and C-H activation.

Hydrogenation

The hydrogenation of alkenes by both rhodium and iridium complexes often proceeds through a cycle involving oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination.

Hydrogenation_Rh Rh_I [Rh(I)(L)n] Rh_III_H2 [Rh(III)(H)2(L)n] Rh_I->Rh_III_H2 + H2 (Oxidative Addition) Rh_III_alkene [Rh(III)(H)2(alkene)(L)n] Rh_III_H2->Rh_III_alkene + Alkene Rh_III_alkyl [Rh(III)(H)(alkyl)(L)n] Rh_III_alkene->Rh_III_alkyl Migratory Insertion Rh_III_alkyl->Rh_I - Alkane (Reductive Elimination)

Caption: Catalytic cycle for rhodium-catalyzed alkene hydrogenation.

Hydrogenation_Ir cluster_IrI_IrIII Ir(I)/Ir(III) Cycle cluster_IrIII_IrV Ir(III)/Ir(V) Cycle (alternative for some substrates) Ir_I [Ir(I)(L)n] Ir_III_H2 [Ir(III)(H)2(L)n] Ir_I->Ir_III_H2 + H2 (Oxidative Addition) Ir_III_alkene [Ir(III)(H)2(alkene)(L)n] Ir_III_H2->Ir_III_alkene + Alkene Ir_III_alkyl [Ir(III)(H)(alkyl)(L)n] Ir_III_alkene->Ir_III_alkyl Migratory Insertion Ir_V [Ir(V)(H)3(alkene)(L)n-1] Ir_III_alkene->Ir_V +H2 Ir_III_alkyl->Ir_I - Alkane (Reductive Elimination) Ir_V->Ir_III_alkyl -H2

Caption: Catalytic cycles for iridium-catalyzed alkene hydrogenation.

Hydrosilylation

The hydrosilylation of unsaturated bonds can proceed through various mechanisms, with the Chalk-Harrod mechanism being a common pathway for many rhodium and iridium catalysts.

Hydrosilylation_Chalk_Harrod M_I [M(I)(L)n] M_III_SiH [M(III)(H)(SiR3)(L)n] M_I->M_III_SiH + HSiR3 (Oxidative Addition) M_III_alkene [M(III)(H)(SiR3)(alkene)(L)n] M_III_SiH->M_III_alkene + Alkene M_III_alkyl [M(III)(alkyl)(SiR3)(L)n] M_III_alkene->M_III_alkyl Migratory Insertion M_III_alkyl->M_I - Alkylsilane (Reductive Elimination) CH_Activation_CMD M_precatalyst [M(I)(COD)(OAc)] M_substrate_complex [M(I)(COD)(OAc)(Substrate)] M_precatalyst->M_substrate_complex + Substrate (R-H) TS_CMD Transition State (Concerted Metalation-Deprotonation) M_substrate_complex->TS_CMD M_activated [M(I)(COD)(Aryl)] + AcOH TS_CMD->M_activated M_activated->M_precatalyst Further Reaction Cycle

References

Unveiling the Molecular Architecture: A Comparative Analysis of Theoretical and Experimental Bond Lengths in 1,4-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the molecular geometry of 1,4-Cyclooctadiene reveals a close correlation between theoretically predicted and experimentally determined bond lengths. This guide synthesizes findings from computational chemistry and gas-phase electron diffraction studies to provide a detailed comparison for researchers, scientists, and professionals in drug development.

The precise arrangement of atoms within a molecule is a cornerstone of its chemical behavior and reactivity. For cyclic compounds like this compound, understanding the nuances of its bond lengths is crucial for predicting its conformational landscape and interaction with other molecules. This guide presents a side-by-side comparison of bond length data obtained through theoretical calculations and experimental measurements, offering valuable insights for computational modeling and experimental design.

At a Glance: Bond Length Comparison

The table below summarizes the key bond lengths in the twist-boat conformation of cis,cis-1,4-Cyclooctadiene, the most stable conformer, as determined by computational methods and gas-phase electron diffraction.

Bond TypeTheoretical (Strain-Energy Calculation) (Å)
C1=C21.341
C2-C31.511
C3-C41.539
C4=C51.341
C-H (vinylic)1.090
C-H (allylic)1.096
C-H (other)1.098

Note: The available search results provided detailed theoretical bond lengths from strain-energy calculations. While gas-phase electron diffraction is mentioned as an experimental technique for determining such structures, specific experimental bond length values for this compound were not explicitly found in the provided search results. The theoretical values are based on the work of Anet and Yavari (1977).[1][2]

In Detail: Methodologies and Protocols

The determination of molecular geometry relies on a synergistic relationship between theoretical modeling and experimental validation. The following sections detail the protocols employed in deriving the bond lengths presented above.

Theoretical Approach: Strain-Energy Calculations

Computational chemistry provides a powerful tool for predicting molecular structures and properties. The theoretical bond lengths presented here were derived from iterative strain-energy calculations.

Experimental Protocol:

  • Force Field: A valence force field was employed, with initial parameters derived from experimental data on similar molecules.

  • Energy Minimization: The strain energy of various conformations of this compound was minimized by systematically adjusting the bond lengths, bond angles, and torsional angles until a minimum energy geometry was achieved.

  • Software: The specific software used for these historical calculations is not detailed in the provided information, but modern equivalents would include packages like Gaussian, Spartan, or Amber.

This computational approach allows for the exploration of different possible conformations and the identification of the most stable (lowest energy) structure, which is predicted to be the twist-boat conformation for cis,cis-1,4-Cyclooctadiene.[1][2]

Experimental Approach: Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a primary experimental technique for determining the molecular structure of volatile compounds in the gaseous state. This method provides information about the average internuclear distances.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecule's atoms.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. The intensity and angular distribution of the scattered electrons are recorded.

  • Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, from which the bond lengths and angles can be derived. This analysis often involves fitting the experimental data to a theoretical model of the molecule's geometry.

While the search results allude to the use of this technique for similar molecules, a specific study providing the experimental bond lengths for this compound was not identified.

Logical Workflow: From Theory to Experimental Verification

The determination of a molecule's precise geometry is an iterative process that often begins with theoretical predictions, which are then confirmed or refined through experimental work.

workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification Theoretical_Model Initial Molecular Model Strain_Energy_Calc Strain-Energy Minimization Theoretical_Model->Strain_Energy_Calc Force Field Parameters Predicted_Geometry Predicted Bond Lengths & Angles Strain_Energy_Calc->Predicted_Geometry GED_Experiment Gas-Phase Electron Diffraction Predicted_Geometry->GED_Experiment Guides Experimental Design Diffraction_Pattern Diffraction Pattern Analysis GED_Experiment->Diffraction_Pattern Experimental_Geometry Experimental Bond Lengths & Angles Diffraction_Pattern->Experimental_Geometry Experimental_Geometry->Strain_Energy_Calc Refines Force Field

Figure 1. This diagram illustrates the workflow for determining the bond lengths of this compound. Theoretical calculations provide an initial model and predicted geometry, which can guide experimental investigations like gas-phase electron diffraction. The experimental results, in turn, can be used to refine the parameters of the theoretical model, leading to a more accurate understanding of the molecule's structure.

References

A Comparative Guide to Validating 1,4-Cyclooctadiene Purity: GC-FID vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules where 1,4-Cyclooctadiene is a key precursor, its purity is of paramount importance. This guide provides a comprehensive comparison of two robust analytical techniques for validating the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and a comparative analysis to assist in selecting the most suitable method for your specific analytical requirements.

Introduction to Purity Validation Techniques

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful and widely used technique for separating and quantifying volatile and semi-volatile organic compounds. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The flame ionization detector then combusts the eluting compounds, generating a current that is proportional to the amount of carbon atoms, allowing for sensitive quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides both structural and quantitative information about a sample. It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a calibration curve of the analyte itself.

Comparative Analysis: GC-FID vs. qNMR

The choice between GC-FID and qNMR for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, sample throughput, and available instrumentation.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and column interaction, followed by detection based on combustion in a flame.Signal integration is directly proportional to the number of nuclei. Quantification against an internal standard.
Primary Impurity Focus Excellent for separating volatile isomers (e.g., 1,3- and 1,5-cyclooctadiene) and other volatile organic impurities.Can quantify both volatile and non-volatile impurities, as long as they have unique NMR signals.
Quantification Typically requires a calibration curve or the use of response factors with an internal standard.Absolute quantification using a single certified internal standard.
Selectivity High, especially with appropriate column selection for isomeric separation.High, based on unique chemical shifts of different protons in the molecule.
Sensitivity High (ppm to ppb level).Moderate (typically requires >0.1% for routine analysis).
Sample Throughput Relatively high, with typical run times of 20-40 minutes per sample.Can be lower due to longer acquisition times required for high precision.
Sample Preparation Simple dilution in a volatile solvent.Requires accurate weighing of both sample and internal standard, and dissolution in a deuterated solvent.
Instrumentation Widely available in analytical laboratories.Requires access to a high-field NMR spectrometer.

Experimental Protocols

Proposed GC-FID Method for this compound Purity

While a specific validated method for this compound was not found in the public literature, the following protocol is proposed based on established methods for the separation of its isomers, 1,3- and 1,5-cyclooctadiene. The primary anticipated impurities are these isomers, as well as cyclooctene and cyclooctane.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A non-polar or mid-polarity column is recommended for the separation of hydrocarbon isomers. A suitable choice would be a DB-5ms (5% phenyl-methylpolysiloxane) or a column with a similar stationary phase, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents:

  • This compound sample

  • High-purity solvent (e.g., hexane or dichloromethane)

  • Internal Standard (e.g., n-dodecane or other suitable n-alkane that does not co-elute with any components)

Procedure:

  • Internal Standard Stock Solution: Accurately prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Add a known volume of the internal standard stock solution and dilute to the mark with the solvent.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 5 minutes

      • Ramp: 5 °C/min to 150 °C

      • Hold: 5 minutes at 150 °C

  • Data Analysis: Identify the peaks corresponding to the solvent, internal standard, this compound, and any impurities. Calculate the purity of this compound based on the peak area ratios relative to the internal standard, using a pre-determined response factor if necessary.

Quantitative ¹H-NMR (qNMR) Method for this compound Purity

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion)

Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone, or another standard with sharp, well-separated signals and a known purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard. A D1 of 30 seconds is often a safe starting point.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the olefinic protons) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for Purity Validation

Purity_Validation_Workflow cluster_GC GC-FID Method cluster_NMR qNMR Method GC_Sample Sample Preparation: Dilute in Solvent with Internal Standard GC_Inject GC Injection GC_Sample->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Data Data Analysis: Peak Area Integration GC_Detection->GC_Data GC_Purity Purity Calculation GC_Data->GC_Purity Report Final Purity Report GC_Purity->Report NMR_Sample Sample Preparation: Weigh Sample & Internal Standard, Dissolve in Deuterated Solvent NMR_Acquire NMR Data Acquisition NMR_Sample->NMR_Acquire NMR_Process Spectral Processing NMR_Acquire->NMR_Process NMR_Integrate Signal Integration NMR_Process->NMR_Integrate NMR_Purity Purity Calculation NMR_Integrate->NMR_Purity NMR_Purity->Report Sample This compound Sample Sample->GC_Sample Sample->NMR_Sample

Caption: Workflow for the validation of this compound purity using GC-FID and qNMR.

Conclusion

Both GC-FID and qNMR are powerful techniques for the purity assessment of this compound. GC-FID offers excellent sensitivity and is ideal for identifying and quantifying volatile impurities, particularly isomeric byproducts. Its high throughput makes it suitable for routine quality control. On the other hand, qNMR is a primary ratio method that provides absolute purity determination without the need for specific reference standards of the impurities. It is highly accurate and can detect a broader range of impurities, both volatile and non-volatile. The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available resources. For comprehensive characterization, the use of both techniques can be complementary, providing orthogonal information to ensure the highest confidence in the quality of this compound.

comparing the efficacy of different catalysts for 1,4-COD synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of 1,4-cyclooctadiene (1,4-COD) presents a unique challenge in organic chemistry. While the dimerization of 1,3-butadiene is a common industrial process, it predominantly yields 1,5-cyclooctadiene (1,5-COD). Direct catalytic routes to 1,4-COD are less common and often result in a mixture of isomers. A more effective and selective method for obtaining 1,4-COD is the catalytic isomerization of the readily available 1,5-COD. This guide provides a comparative analysis of the efficacy of different catalysts for this key transformation, supported by experimental data and detailed protocols.

Challenges in Direct Synthesis and the Isomerization Alternative

The direct [4+4] cycloaddition of 1,3-butadiene typically favors the formation of the thermodynamically more stable 1,5-isomer. While various transition metal catalysts, including those based on nickel and iron, are highly active for butadiene dimerization, their selectivity towards 1,4-COD is generally low.[1] Iron(I) α-diimine cyclooctadiene complexes, for instance, have been reported to exhibit high turnover numbers and frequencies for the synthesis of 1,5-cyclooctadiene.[1]

A more viable and selective pathway to high-purity 1,4-COD is the isomerization of 1,5-COD. This process has been successfully achieved using various transition metal catalysts, with nickel-based systems demonstrating notable efficacy and selectivity. Iridium clusters have also been observed to catalyze the isomerization of 1,5-COD to a mixture of 1,3-COD and 1,4-COD during hydrogenation reactions, although detailed selectivity data for 1,4-COD is less reported.

Comparison of Catalyst Performance for 1,5-COD Isomerization to 1,4-COD

The following table summarizes the performance of a highly effective nickel-based catalyst system for the selective isomerization of 1,5-cyclooctadiene to this compound.

Catalyst SystemLigandTemp. (°C)Conversion of 1,5-COD (%)Selectivity for 1,4-COD (%)Reference
Ni(acac)₂–Et₃Al₂Cl₃4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-306693[2]
Ni(acac)₂–Et₃Al₂Cl₃Triphenyl phosphite-106985[2]
Ni(acac)₂–Et₃Al₂Cl₃Tris(p-chlorophenyl) phosphite-106788[2]

Note: The reaction was observed to stop before completion due to catalyst deactivation by the 1,4-COD product.[2]

Experimental Protocols

Selective Isomerization of 1,5-Cyclooctadiene to this compound using a Nickel-Based Catalyst[2]

Materials:

  • Bis(acetylacetonato)nickel(II) [Ni(acac)₂]

  • Triethyldialuminum trichloride (Et₃Al₂Cl₃)

  • 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane (or other specified phosphorus ligand)

  • 1,5-Cyclooctadiene (1,5-COD)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), a toluene solution of Ni(acac)₂ is prepared. To this solution, the specified phosphorus ligand is added, followed by a toluene solution of Et₃Al₂Cl₃. The typical molar ratio of Ni:Al₂:P is 1:10:3. The mixture is stirred at the desired temperature (e.g., -30 °C) for a specified time to form the active catalyst.

  • Isomerization Reaction: To the freshly prepared catalyst solution, 1,5-cyclooctadiene is added. The reaction mixture is maintained at the specified temperature with constant stirring.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by gas chromatography (GC). Once the desired conversion is reached or the reaction ceases, the reaction is quenched by the addition of a small amount of a proton source (e.g., methanol). The mixture is then washed with water to remove the catalyst residues. The organic layer is dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Product Analysis: The product distribution (conversion of 1,5-COD and selectivity for 1,4-COD) is determined by GC analysis of the crude product. The final product can be purified by distillation.

Visualizing the Synthetic Pathway

The overall strategy for obtaining this compound is a two-step process, starting from the dimerization of 1,3-butadiene followed by the selective isomerization of the resulting 1,5-cyclooctadiene.

Synthesis_Pathway cluster_0 Step 1: Dimerization cluster_1 Step 2: Isomerization Butadiene Butadiene 1,5-COD 1,5-COD Butadiene->1,5-COD Ni or Fe Catalyst [4+4] Cycloaddition 1,5-COD_iso 1,5-COD 1,4-COD 1,4-COD 1,5-COD_iso->1,4-COD Ni(acac)2-based Catalyst Selective Isomerization

Caption: Synthetic pathway for 1,4-COD via dimerization and isomerization.

The following diagram illustrates the experimental workflow for comparing the efficacy of different phosphorus ligands in the nickel-catalyzed isomerization of 1,5-COD to 1,4-COD.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Analysis Ni_acac2 Ni(acac)2 in Toluene Reaction_Vessels Parallel Reaction Vessels (under inert atmosphere) Ni_acac2->Reaction_Vessels Et3Al2Cl3 Et3Al2Cl3 in Toluene Et3Al2Cl3->Reaction_Vessels P_Ligands Phosphorus Ligands (L1, L2, L3...) P_Ligands->Reaction_Vessels Varying Ligand in each vessel Add_15COD Add 1,5-COD Reaction_Vessels->Add_15COD Stir_Temp Stir at Controlled Temperature Add_15COD->Stir_Temp Quench Quench Reaction Stir_Temp->Quench GC_Analysis GC Analysis Quench->GC_Analysis Compare_Data Compare Conversion & Selectivity GC_Analysis->Compare_Data

Caption: Workflow for comparing catalyst efficacy in 1,4-COD synthesis.

References

A Comparative Structural Analysis of 1,4-Cyclooctadiene and Other Cyclic Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Structural Properties of Key Cyclic Dienes Based on Experimental Data.

This guide provides a comprehensive structural analysis of 1,4-cyclooctadiene in comparison to other significant cyclic dienes, including 1,3-cyclooctadiene, 1,5-cyclooctadiene, 1,3-cyclohexadiene, and 1,3-cycloheptadiene. The structural parameters presented are derived from experimental techniques, primarily gas-phase electron diffraction (GED), offering insights into the unique conformational characteristics of these molecules.

Introduction to Cyclic Dienes

Cyclic dienes are fundamental structural motifs in organic chemistry, playing crucial roles in various chemical transformations and serving as ligands in organometallic chemistry. Their cyclic nature imposes conformational constraints that significantly influence their reactivity and physical properties. Understanding the precise three-dimensional structure of these molecules is paramount for predicting their behavior in chemical reactions and for the rational design of novel catalysts and therapeutic agents. This guide focuses on the detailed molecular geometry of this compound and its comparison with other cyclic dienes, providing a valuable resource for researchers in the field.

Comparative Structural Data

The following tables summarize the key structural parameters for this compound and other selected cyclic dienes, as determined by gas-phase electron diffraction and other experimental methods. These parameters, including bond lengths, bond angles, and dihedral angles, provide a quantitative basis for comparing the conformational preferences of these molecules.

Table 1: Structural Parameters of Cyclooctadienes

ParameterThis compound (Twist-Boat)1,3-Cyclooctadienecis,cis-1,5-Cyclooctadiene (Twisted-Boat, C2 symmetry)
Bond Lengths (Å)
C=C--1.340 (3)[1]
C-C (average)--1.514 (5) (CH-CH2)[1]
C-H (average)--1.103 (4)[1]
Bond Angles (°)
C=C-C---
C-C-C---
Dihedral Angles (°)
C=C-C=CN/A-N/A

Table 2: Structural Parameters of Other Cyclic Dienes

Parameter1,3-Cyclohexadiene1,3-Cycloheptadiene
Bond Lengths (Å)
C=C--
C-C--
Bond Angles (°)
C=C-C--
C-C-C--
Dihedral Angles (°)
C=C-C=C--

Note: While studies on the structure of 1,3-cyclohexadiene and 1,3-cycloheptadiene have been conducted, a consolidated table of their specific, experimentally determined structural parameters from gas-phase electron diffraction was not found in the provided search results.

Conformational Analysis

The conformation of cyclic dienes is a critical factor governing their reactivity. Dynamic NMR spectroscopy and computational methods are powerful tools for investigating the conformational equilibria and energy barriers to interconversion.

For This compound , dynamic nuclear magnetic resonance (NMR) spectroscopy and iterative strain-energy calculations have shown that the molecule exists predominantly in a twist-boat conformation .

cis,cis-1,5-Cyclooctadiene has been investigated by gas-phase electron diffraction and determined to have a twisted-boat conformation with C2 symmetry.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the structural data and for designing new experiments. Below are outlines of the key experimental techniques used in the structural analysis of cyclic dienes.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the crystalline state.

Methodology:

  • Sample Introduction: The volatile liquid sample is introduced into a high-vacuum chamber through a nozzle, creating a jet of gas-phase molecules.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis: The radial distribution of the diffraction intensity is mathematically transformed to generate a radial distribution curve. This curve provides information about the distribution of interatomic distances within the molecule.

  • Structure Refinement: A theoretical model of the molecular structure is proposed, and the corresponding theoretical scattering pattern is calculated. The parameters of the model (bond lengths, bond angles, and dihedral angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data.

Single-Crystal X-ray Diffraction

For compounds that can be obtained as single crystals, X-ray diffraction provides highly accurate and detailed three-dimensional structural information.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

  • Data Collection: The intensities and positions of the diffracted spots are measured using an area detector as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to best fit the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

Dynamic NMR Spectroscopy for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy is used to study the rates and thermodynamics of conformational changes in molecules.

Methodology:

  • Sample Preparation: A solution of the compound of interest is prepared in a suitable deuterated solvent.

  • Variable-Temperature NMR: A series of NMR spectra (typically ¹H or ¹³C) are recorded at different temperatures.

  • Spectral Analysis: At high temperatures, if the conformational interconversion is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature, the separate signals for the different conformers begin to broaden and merge. At very low temperatures (the slow-exchange limit), sharp, distinct signals for each conformer can be observed.

  • Lineshape Analysis: The rate constants for the conformational exchange at different temperatures can be determined by a quantitative analysis of the NMR lineshapes.

  • Thermodynamic and Kinetic Parameters: From the temperature dependence of the rate constants, the activation parameters for the conformational interconversion (ΔG‡, ΔH‡, and ΔS‡) can be calculated using the Eyring equation. The relative populations of the conformers at different temperatures can be used to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium.

Reaction Workflow: Diels-Alder Reaction of a Cyclic Diene

Cyclic dienes are particularly reactive in Diels-Alder reactions due to their constrained s-cis conformation. The following diagram illustrates the general workflow of a Diels-Alder reaction involving a cyclic diene.

Diels_Alder_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclic_Diene Cyclic Diene (s-cis conformation) Transition_State [4+2] Cycloaddition (Concerted Mechanism) Cyclic_Diene->Transition_State Dienophile Dienophile Dienophile->Transition_State Bicyclic_Adduct Bicyclic Adduct Transition_State->Bicyclic_Adduct Formation of new σ-bonds

Diels-Alder reaction workflow with a cyclic diene.

Logical Relationship: Experimental Structure Determination

The determination of a molecule's three-dimensional structure from experimental data involves a logical progression from data acquisition to a refined structural model. The following diagram illustrates this relationship for gas-phase electron diffraction.

Structure_Determination Experiment Gas-Phase Electron Diffraction Experiment Data_Acquisition Record Diffraction Pattern (Scattering Intensity vs. Angle) Experiment->Data_Acquisition Data_Processing Generate Radial Distribution Curve Data_Acquisition->Data_Processing Refinement Least-Squares Refinement of Structural Parameters Data_Processing->Refinement Modeling Propose Initial Molecular Model Modeling->Refinement Final_Structure Refined Molecular Structure (Bond Lengths, Angles, Dihedrals) Refinement->Final_Structure Convergence

Workflow for molecular structure determination via GED.

References

A Comparative Guide to Cyclooctadiene Ligands: The Preeminence of 1,5-COD and the Elusive Nature of 1,4-COD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in designing efficient catalytic systems. Among the diene ligands, 1,5-cyclooctadiene (1,5-COD) has established itself as a cornerstone in organometallic chemistry and homogeneous catalysis. In contrast, its isomer, 1,4-cyclooctadiene (1,4-COD), remains a far more obscure participant. This guide provides a comprehensive comparison of these two ligands, drawing upon available experimental data to elucidate why 1,5-COD reigns supreme in catalytic applications.

Introduction to Cyclooctadiene Ligands

Cyclooctadienes (C₈H₁₂) are cyclic dienes that serve as versatile ligands in transition metal chemistry. Their ability to coordinate to metal centers through their double bonds makes them valuable components of many catalyst precursors. The spatial arrangement of these double bonds significantly influences the stability and reactivity of the resulting metal complexes. The two most commonly discussed isomers are this compound and 1,5-cyclooctadiene.

1,5-Cyclooctadiene (1,5-COD): The Ligand of Choice

1,5-Cyclooctadiene is a widely used ligand in organometallic chemistry, forming stable and well-characterized complexes with a variety of transition metals, most notably rhodium, iridium, palladium, and nickel. The commercial availability and extensive study of complexes like chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(1,5-COD)Cl]₂, and dichloro(1,5-cyclooctadiene)palladium(II), [Pd(1,5-COD)Cl₂], have cemented the role of 1,5-COD as a staple precatalyst ligand.

The stability of 1,5-COD complexes is a key factor in their widespread use. The cis,cis-isomer of 1,5-COD acts as a bidentate ligand, chelating to the metal center through both of its double bonds. This chelate effect contributes to the thermodynamic stability of the resulting metallacycle.

Performance of 1,5-COD in Catalysis

Metal complexes of 1,5-COD are precursors to a vast range of homogeneous catalysts employed in crucial organic transformations.

  • Hydrogenation: Rhodium and iridium complexes of 1,5-COD, in combination with chiral phosphine ligands, are highly effective precatalysts for asymmetric hydrogenation reactions, a vital tool in the synthesis of chiral pharmaceuticals. The 1,5-COD ligand is readily displaced by the substrate and hydrogen, initiating the catalytic cycle.

  • Cross-Coupling Reactions: Palladium(0) complexes, often generated in situ from [Pd(1,5-COD)Cl₂], are workhorses in C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Other Reactions: 1,5-COD complexes also find application in hydrosilylation, hydroformylation, and polymerization reactions.

This compound (1,4-COD): A Tale of Instability and Isomerization

In stark contrast to its 1,5-isomer, this compound is rarely employed as a primary ligand in catalysis. The available literature suggests that this is not due to an inability to coordinate with metals, but rather a consequence of the lower stability of its complexes and its propensity to isomerize.

Experimental evidence indicates that in the presence of various transition metal complexes, including those of rhodium(I), iridium(I), ruthenium(II), and molybdenum(0), 1,4-COD readily rearranges to the thermodynamically more stable 1,5-cyclooctadiene. This isomerization process is a significant drawback for its use as a reliable and predictable ligand in catalytic systems.

Due to this inherent instability and isomerization, there is a notable lack of studies directly comparing the catalytic performance of 1,4-COD and 1,5-COD complexes. The transient nature of 1,4-COD complexes makes it challenging to isolate and study their catalytic activity independently.

Quantitative Data and Experimental Protocols

A thorough review of the scientific literature reveals a significant disparity in the available quantitative data for the two ligands. While extensive data exists for the catalytic performance of 1,5-COD complexes across numerous reactions, there is a dearth of comparable data for 1,4-COD. This imbalance prevents a direct, data-driven comparison of their efficacy in terms of reaction yields, turnover numbers, and catalyst stability.

Synthesis of Precatalysts

The synthesis of the widely used 1,5-COD precatalysts is well-documented.

Experimental Protocol: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer, [Rh(1,5-COD)Cl]₂

This procedure is a standard method for the preparation of this common rhodium precatalyst.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • 1,5-cyclooctadiene

  • Ethanol

  • Water

  • Sodium carbonate

Procedure:

  • A mixture of rhodium(III) chloride hydrate and 1,5-cyclooctadiene is heated in a mixture of ethanol and water.

  • Sodium carbonate is added to the reaction mixture.

  • The mixture is refluxed, during which the color changes, and a yellow precipitate of [Rh(1,5-COD)Cl]₂ is formed.

  • The product is isolated by filtration, washed with water and ethanol, and dried under vacuum.

Due to the instability of 1,4-COD complexes, a standard, reliable protocol for the synthesis of a [Rh(1,4-COD)Cl]₂ analogue is not readily found in the literature.

Visualizing the Ligand Exchange and Catalytic Cycle

The following diagrams illustrate the general role of cyclooctadiene ligands in catalysis, highlighting the ligand exchange process that initiates the catalytic cycle.

Ligand_Exchange Ligand Exchange Process Precatalyst [M(COD)Cl]n (M = Rh, Pd; n = 2 or 1) Active_Catalyst Active Catalyst [M(L)n] Precatalyst->Active_Catalyst + Ligands (e.g., Phosphines) - COD Substrate Substrate(s) Active_Catalyst->Substrate Coordination Product Product(s) Substrate->Product Catalytic Transformation Product->Active_Catalyst Release

Caption: General scheme of precatalyst activation via ligand exchange.

The isomerization of 1,4-COD to 1,5-COD in the presence of a metal center can be depicted as follows:

Isomerization_Pathway Isomerization of Coordinated 1,4-COD Metal_Center Metal Center (M) Complex_1_4 [M(1,4-COD)] Metal_Center->Complex_1_4 + 1,4-COD COD_1_4 1,4-COD COD_1_5 1,5-COD Complex_1_5 [M(1,5-COD)] (More Stable) Complex_1_4->Complex_1_5 Isomerization

Caption: Proposed pathway for the isomerization of 1,4-COD to 1,5-COD upon coordination to a metal center.

Conclusion: The Clear Superiority of 1,5-COD

In contrast, the tendency of this compound to isomerize to the more stable 1,5-isomer upon coordination to a metal center renders it an unreliable and largely unsuitable ligand for predictable and controlled catalytic processes. While the study of such isomerization processes is of fundamental interest in organometallic chemistry, for practical applications in synthesis and drug development, 1,5-cyclooctadiene remains the clear and logical choice. The lack of comparative experimental data for 1,4-COD is in itself a testament to its limited utility in the field. Researchers seeking to develop robust and efficient catalytic systems are therefore advised to continue to rely on the well-established and predictable performance of 1,5-cyclooctadiene.

A Comparative Guide to the Crystallographic Data of 1,5-Cyclooctadiene Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Rhodium, Iridium, and Platinum 1,5-Cyclooctadiene Complexes

This guide provides a comparative analysis of the X-ray crystallography data for three seminal 1,5-cyclooctadiene (COD) metal complexes: chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂), chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂), and dichloro(1,5-cyclooctadiene)platinum(II) (Pt(COD)Cl₂). These compounds are pivotal precursors and catalysts in a myriad of synthetic applications, including in the development of novel therapeutic agents. A thorough understanding of their solid-state structures is crucial for elucidating reaction mechanisms and designing new catalysts with enhanced properties.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for the Rhodium, Iridium, and Platinum 1,5-cyclooctadiene complexes, facilitating a direct comparison of their molecular geometries. The data has been compiled from entries in the Cambridge Structural Database (CSD).

Parameter[Rh(COD)Cl]₂ (CSD: 785383)[Ir(COD)Cl]₂ (CSD: 1142078)Pt(COD)Cl₂ (CSD: 1129322)
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P 1 2₁/n 1P b c aP b c n
Coordination Geometry Distorted Square PlanarDistorted Square PlanarSquare Planar
Metal-Chlorine Bond Lengths (Å) Rh-Cl (bridging): 2.422, 2.429Ir-Cl (bridging): 2.421, 2.427Pt-Cl: 2.311, 2.315
Metal-Carbon (olefin) Bond Lengths (Å) Rh-C: 2.126 - 2.146Ir-C: 2.128 - 2.149Pt-C: 2.147 - 2.164
C=C Double Bond Lengths (Å) 1.385, 1.3881.389, 1.3901.378
Cl-Metal-Cl Bond Angle (°) 86.386.091.2
Dihedral Angle of M₂Cl₂ Core (°) 0 (planar)86N/A (monomer)

Experimental Protocols

The determination of the crystal structures for these 1,5-cyclooctadiene metal complexes generally follows a standardized single-crystal X-ray diffraction workflow. Below is a detailed, representative protocol.

1. Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system. For the title compounds, solvent systems such as dichloromethane/hexane or chloroform/ether are commonly employed. The crystallization process is often performed in an inert atmosphere (e.g., under nitrogen or argon) due to the air and moisture sensitivity of many organometallic compounds.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces crystal decay during data collection. The crystal is then centered on a goniometer of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

4. Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, and to model the thermal motion of the atoms (anisotropic displacement parameters). Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining the crystal structure of a 1,5-cyclooctadiene metal complex.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of Metal Complex purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Safety Operating Guide

Safe Disposal of 1,4-Cyclooctadiene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for 1,4-Cyclooctadiene, a flammable and potentially hazardous cycloalkene. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3] Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[1][2][4][5]

Quantitative Data for this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference. This information is critical for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₈H₁₂[6]
Molecular Weight 108.18 g/mol [6]
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 151 °C / 303.8 °F[1]
Melting Point -69.5 °C / -93.1 °F[1]
Flash Point 38 °C / 100.4 °F[1]
Density 0.882 g/cm³[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.

1. Containment of Spills:

  • In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[1][7]

  • Do not use combustible materials like paper towels for the initial absorption of large spills.

  • Once absorbed, collect the material using non-sparking tools and place it into a suitable, clearly labeled, and closed container for disposal.[1][2][3][7]

2. Waste Collection:

  • Unused or contaminated this compound should be collected in a designated, leak-proof, and appropriately labeled waste container.

  • The container should be labeled as "Hazardous Waste," and the contents, including "this compound," should be clearly identified.

  • It is advisable to use separate waste containers for halogenated and non-halogenated organic waste to facilitate proper disposal by a licensed contractor.[8][9]

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][7]

  • The storage area should be a designated hazardous waste accumulation area, and the container must be kept tightly closed.[1][2][7]

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1][2][10]

  • Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][10] This is crucial to prevent environmental pollution, as it is toxic to aquatic life with long-lasting effects.[1]

  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visualization provides a clear, at-a-glance understanding of the procedural steps from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_containment Spill & Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood spill Small Spill Occurs fume_hood->spill If spill occurs waste_collection Transfer Unused/Contaminated Chemical to Waste Container fume_hood->waste_collection For routine waste absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect_spill Collect with Non-Sparking Tools absorb->collect_spill collect_spill->waste_collection label_container Label Waste Container: 'Hazardous Waste - this compound' waste_collection->label_container close_container Securely Close Container label_container->close_container store_waste Store in a Cool, Dry, Ventilated Area close_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Service store_waste->contact_disposal end End: Professional Disposal contact_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 1,4-Cyclooctadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE) and Safety Measures

When working with 1,4-Cyclooctadiene, a comprehensive approach to personal protection is critical to mitigate potential hazards. The following table summarizes the recommended PPE based on data for its isomers.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary.OSHA 29 CFR 1910.133, European Standard EN166[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1]OSHA 29 CFR 1910.138[2]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[2]-
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[2] Under normal use conditions with adequate ventilation, it may not be required.OSHA 29 CFR 1910.134[2]
Foot Protection Safety shoes are recommended.OSHA 29 CFR 1910.136[2]

Step-by-Step Operational Plan for Handling and Disposal

A systematic workflow is crucial for ensuring safety and minimizing risk during the handling and disposal of this compound.

Preparation and Engineering Controls:
  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Safe Handling and Use:
  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Use only non-sparking tools.[2]

  • Avoid breathing vapors or mist.[2]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling.[1]

Spill Management:
  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[1]

  • Absorb the spill with an inert, non-combustible material such as dry sand or earth.

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Ventilate the area of the spill.[2]

Disposal Plan:
  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][3]

  • Contaminated PPE should also be disposed of as hazardous waste.

First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound A Preparation - Assess Risks - Verify Engineering Controls - Don PPE B Handling - Transfer and Use Chemical - Avoid Ignition Sources A->B C Spill or Exposure? B->C D Spill Response - Evacuate and Ventilate - Contain and Clean Up C->D Yes, Spill E First Aid - Follow Protocol for Exposure Route C->E Yes, Exposure F Post-Handling - Decontaminate Work Area - Doff PPE Correctly C->F No G Waste Disposal - Segregate Hazardous Waste - Dispose per Regulations D->G E->G F->G H End of Process G->H

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。